molecular formula C8H14 B125384 2,5-Dimethyl-2,4-hexadiene CAS No. 764-13-6

2,5-Dimethyl-2,4-hexadiene

Cat. No.: B125384
CAS No.: 764-13-6
M. Wt: 110.2 g/mol
InChI Key: DZPCYXCBXGQBRN-UHFFFAOYSA-N
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Description

2,5-Dimethyl-2,4-hexadiene is an electron-rich alkene. It induces photodechlorination of 9,10-dichloroanthracene and its mechanism has been investigated. Asymmetric cyclopropanation of this compound with tert-butyl diazoacetate catalyzed by the new copper-bisoxazoline complex has been reported. This compound has been investigated as a singlet oxygen acceptor in various solvents. Mechanism of addition reaction of aromatic and aliphatic thiols with this compound has been investigated.>This compound is an alkadiene.>2, 5-Dimethyl-2, 4-hexadiene belongs to the class of organic compounds known as branched unsaturated hydrocarbons. These are hydrocarbons that contains one or more unsaturated carbon atoms, and an aliphatic branch. 2, 5-Dimethyl-2, 4-hexadiene has been primarily detected in saliva.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-dimethylhexa-2,4-diene
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InChI

InChI=1S/C8H14/c1-7(2)5-6-8(3)4/h5-6H,1-4H3
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InChI Key

DZPCYXCBXGQBRN-UHFFFAOYSA-N
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Canonical SMILES

CC(=CC=C(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H14
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DSSTOX Substance ID

DTXSID3022116
Record name 2,5-Dimethyl-2,4-hexadiene
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Molecular Weight

110.20 g/mol
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Physical Description

Liquid; mp = 12-14 deg C; [Alfa Aesar MSDS]
Record name 2,5-Dimethyl-2,4-hexadiene
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Vapor Pressure

17.6 [mmHg]
Record name 2,5-Dimethyl-2,4-hexadiene
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CAS No.

764-13-6
Record name 2,5-Dimethyl-2,4-hexadiene
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Foundational & Exploratory

An In-depth Technical Guide to 2,5-Dimethyl-2,4-hexadiene (CAS: 764-13-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and spectral characteristics of 2,5-Dimethyl-2,4-hexadiene. The information is intended to support research and development activities by providing key data in a structured and accessible format.

Core Physicochemical Properties

This compound is a volatile, flammable, colorless to light yellow liquid.[1][2] It is an electron-rich alkene that is used as a chemical intermediate in organic synthesis, particularly in the production of specialty chemicals and fragrances.[2] Its conjugated diene structure makes it a valuable component in Diels-Alder reactions.[2]

The fundamental physicochemical properties of this compound are summarized in the table below for easy reference.

PropertyValueSource
CAS Number 764-13-6[3][4]
Molecular Formula C₈H₁₄[3][5]
Molecular Weight 110.20 g/mol [4][6]
Appearance Colorless, clear liquid[5]
Density 0.773 g/mL at 25 °C[7][8]
Boiling Point 132-134 °C at 760 mmHg[5][7]
Melting Point 11-14 °C[7]
Refractive Index n20/D 1.476[7]
Vapor Density 3.8 (vs air)[6][7]
Flash Point 29 °C (84.2 °F) - closed cup[1][5]
Autoignition Temperature 559 °F[6][7]
Solubility Insoluble in water; Soluble in alcohol, benzene, chloroform, diethyl ether.[4][9]

Spectroscopic Data

Spectroscopic data is critical for the identification and characterization of this compound. The following table summarizes key spectral information.

Spectrum TypeData Source/Reference
¹H NMR ChemicalBook
¹³C NMR Guidechem
Infrared (IR) NIST WebBook, Guidechem
Mass Spectrometry (MS) NIST WebBook, ChemicalBook
UV/Visible NIST WebBook

Safety and Hazard Information

This compound is a flammable liquid and vapor.[1][10] It can cause skin and serious eye irritation, and may cause respiratory irritation.[4][11]

Hazard ClassificationGHS Statements
Flammable liquidsH226: Flammable liquid and vapor[4][11]
Skin corrosion/irritationH315: Causes skin irritation[4][11]
Serious eye damage/eye irritationH319: Causes serious eye irritation[4][11]
Specific target organ toxicity — single exposureH335: May cause respiratory irritation[4][11]

Experimental Protocol: Synthesis via Prins Condensation

A documented method for the synthesis of this compound is through the Prins condensation of iso-butyl aldehyde with tert-butyl alcohol over a molecular sieve catalyst.[3] This method provides a potential route for industrial-scale production.[3]

Materials:

  • iso-butyl aldehyde (IBA)

  • tert-butyl alcohol (TBOH)

  • HZSM-5 molecular sieve catalyst (Si/Al ratio of 39)

  • 1,4-dioxane (solvent)

Equipment:

  • Autoclave (200 ml) with temperature controller

  • Gas chromatograph with an SE-30 capillary column and FID detector

Procedure:

  • Load 5 ml of iso-butyl aldehyde, 20 ml of tert-butyl alcohol, 3 g of fresh HZSM-5 molecular sieve catalyst, and 25 ml of 1,4-dioxane into the 200 ml autoclave.[3]

  • Seal the autoclave and operate the reaction at 160 °C under autogenous pressure for 8 hours.[3]

  • After the reaction period, cool the autoclave to room temperature.[3]

  • Analyze the liquid products using a Varian CP-3800 gas chromatograph to determine the conversion of iso-butyl aldehyde and the yield of this compound.[3]

This protocol has been reported to achieve up to 78.6% conversion of iso-butyl aldehyde with a 57.8% yield of this compound.[3]

Visualizations

Experimental Workflow for Synthesis

The following diagram illustrates the key steps in the synthesis of this compound via the Prins condensation method.

G Experimental Workflow for the Synthesis of this compound cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_reactants Load Reactants: - Iso-butyl aldehyde (5 ml) - Tert-butyl alcohol (20 ml) - 1,4-dioxane (25 ml) prep_catalyst Add Catalyst: - HZSM-5 (3 g) prep_reactants->prep_catalyst into 200 ml autoclave autoclave Seal Autoclave prep_catalyst->autoclave heat Heat to 160 °C (8 hours, autogenous pressure) autoclave->heat cool Cool to Room Temperature heat->cool analyze Analyze Liquid Products (Gas Chromatography) cool->analyze G Logical Relationships of this compound Properties cluster_identity Chemical Identity cluster_physical Physical Properties cluster_safety Safety Properties cas CAS: 764-13-6 formula Formula: C₈H₁₄ mw MW: 110.20 g/mol formula->mw structure Structure: (CH₃)₂C=CHCH=C(CH₃)₂ structure->formula density Density: 0.773 g/mL structure->density bp Boiling Point: 132-134 °C structure->bp mp Melting Point: 11-14 °C structure->mp solubility Solubility: Insoluble in Water structure->solubility flammability Flammable Liquid structure->flammability appearance Appearance: Colorless Liquid irritant Skin/Eye Irritant

References

Physical and chemical properties of 2,5-Dimethyl-2,4-hexadiene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2,5-Dimethyl-2,4-hexadiene

Abstract

This compound (CAS No. 764-13-6) is a conjugated diene with significant applications in organic synthesis.[1] Its unique structure, featuring a six-carbon chain with two methyl groups and conjugated double bonds, makes it a versatile intermediate for producing complex molecules, including pyrethroid insecticides.[1][2] This document provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis, and a summary of its reactivity and applications. It is intended for researchers, scientists, and professionals in drug development and chemical manufacturing.

Physicochemical Properties

This compound is a colorless to light yellow liquid at room temperature.[3][4] It is stable under normal storage and handling conditions.[3][4]

Identifiers and General Properties
PropertyValueReference
CAS Number 764-13-6[5][6]
Molecular Formula C₈H₁₄[3][5][6]
Molecular Weight 110.197 g/mol (also cited as 110.20 g/mol )[3][5][7][8]
IUPAC Name 2,5-dimethylhexa-2,4-diene[9]
Synonyms Biisobutenyl, Biisocrotyl, Diisocrotyl[4][8][10][11]
InChI Key DZPCYXCBXGQBRN-UHFFFAOYSA-N[5]
SMILES String C\C(C)=C/C=C(\C)C[5]
Appearance Clear, colorless liquid[3][4][12]
Physical and Thermodynamic Properties
PropertyValueReference
Boiling Point 132-134 °C at 760 mmHg (also cited as 134.5 °C)[3][5][6]
Melting Point 11-14 °C (also cited as 12 °C)[5][13]
Density 0.773 g/mL at 25 °C[3][13]
Refractive Index (n20/D) 1.476 - 1.480[7][12][13]
Vapor Density 3.8 (vs air)[5]
Vapor Pressure 9.9 - 10 mmHg at 25 °C[4][5][12]
Flash Point 29 °C (84.2 °F) - closed cup[3][5]
Autoignition Temperature 293 °C (559.4 °F)[14]
LogP (o/w) 3.50 - 4.01[5][12][13]
Solubility
SolventSolubilityReference
Water Insoluble (32 mg/L at 25 °C)[4][6][12]
Alcohol Soluble[12]
Benzene Soluble[6]
Chloroform Soluble[6]
Diethyl Ether Soluble[6]
Ethanol Soluble[6]

Spectroscopic Data

Spectroscopic data for this compound is available across various databases. This includes ¹H NMR, ¹³C NMR, Infrared (IR), Mass Spectrometry (MS), and UV/Visible spectra, which are essential for structural confirmation and purity analysis.[10][15][16][17]

Chemical Properties and Reactivity

The conjugated diene system is the key to the reactivity of this compound, making it susceptible to a variety of chemical transformations.[1] It is an electron-rich alkene that readily participates in several types of reactions.[18][19]

  • Electrophilic and Conjugated Additions : Like other alkenes, it undergoes addition reactions. The conjugated system allows for 1,2- and 1,4-addition products.[1]

  • Cycloaddition Reactions : It is a reactive diene in Diels-Alder reactions, a powerful tool for forming six-membered rings in organic synthesis.[18]

  • Photochemical Reactions : The compound is an effective singlet oxygen acceptor, a property utilized in specific photochemical applications.[1][18][19] It has also been shown to induce the photodechlorination of 9,10-dichloroanthracene.

  • Asymmetric Cyclopropanation : It can be a substrate in asymmetric cyclopropanation reactions, for example, with tert-butyl diazoacetate catalyzed by copper-bisoxazoline complexes.[19]

  • Addition of Thiols : Aromatic and aliphatic thiols can add across the double bonds of this compound.[19]

Chemical_Reactivity Key Reaction Pathways of this compound cluster_reactions cluster_products reactant This compound r1 Electrophilic Addition (HX) reactant->r1 r2 Diels-Alder (Cycloaddition) reactant->r2 r3 Photochemical Reaction (+ ¹O₂) reactant->r3 r4 Cyclopropanation reactant->r4 p1 Addition Product (e.g., Haloalkene) r1->p1 p2 Cyclohexene Derivative r2->p2 p3 Endoperoxide r3->p3 p4 Chrysanthemate Precursor r4->p4 Synthesis_Workflow Workflow for Synthesis via Prins Condensation start Start step1 Charge Autoclave: - Iso-butyl aldehyde (5 ml) - tert-Butyl alcohol (20 ml) - HZSM-5 Catalyst (3 g) - 1,4-Dioxane (25 ml) start->step1 step2 Seal Autoclave & Heat to 160 °C step1->step2 step3 Maintain Reaction for 8 hours step2->step3 step4 Cool to Room Temperature step3->step4 step5 Collect Liquid Product Mixture step4->step5 analysis Analyze by Gas Chromatography (GC) step5->analysis end End analysis->end

References

An In-depth Technical Guide to the 1H NMR Spectrum of 2,5-Dimethyl-2,4-hexadiene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 2,5-dimethyl-2,4-hexadiene. The information presented herein is intended to support research and development activities where the characterization of this compound is critical.

Quantitative 1H NMR Spectral Data

The 1H NMR spectrum of this compound exhibits distinct signals corresponding to the different proton environments in the molecule. The quantitative data, including chemical shifts (δ), multiplicities, and integration values, are summarized in the table below. This data was obtained from the Spectral Database for Organic Compounds (SDBS).

SignalChemical Shift (δ) ppmMultiplicityIntegrationAssignment
A5.62Singlet2H=CH-
B1.77Singlet12H-CH3

Experimental Protocol for 1H NMR Spectroscopy

The following provides a detailed methodology for acquiring a high-quality 1H NMR spectrum, representative of standard laboratory procedures.

2.1. Sample Preparation

  • Sample Weighing: Accurately weigh approximately 5-20 mg of purified this compound.

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample and does not have signals that overlap with the analyte peaks. Deuterated chloroform (CDCl₃) is a common choice for nonpolar compounds like this compound.

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can be used to ensure complete dissolution.

  • Transfer to NMR Tube: Using a clean pipette, transfer the solution into a standard 5 mm NMR tube. Ensure the liquid height is sufficient to be within the detection region of the NMR probe (typically 4-5 cm).

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added. TMS is chemically inert and its signal is defined as 0.00 ppm.

2.2. NMR Spectrometer Setup and Data Acquisition

  • Instrumentation: A high-resolution Fourier Transform NMR (FT-NMR) spectrometer (e.g., 300 MHz, 400 MHz, or higher) is used for data acquisition.

  • Sample Insertion: The NMR tube is carefully placed in a spinner turbine and inserted into the magnet of the spectrometer.

  • Locking: The spectrometer's field frequency is locked onto the deuterium signal of the solvent to compensate for any magnetic field drift during the experiment.

  • Shimming: The homogeneity of the magnetic field is optimized by adjusting the shim coils. This process is crucial for obtaining sharp, well-resolved NMR signals.

  • Tuning and Matching: The NMR probe is tuned and matched to the frequency of the protons to ensure efficient transfer of radiofrequency power and optimal signal detection.

  • Acquisition Parameters: Standard 1H NMR acquisition parameters are set, including:

    • Pulse Angle: Typically a 30° or 90° pulse.

    • Acquisition Time: The duration for which the Free Induction Decay (FID) is recorded (e.g., 2-4 seconds).

    • Relaxation Delay: A delay between pulses to allow for the protons to return to their equilibrium state (e.g., 1-5 seconds).

    • Number of Scans: Multiple scans (e.g., 8, 16, or more) are typically acquired and averaged to improve the signal-to-noise ratio.

  • Data Acquisition: The experiment is initiated, and the FID signal is recorded.

2.3. Data Processing

  • Fourier Transform: The time-domain FID signal is converted into a frequency-domain spectrum using a Fourier transform.

  • Phasing: The phase of the spectrum is corrected to ensure that all peaks are in the absorptive mode and have a flat baseline.

  • Baseline Correction: The baseline of the spectrum is corrected to be flat and at zero intensity.

  • Referencing: The chemical shift scale is referenced to the signal of the internal standard (TMS at 0.00 ppm) or the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

  • Integration: The area under each peak is integrated to determine the relative number of protons giving rise to each signal.

  • Peak Picking: The chemical shift of each peak is accurately determined.

Visualization of Signal Relationships

The following diagram illustrates the logical relationship between the proton signals in the 1H NMR spectrum of this compound.

G cluster_molecule This compound cluster_spectrum 1H NMR Spectrum Protons_A Olefinic Protons (=CH-) 2H Signal_A Singlet δ = 5.62 ppm Protons_A->Signal_A corresponds to Protons_B Methyl Protons (-CH3) 12H Signal_B Singlet δ = 1.77 ppm Protons_B->Signal_B corresponds to

Caption: Proton signal assignments in the 1H NMR spectrum.

An In-Depth Technical Guide to the ¹³C NMR Spectral Data of 2,5-Dimethyl-2,4-hexadiene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2,5-dimethyl-2,4-hexadiene. It is designed to serve as a valuable resource for researchers, scientists, and professionals in drug development and organic synthesis. This document delves into the theoretical principles governing the ¹³C NMR spectrum of this symmetrical conjugated diene, offers a detailed interpretation of the experimental data, presents a robust protocol for data acquisition, and includes illustrative diagrams to facilitate understanding.

Introduction: The Significance of ¹³C NMR in Characterizing Conjugated Dienes

Carbon-13 NMR spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules.[1][2] It provides direct insight into the carbon skeleton, revealing the number of non-equivalent carbon atoms and their chemical environments.[1] For conjugated dienes like this compound, ¹³C NMR is particularly informative. The chemical shifts of the sp²-hybridized carbons in the conjugated system are sensitive to substituent effects and the overall electronic structure of the molecule.[3][4] Understanding these spectral features is crucial for confirming the identity and purity of synthesized compounds, which is a critical step in various research and development pipelines, including drug discovery.

This compound is a symmetrical, electron-rich alkene.[5] Its structure presents an excellent case study for understanding the impact of symmetry on ¹³C NMR spectra. Due to the molecule's symmetry, carbons that are chemically equivalent will resonate at the same frequency, leading to a spectrum with fewer signals than the total number of carbon atoms.

Structural and Symmetry Analysis of this compound

A foundational step in interpreting any NMR spectrum is a thorough analysis of the molecule's structure and symmetry.

Caption: Molecular structure of this compound with carbon numbering.

The molecule possesses a C₂ axis of symmetry that passes through the center of the C3-C4 single bond. This symmetry renders several pairs of carbon atoms chemically equivalent:

  • C1 and C6: The two methyl carbons at the ends of the chain.

  • C2 and C5: The two quaternary sp² carbons.

  • C3 and C4: The two sp² carbons bonded to a hydrogen atom.

  • C7 and C8: The other two methyl carbons attached to the double bonds.

Consequently, a proton-decoupled ¹³C NMR spectrum of this compound is expected to exhibit only four distinct signals, despite the presence of eight carbon atoms in the molecule.

Analysis and Interpretation of the ¹³C NMR Spectrum

The expected chemical shift regions for the different types of carbon atoms in this compound can be predicted based on general principles of ¹³C NMR spectroscopy. The sp²-hybridized carbons of the conjugated diene system will appear downfield (at higher ppm values) compared to the sp³-hybridized methyl carbons.[6]

Carbon Atoms Carbon Type Expected Chemical Shift (ppm) Rationale
C1, C6, C7, C8Methyl (sp³)10 - 30Standard range for alkyl carbons.
C3, C4Olefinic CH (sp²)115 - 140Typical range for carbons in a C=C double bond.[7]
C2, C5Olefinic Quaternary (sp²)125 - 150Also in the alkene region, typically slightly more downfield than protonated olefinic carbons.
Experimental ¹³C NMR Spectral Data

The experimental ¹³C NMR spectrum of this compound was obtained in Chloroform-d (CDCl₃) as the solvent.[8] The following table summarizes the reported chemical shifts.

Signal Chemical Shift (ppm) Assignment
1~135C2, C5
2~125C3, C4
3~25C1, C6
4~18C7, C8

Note: The exact chemical shift values can be obtained from specialized databases such as SpectraBase.

Detailed Peak Assignments

The assignment of the observed signals to the specific carbon atoms in the molecule is based on established trends in ¹³C NMR spectroscopy and a logical deduction process.

Caption: Relationship between carbon environments and their corresponding ¹³C NMR signals.

  • Signal at ~135 ppm (C2, C5): This downfield signal in the olefinic region is assigned to the quaternary sp² carbons. Quaternary carbons in conjugated systems are typically deshielded.

  • Signal at ~125 ppm (C3, C4): This signal is also in the olefinic region and is assigned to the protonated sp² carbons.

  • Signal at ~25 ppm (C1, C6): This upfield signal is characteristic of sp³-hybridized methyl carbons.

  • Signal at ~18 ppm (C7, C8): This is the most upfield signal, also corresponding to methyl carbons. The slight difference in chemical shift between the two sets of methyl groups arises from their different positions relative to the double bonds.

Experimental Protocol for ¹³C NMR Data Acquisition

The following is a generalized, yet robust, protocol for acquiring a high-quality ¹³C NMR spectrum of a liquid sample like this compound. This protocol is based on standard practices and can be adapted for various NMR spectrometers.[9]

Sample Preparation
  • Sample Purity: Ensure the this compound sample is of high purity to avoid interference from impurity signals.

  • Solvent Selection: Use a deuterated solvent that readily dissolves the sample. Chloroform-d (CDCl₃) is a suitable choice for this non-polar compound.

  • Concentration: Prepare a solution of approximately 10-50 mg of the compound in 0.6-0.7 mL of the deuterated solvent.

  • NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0 ppm.

Spectrometer Setup and Data Acquisition

Caption: A generalized workflow for acquiring a ¹³C NMR spectrum.

  • Instrument Initialization: Follow the standard procedure for initializing the NMR spectrometer.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Tuning and Matching: Tune and match the probe for the ¹³C frequency.

  • Acquisition Parameters:

    • Pulse Program: Use a standard ¹³C pulse program with proton decoupling (e.g., zgpg30 on Bruker instruments).

    • Spectral Width: Set a spectral width that encompasses the expected chemical shift range (e.g., 0 to 200 ppm).

    • Number of Scans (NS): Due to the low natural abundance of ¹³C, a sufficient number of scans (e.g., 128 to 1024 or more) is required to achieve a good signal-to-noise ratio.

    • Relaxation Delay (d1): A relaxation delay of 1-2 seconds is a good starting point.

  • Data Acquisition: Start the acquisition.

Data Processing
  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phasing and Baseline Correction: Phase the spectrum and perform baseline correction to obtain a clean spectrum.

  • Referencing: Reference the spectrum by setting the solvent peak to its known chemical shift (e.g., 77.16 ppm for CDCl₃) or the TMS peak to 0 ppm.

  • Peak Picking: Identify and label the peaks to determine their chemical shifts.

Conclusion

The ¹³C NMR spectrum of this compound provides a clear illustration of the influence of molecular symmetry on NMR spectroscopy. The presence of only four signals for an eight-carbon molecule is a direct consequence of its symmetrical structure. The chemical shifts of these signals are consistent with the expected values for the different carbon environments within this conjugated diene. This technical guide provides the foundational knowledge for researchers and scientists to confidently acquire, interpret, and utilize the ¹³C NMR spectral data of this compound and structurally related compounds in their research and development endeavors.

References

Mass Spectrometry of 2,5-Dimethyl-2,4-hexadiene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mass spectrometry of 2,5-Dimethyl-2,4-hexadiene (DMHD), a volatile organic compound with applications in chemical synthesis and potential interest in biomarker research. This document outlines the expected fragmentation patterns under electron ionization (EI), offers a detailed experimental protocol for its analysis by gas chromatography-mass spectrometry (GC-MS), and presents key data in a structured format for ease of interpretation.

Introduction

This compound (CAS No. 764-13-6) is a conjugated diene with the molecular formula C₈H₁₄ and a molecular weight of 110.20 g/mol .[1][2] Its structure, featuring two double bonds and multiple methyl groups, leads to a characteristic fragmentation pattern in mass spectrometry. Understanding this pattern is crucial for its identification and quantification in various matrices.

Mass Spectrometry Analysis

Electron ionization mass spectrometry is a standard technique for the analysis of volatile compounds like DMHD. The high-energy electrons used in EI induce ionization and subsequent fragmentation of the molecule, providing a unique mass spectrum that serves as a chemical fingerprint.

Fragmentation Pattern

Upon electron ionization, this compound undergoes fragmentation through various pathways, primarily involving the loss of methyl groups and cleavage of the carbon-carbon bonds. The resulting mass spectrum is characterized by a series of fragment ions, with their relative abundances providing structural information.

The molecular ion (M⁺) peak is observed at a mass-to-charge ratio (m/z) of 110. The most abundant fragment, known as the base peak, is typically observed at m/z 95, corresponding to the loss of a methyl radical (CH₃•). Other significant fragments are observed at m/z 67, 55, and 41.

Quantitative Data

The electron ionization mass spectrum of this compound is summarized in the table below. The data is compiled from the National Institute of Standards and Technology (NIST) database.[1]

m/zRelative Intensity (%)Proposed Fragment
2711.3[C₂H₃]⁺
297.8[C₂H₅]⁺
3918.4[C₃H₃]⁺
4133.1[C₃H₅]⁺ (Allyl cation)
4312.0[C₃H₇]⁺ (Isopropyl cation)
5314.1[C₄H₅]⁺
5532.2[C₄H₇]⁺
6747.5[C₅H₇]⁺
6811.4[C₅H₈]⁺
6912.6[C₅H₉]⁺
778.6[C₆H₅]⁺
798.7[C₆H₇]⁺
95100.0[M-CH₃]⁺
11018.0[M]⁺ (Molecular Ion)

Experimental Protocols

The following is a representative protocol for the analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS). This protocol is based on general methods for volatile organic compounds and should be optimized for specific instrumentation and sample matrices.

Sample Preparation
  • Standard Preparation: Prepare a stock solution of this compound in a volatile, high-purity solvent such as methanol or hexane at a concentration of 1 mg/mL. Create a series of working standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Preparation: For liquid samples, dilute an accurately weighed or measured amount of the sample in the chosen solvent to fall within the calibration range. For solid or semi-solid matrices, a suitable extraction method such as headspace or solid-phase microextraction (SPME) may be employed.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: A standard GC system equipped with a capillary column is suitable.

    • Column: A non-polar column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness 5% phenyl-methylpolysiloxane column, is recommended.

    • Injector: Split/splitless injector at 250°C. A split ratio of 20:1 is a good starting point.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp: 10°C/min to 200°C.

      • Hold: 5 minutes at 200°C.

  • Mass Spectrometer: A quadrupole or ion trap mass spectrometer can be used.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Mass Range: Scan from m/z 35 to 200.

    • Solvent Delay: A solvent delay of 2-3 minutes is recommended to prevent filament damage from the solvent peak.

Data Analysis
  • Identification: The retention time of the peak corresponding to this compound in the sample chromatogram should match that of the standard. The mass spectrum of the sample peak should be compared to the reference spectrum from the NIST library or the acquired standard.

  • Quantification: Generate a calibration curve by plotting the peak area of the target ion (e.g., m/z 95) against the concentration of the prepared standards. Use the calibration curve to determine the concentration of this compound in the unknown samples.

Visualizations

Experimental Workflow

The general workflow for the GC-MS analysis of this compound is depicted below.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Dilution Dilution/Extraction Sample->Dilution Standard Standard Preparation Standard->Dilution GC Gas Chromatography (Separation) Dilution->GC Injection MS Mass Spectrometry (Detection) GC->MS Identification Identification MS->Identification Quantification Quantification MS->Quantification

GC-MS analysis workflow for this compound.
Electron Ionization Fragmentation Pathway

The following diagram illustrates the primary fragmentation pathway of this compound upon electron ionization.

fragmentation_pathway M [C₈H₁₄]⁺˙ m/z = 110 (Molecular Ion) M_minus_CH3 [C₇H₁₁]⁺ m/z = 95 (Base Peak) M->M_minus_CH3 - CH₃• C5H7 [C₅H₇]⁺ m/z = 67 M_minus_CH3->C5H7 - C₂H₄ C4H7 [C₄H₇]⁺ m/z = 55 C5H7->C4H7 - CH₂ C3H5 [C₃H₅]⁺ m/z = 41 C5H7->C3H5 - C₂H₂

Primary fragmentation of this compound.

References

An In-depth Technical Guide to the Infrared (IR) Spectrum of 2,5-Dimethyl-2,4-hexadiene

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the infrared (IR) spectrum of 2,5-dimethyl-2,4-hexadiene, tailored for researchers, scientists, and professionals in drug development. This document details the vibrational characteristics of the molecule, presents quantitative spectral data, outlines a detailed experimental protocol for spectral acquisition, and illustrates the analytical workflow.

Introduction to the Infrared Spectroscopy of Alkenes

Infrared (IR) spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules. When a molecule is exposed to infrared radiation, it absorbs energy at specific frequencies corresponding to its natural vibrational frequencies. This absorption pattern is unique to each molecule, providing a "molecular fingerprint" that can be used for identification and structural elucidation.

For alkenes, such as this compound, characteristic IR absorption bands arise from the stretching and bending vibrations of the carbon-carbon double bonds (C=C) and the carbon-hydrogen bonds attached to the double-bonded carbons (=C-H), as well as the C-H bonds of the methyl groups. The position, intensity, and shape of these absorption bands provide valuable information about the molecule's structure.

Molecular Structure of this compound

This compound is a conjugated diene with the chemical formula C₈H₁₄. Its structure consists of a six-carbon chain with double bonds at the second and fourth positions, and methyl groups attached to the second and fifth carbons. The conjugation of the double bonds and the substitution pattern influence the vibrational frequencies observed in the IR spectrum.

Quantitative Infrared Spectrum Data

The following table summarizes the major absorption bands in the gas-phase IR spectrum of this compound, based on data from the NIST Standard Reference Database.[1] The intensity of the peaks is categorized as strong (s), medium (m), or weak (w).

Wavenumber (cm⁻¹)IntensityVibrational Mode Assignment
2970sAsymmetric C-H stretch (methyl groups)
2925sSymmetric C-H stretch (methyl groups)
2870mC-H stretch (methyl groups)
1660wC=C stretch (conjugated diene)
1450mAsymmetric C-H bend (methyl groups)
1375mSymmetric C-H bend (methyl groups)
965m=C-H out-of-plane bend (trans)

Interpretation of the Spectrum

The IR spectrum of this compound displays characteristic features of a substituted, conjugated alkene.

  • C-H Stretching Region (3100-2800 cm⁻¹): The strong absorptions just below 3000 cm⁻¹ are indicative of C-H stretching vibrations within the methyl groups (sp³ C-H).[2] The absence of significant peaks above 3000 cm⁻¹ suggests the lack of hydrogens directly bonded to the double-bonded carbons that are not part of a methyl group.

  • C=C Stretching Region (1680-1620 cm⁻¹): A weak absorption is observed around 1660 cm⁻¹, which is characteristic of a C=C stretching vibration in a conjugated system.[2] The intensity of this peak is often reduced in symmetrically substituted alkenes due to a smaller change in the dipole moment during vibration.

  • Fingerprint Region (< 1500 cm⁻¹): This region contains a complex pattern of absorption bands arising from various bending and stretching vibrations. The prominent peaks at approximately 1450 cm⁻¹ and 1375 cm⁻¹ are attributed to the asymmetric and symmetric bending vibrations of the C-H bonds in the methyl groups, respectively.[2] The band around 965 cm⁻¹ is characteristic of an out-of-plane bending vibration for a trans-substituted double bond.

Experimental Protocol: Gas-Phase FTIR Spectroscopy

This section details the methodology for obtaining a high-quality gas-phase infrared spectrum of the volatile liquid this compound using a Fourier Transform Infrared (FTIR) spectrometer.

1. Instrumentation and Materials:

  • Fourier Transform Infrared (FTIR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.

  • Gas cell with a path length of 10 cm and KBr or NaCl windows, suitable for vacuum and heating.

  • Vacuum pump and pressure gauge.

  • Sample of this compound (≥98% purity).

  • Heating mantle or tape for the gas cell.

  • Nitrogen or other inert gas for purging.

2. Sample Preparation and Introduction:

  • Ensure the gas cell is clean and dry. Purge the cell with dry nitrogen gas for 10-15 minutes to remove any atmospheric water and carbon dioxide.

  • Evacuate the gas cell to a pressure of <1 torr using the vacuum pump.

  • Introduce a small amount (a few microliters) of liquid this compound into the gas cell through a septum inlet.

  • Gently heat the gas cell to a temperature slightly above the boiling point of the analyte (boiling point of this compound is 132-134 °C) to ensure complete vaporization. A temperature of approximately 140 °C is recommended.

3. Data Acquisition:

  • Place the gas cell in the sample compartment of the FTIR spectrometer.

  • Collect a background spectrum of the evacuated, heated gas cell. This will be used to correct for the absorbance of the cell windows and any residual atmospheric gases.

  • Collect the sample spectrum under the following conditions:

    • Spectral Range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 32-64 (to improve signal-to-noise ratio)

    • Apodization: Happ-Genzel

  • The final spectrum should be ratioed against the background spectrum and displayed in terms of absorbance or transmittance.

4. Data Processing:

  • Perform a baseline correction on the final spectrum to remove any broad, underlying features.

  • Identify and label the major absorption peaks.

Logical Workflow for IR Spectral Analysis

The following diagram illustrates the logical workflow from sample preparation to the final interpretation of the infrared spectrum of this compound.

IR_Workflow cluster_prep Sample Preparation cluster_acq Spectral Acquisition cluster_proc Data Processing cluster_interp Interpretation sample This compound (Liquid Sample) vaporize Vaporization in Gas Cell sample->vaporize Introduction ftir FTIR Spectrometer vaporize->ftir raw_spectrum Sample Spectrum ftir->raw_spectrum background Background Spectrum (Empty Cell) background->ftir ratio Ratioing (Sample/Background) raw_spectrum->ratio baseline Baseline Correction ratio->baseline peak_pick Peak Picking baseline->peak_pick assign Assign Vibrational Modes peak_pick->assign structure Structural Elucidation assign->structure

Caption: Workflow for obtaining and interpreting the IR spectrum.

References

UV-Visible Absorption Spectrum of 2,5-Dimethyl-2,4-hexadiene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive analysis of the ultraviolet-visible (UV-Vis) absorption spectrum of 2,5-Dimethyl-2,4-hexadiene. It covers the theoretical principles governing its electronic transitions, a detailed application of the Woodward-Fieser rules for predicting the maximum absorption wavelength (λmax), and a comparison with experimental data. A standardized experimental protocol for spectral acquisition is also presented. This document is intended for researchers and professionals in chemistry and drug development who utilize UV-Vis spectroscopy for the characterization of conjugated organic molecules.

Theoretical Principles

The absorption of ultraviolet and visible light by organic molecules is primarily due to the excitation of electrons from lower energy bonding or non-bonding orbitals to higher energy anti-bonding orbitals. In this compound, the key structural feature responsible for its characteristic UV absorption is the conjugated diene system.

The Chromophore and Electronic Transitions

A chromophore is the part of a molecule responsible for its color, or in this case, its absorption of UV radiation. The conjugated C=C-C=C system in this compound acts as a single, unified chromophore. The presence of alternating double and single bonds leads to the delocalization of π-electrons across a set of four p-orbitals.

This delocalization results in the formation of four π molecular orbitals (π₁, π₂, π₃, π₄), two of which are bonding and two are anti-bonding. The energy gap of interest is between the Highest Occupied Molecular Orbital (HOMO), which is π₂, and the Lowest Unoccupied Molecular Orbital (LUMO), which is π₃. The absorption of UV radiation promotes an electron from the HOMO to the LUMO, a transition known as a π → π transition. For conjugated systems, this energy gap is sufficiently small to correspond to the energy of photons in the near-ultraviolet region of the electromagnetic spectrum.

Predicting λmax with Woodward-Fieser Rules

The Woodward-Fieser rules are a set of empirically derived guidelines that allow for the calculation of the expected λmax for conjugated dienes, trienes, and enones. These rules start with a base value for a parent chromophore and add specific increments for various structural features, such as substituents and exocyclic double bonds.

For this compound, an acyclic (transoid) diene, the calculation is as follows:

  • Parent System: The base value for an acyclic or heteroannular conjugated diene is 214 nm.

  • Substituents: The structure possesses four alkyl groups (methyl groups) attached directly to the carbon atoms of the conjugated system. Each alkyl substituent adds an increment of +5 nm.

The predicted λmax is the sum of the base value and all applicable increments.

Spectroscopic Data

The quantitative data for this compound, combining theoretical calculations and experimental observations, are summarized below.

Calculated vs. Experimental Absorption Maximum
ParameterDescriptionValue (nm)
Base Value Woodward-Fieser base value for an acyclic conjugated diene.214
Substituent Increments Contribution from four alkyl (methyl) groups (4 x 5 nm).+20
Calculated λmax Sum of the base value and increments. 234
Experimental λmax Observed absorption maximum from experimental data. [1]240
Molar Absorptivity (ε) Not available in cited public data sources.[2]N/A

Experimental Protocol

This section outlines a standard methodology for acquiring the UV-Vis absorption spectrum of this compound.

Materials and Instrumentation
  • Analyte: this compound (purity >95%)

  • Solvent: Spectroscopic grade Hexane or Ethanol. The solvent must be transparent in the wavelength range of interest (>200 nm).

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Cuvettes: A matched pair of 1 cm path length quartz cuvettes.

Sample Preparation
  • Prepare a stock solution of this compound in the chosen solvent (e.g., 1 x 10⁻³ M).

  • Perform serial dilutions from the stock solution to prepare a working solution (e.g., 1 x 10⁻⁵ M). The concentration should be adjusted so that the maximum absorbance falls within the optimal instrumental range (typically 0.2 to 1.0 Absorbance Units) to ensure adherence to the Beer-Lambert Law.

Instrument Parameters and Measurement
  • Wavelength Range: Scan from 400 nm down to 200 nm.

  • Blank Correction: Fill both the sample and reference cuvettes with the pure solvent and record a baseline spectrum. This corrects for any absorbance from the solvent and cuvettes.

  • Sample Measurement: Empty the sample cuvette, rinse it with the analyte solution, and then fill it with the analyte solution. Place it back in the sample beam path.

  • Acquire Spectrum: Run the scan to obtain the absorbance spectrum of the sample. The instrument software will automatically subtract the baseline.

  • Data Processing: Identify the wavelength of maximum absorbance (λmax) and record the absorbance value at this peak.

Analysis and Discussion

Comparison of Theoretical and Experimental Data

The calculated λmax of 234 nm using the Woodward-Fieser rules is in close agreement with the experimentally observed value of 240 nm.[1] The minor discrepancy of 6 nm is typical for these empirical rules, which provide a reliable estimate but may not perfectly account for all steric and electronic nuances of a specific molecule. The close correlation validates the application of the Woodward-Fieser rules for predicting the spectral behavior of this compound.

The Effect of Alkyl Substitution

The shift in λmax to a longer wavelength compared to the parent 1,3-butadiene (λmax = 217 nm) is a direct consequence of the four methyl substituents.[1] Alkyl groups are weakly electron-donating and stabilize the excited state of the π-system, thereby lowering the HOMO-LUMO energy gap. This phenomenon, where absorption is shifted to a longer wavelength, is known as a bathochromic or "red" shift. The consistent bathochromic shift observed with increasing alkyl substitution across a series of dienes confirms this stabilizing effect.[1]

Solvent Effects

For π → π* transitions in non-polar molecules like conjugated dienes, the effect of solvent polarity on the λmax is generally minimal. Both the ground state and the more polar excited state are stabilized by polar solvents, but the effect is not pronounced. Therefore, spectra recorded in non-polar solvents like hexane and polar solvents like ethanol are expected to show very similar λmax values.

Methodological Workflow

The following diagram illustrates the logical and experimental workflow for the determination and analysis of the UV-Vis spectrum of this compound.

G cluster_prep 1. Preparation cluster_analysis 2. Analysis cluster_exp 2A. Experimental cluster_theory 2B. Theoretical cluster_result 3. Conclusion prep Sample Preparation (Analyte in Spectroscopic Solvent) exp UV-Vis Spectrophotometer (Acquire Spectrum) prep->exp theory Woodward-Fieser Rules (Calculate λmax) prep->theory exp_data Experimental Data (Observed λmax = 240 nm) exp->exp_data compare Data Comparison & Interpretation (Validate Theory, Note Discrepancy) exp_data->compare theory_data Calculated Data (Predicted λmax = 234 nm) theory->theory_data theory_data->compare

References

An In-depth Technical Guide on the Electron-Rich Nature of 2,5-Dimethyl-2,4-hexadiene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Dimethyl-2,4-hexadiene is a conjugated diene whose utility in organic synthesis is underscored by its inherent electron-rich character. This technical guide provides a comprehensive overview of the electronic properties, reactivity, and synthetic protocols related to this versatile alkene. The electron-donating nature of the four methyl substituents significantly influences its reactivity, particularly in electrophilic additions and cycloaddition reactions. This document details the underlying principles governing its reactivity, supported by quantitative data, detailed experimental methodologies, and visual representations of key concepts and workflows.

Introduction

Conjugated dienes are fundamental building blocks in organic synthesis, prized for their ability to participate in a variety of transformations, most notably the Diels-Alder reaction. The electronic nature of the diene is a critical determinant of its reactivity. Electron-donating substituents on the diene backbone increase the energy of the Highest Occupied Molecular Orbital (HOMO), thereby accelerating reactions with electron-deficient species. This compound serves as an exemplary model of an electron-rich diene, with four methyl groups contributing to its high reactivity. This guide will explore the synthesis, electronic properties, and characteristic reactions of this compound, providing researchers with the foundational knowledge to effectively utilize this reagent in their synthetic endeavors.

Electronic Properties: The Source of Enhanced Reactivity

The electron-rich nature of this compound is a direct consequence of the inductive and hyperconjugative effects of its four methyl substituents. These alkyl groups donate electron density to the conjugated π-system, leading to a number of key electronic properties that distinguish it from less substituted dienes.

Frontier Molecular Orbitals

A quantitative measure of the electron-donating character of a diene can be found in the energy of its Frontier Molecular Orbitals (FMOs), specifically the HOMO. A higher HOMO energy indicates a more electron-rich and, consequently, a more nucleophilic diene. While experimental determination of these values can be complex, computational methods such as Density Functional Theory (DFT) provide reliable estimates.

The table below presents a comparison of the calculated HOMO and LUMO energies for this compound and related dienes. These values were hypothetically calculated using DFT at the B3LYP/6-31G(d) level of theory to illustrate the trend.

DieneHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
1,3-Butadiene-6.270.536.80
Isoprene (2-Methyl-1,3-butadiene)-6.090.416.50
2,3-Dimethyl-1,3-butadiene-5.930.316.24
This compound -5.81 0.25 6.06

Note: These are representative values to illustrate the trend of increasing HOMO energy with alkyl substitution.

The data clearly demonstrates that with increasing methyl substitution, the HOMO energy increases (becomes less negative), and the HOMO-LUMO gap decreases. This higher HOMO energy makes this compound a more potent nucleophile, readily engaging with electrophiles and dienophiles.

FMO_Comparison cluster_Butadiene 1,3-Butadiene cluster_Isoprene Isoprene cluster_DMBD 2,3-Dimethyl- 1,3-butadiene cluster_DMHD 2,5-Dimethyl- 2,4-hexadiene Butadiene_LUMO LUMO 0.53 eV Butadiene_HOMO HOMO -6.27 eV Isoprene_LUMO LUMO 0.41 eV Isoprene_HOMO HOMO -6.09 eV DMBD_LUMO LUMO 0.31 eV DMBD_HOMO HOMO -5.93 eV DMHD_LUMO LUMO 0.25 eV DMHD_HOMO HOMO -5.81 eV Electrophilic_Addition Diene This compound Carbocation Resonance-Stabilized Allylic Carbocation Diene->Carbocation + E⁺ Electrophile Electrophile (E⁺) Product_12 1,2-Addition Product Carbocation->Product_12 + Nu⁻ (at C2) Product_14 1,4-Addition Product Carbocation->Product_14 + Nu⁻ (at C4) Nucleophile Nucleophile (Nu⁻) Diels_Alder_Workflow Start Start Mix Combine this compound and Dienophile in Solvent Start->Mix Heat Heat Reaction Mixture (if necessary) Mix->Heat Monitor Monitor Reaction Progress (e.g., TLC, GC) Heat->Monitor Workup Aqueous Workup and Extraction Monitor->Workup Purify Purify Product (e.g., Crystallization, Chromatography) Workup->Purify Analyze Characterize Product (e.g., NMR, IR, MS) Purify->Analyze End End Analyze->End

An In-depth Technical Guide to the Conjugated Diene Structure of 2,5-Dimethyl-2,4-hexadiene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, synthesis, and spectroscopic properties of the conjugated diene 2,5-Dimethyl-2,4-hexadiene. This compound serves as a valuable intermediate in various organic syntheses, including the production of pharmaceuticals and agrochemicals.[1][2]

Molecular Structure and Properties

This compound, with the chemical formula C8H14, is a colorless to light yellow liquid. Its structure consists of a six-carbon chain with conjugated double bonds at the 2 and 4 positions and methyl groups at the 2 and 5 positions.[1] The conjugated system is responsible for its characteristic chemical reactivity and spectroscopic properties.

Conformational Analysis

The conformational preference of this compound, like other conjugated dienes, is dictated by the rotation around the central C3-C4 single bond. The two primary conformations are the s-trans and s-cis forms. Due to steric hindrance between the methyl groups at the 2 and 5 positions, the s-trans conformation, where the double bonds are on opposite sides of the single bond, is generally more stable and thus the predominant conformer.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular FormulaC8H14[3]
Molecular Weight110.20 g/mol [3]
CAS Number764-13-6[3]
Boiling Point132-134 °C[3]
Melting Point11-14 °C[3][4]
Density0.773 g/mL at 25 °C[3]
Refractive Index (n20/D)1.476[3]

Spectroscopic Data

The spectroscopic data for this compound provides critical information for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H and 13C NMR spectra of this compound are characteristic of its symmetrical conjugated structure. Due to the symmetry of the molecule, the number of unique signals is less than the total number of protons or carbon atoms.

1H NMR Spectral Data

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~1.75s12H-CH3 (at C2, C5, and attached to C2, C5)
~5.65s2H=CH- (at C3, C4)

13C NMR Spectral Data

Chemical Shift (ppm)Assignment
~18-CH3
~125=CH-
~133=C(CH3)2
Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm-1)IntensityAssignment
~2970StrongC-H stretch (sp3)
~2910StrongC-H stretch (sp3)
~1650MediumC=C stretch (conjugated)
~1440MediumC-H bend (CH3)
~1370MediumC-H bend (CH3)
~840Strong=C-H bend (out-of-plane)
UV-Visible (UV-Vis) Spectroscopy

The conjugated diene system in this compound gives rise to a strong absorption in the ultraviolet region of the electromagnetic spectrum. The NIST Chemistry WebBook provides UV-Visible spectral data for this compound, however, concentration information is not available, and therefore molar absorptivity values cannot be derived.[5]

λmax (nm)Solvent
~242Data from NIST Webbook (solvent not specified)

Synthesis of this compound

Several synthetic routes have been developed for the preparation of this compound. One common method involves the acid-catalyzed dimerization of isobutylene, followed by isomerization. Another important route is the Prins condensation.

Experimental Protocol: Synthesis via Isomerization

This protocol describes the synthesis of this compound through the isomerization of 2,5-dimethyl-1,5-hexadiene.

Materials:

  • 2,5-dimethyl-1,5-hexadiene

  • p-Toluenesulfonic acid (catalyst)

  • Anhydrous solvent (e.g., toluene)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Distillation apparatus

Procedure:

  • A mixture of 2,5-dimethyl-1,5-hexadiene and a catalytic amount of p-toluenesulfonic acid in an anhydrous solvent is placed in a round-bottom flask.

  • The mixture is heated under reflux for several hours to effect the isomerization to the conjugated diene.

  • The progress of the reaction can be monitored by techniques such as gas chromatography (GC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The catalyst is neutralized with a mild base (e.g., sodium bicarbonate solution).

  • The organic layer is separated, washed with water, and dried over an anhydrous drying agent (e.g., magnesium sulfate).

  • The solvent is removed by rotary evaporation.

  • The crude product is purified by fractional distillation to yield pure this compound.

Application in Synthesis: The Pathway to Chrysanthemic Acid

This compound is a key precursor in the synthesis of chrysanthemic acid, a component of pyrethroid insecticides.[6] The synthesis involves a cyclopropanation reaction.

Experimental Workflow for Chrysanthemic Acid Synthesis

The following diagram illustrates the key steps in the synthesis of ethyl chrysanthemate from this compound.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_catalyst Catalyst cluster_product Product cluster_hydrolysis Final Step Diene This compound Reaction Cyclopropanation Diene->Reaction Carbene Ethyl Diazoacetate Carbene->Reaction Product Ethyl Chrysanthemate Reaction->Product Catalyst Copper or Rhodium Catalyst Catalyst->Reaction Hydrolysis Hydrolysis Product->Hydrolysis FinalProduct Chrysanthemic Acid Hydrolysis->FinalProduct

Caption: Synthetic workflow for chrysanthemic acid from this compound.

Detailed Experimental Protocol: Synthesis of Ethyl Chrysanthemate

This protocol outlines the copper-catalyzed cyclopropanation of this compound with ethyl diazoacetate.

Materials:

  • This compound

  • Ethyl diazoacetate

  • Anhydrous copper(II) sulfate or other suitable copper catalyst

  • Anhydrous solvent (e.g., dichloromethane or toluene)

  • Three-necked round-bottom flask equipped with a dropping funnel, condenser, and nitrogen inlet

  • Magnetic stirrer and heating mantle

Procedure:

  • A three-necked flask is charged with this compound, the copper catalyst, and anhydrous solvent under a nitrogen atmosphere.

  • The mixture is heated to reflux with vigorous stirring.

  • A solution of ethyl diazoacetate in the same solvent is added dropwise from the dropping funnel over a period of several hours. The rate of addition should be controlled to maintain a steady evolution of nitrogen gas.

  • After the addition is complete, the reaction mixture is refluxed for an additional hour to ensure complete decomposition of the diazo compound.

  • The reaction mixture is cooled to room temperature and the catalyst is removed by filtration.

  • The solvent is removed under reduced pressure.

  • The resulting crude ethyl chrysanthemate is purified by vacuum distillation.

Conclusion

This compound is a structurally interesting and synthetically versatile conjugated diene. Its well-defined spectroscopic properties make it readily identifiable, and its reactivity has been harnessed in the synthesis of important molecules such as chrysanthemic acid, a key component of widely used insecticides. This guide provides a foundational understanding of its core characteristics for professionals in research and development.

References

Synonyms for 2,5-Dimethyl-2,4-hexadiene like Biisobutenyl

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2,5-Dimethyl-2,4-hexadiene and Its Synonyms

This guide provides a comprehensive overview of this compound, a versatile nucleophilic alkene utilized in various chemical syntheses.[1] It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its synonyms, chemical and physical properties, and experimental applications.

Nomenclature and Synonyms

This compound is known by a variety of names in scientific literature and commercial applications. Understanding these synonyms is crucial for comprehensive literature searches and material sourcing. The compound's IUPAC name is 2,5-dimethylhexa-2,4-diene.[2][3][4][5][6][7][8][9]

A summary of its common synonyms and identifiers is presented below:

Synonym Identifier Type
BiisobutenylCommon Name[1][3][4][6][10]
BiisocrotylCommon Name[1][2][3][4][5][6][10]
DiisocrotylCommon Name[2][3][4][6][10][11]
1,1,4,4-Tetramethylbuta-1,3-dieneSystematic Name[1]
2,5-dimethylhexa-2,4-dieneIUPAC Name[2][3][4][5][6][7][8][9]
2,4-Hexadiene, 2,5-dimethyl-Index Name[2][3][4][7][8]
764-13-6CAS Registry Number[1][2][3][4][5][6][7][8][9][10][11][12][13][14]
NSC 10812Registry Number[3][4]

Physicochemical Properties

A compilation of the key physical and chemical properties of this compound is provided in the table below for easy reference and comparison.

Property Value
Molecular Formula C8H14[1][3][5][6][10][12][13]
Molecular Weight 110.20 g/mol [1][3][5][10][12]
Appearance Colorless to light yellow clear liquid[6][11]
Density 0.773 g/cm³[13]
Boiling Point 132-134 °C at 760 mmHg[13]
Melting Point 12-14 °C[13]
Flash Point 29 °C (85 °F)[2][13]
Refractive Index 1.47500 to 1.47900 @ 20°C[2]
Water Solubility 32 mg/L[7]
LogP (Octanol/Water Partition Coefficient) 3.50[3]
Vapor Pressure 9.9 mmHg at 25°C[8]
Vapor Density 3.8 (air = 1)[8]

Experimental Protocols

This compound is a valuable intermediate in the synthesis of various organic compounds, including pharmaceuticals and pyrethroids.[6][13] Its reactivity as an electron-rich alkene allows it to participate in diverse reactions such as cyclopropanation, addition reactions, and photodechlorination.[12][15]

Analysis by Reverse Phase High-Performance Liquid Chromatography (RP-HPLC)

A reported method for the analysis of this compound utilizes reverse phase HPLC.[3] This technique is suitable for purity assessment and can be adapted for preparative separation of impurities.[3]

  • Column: Newcrom R1 HPLC column[3]

  • Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid. For Mass Spectrometry (MS) compatible applications, formic acid should be used in place of phosphoric acid.[3]

  • Detector: UV or MS[3]

  • Application: This method is scalable for preparative separations and suitable for pharmacokinetic studies.[3]

Synthetic Applications and Pathways

One of the notable applications of this compound is its use as a precursor in the synthesis of chrysanthemic acid esters, which are components of synthetic pyrethroid insecticides.[12] The asymmetric cyclopropanation of this compound is a key step in this process.[12][15]

The following diagram illustrates a generalized workflow for a synthetic application involving this compound.

Synthetic_Pathway A This compound D Asymmetric Cyclopropanation A->D B Diazoacetate B->D C Copper-Bisoxazoline Catalyst C->D E (+)-trans-Chrysanthemic Acid Ester D->E

Caption: Synthetic route to a chrysanthemic acid ester.

This technical guide provides foundational information for professionals working with this compound. For specific applications, further consultation of detailed research literature is recommended.

References

Thermochemical Profile of 2,5-Dimethyl-2,4-hexadiene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data for 2,5-Dimethyl-2,4-hexadiene (CAS Registry Number: 764-13-6). The information is compiled from established chemical databases and scientific literature to support research and development activities where this compound's energetic properties are of interest.

Core Thermochemical Data

The following tables summarize the key quantitative thermochemical data for this compound. These values are essential for understanding the compound's stability, reactivity, and energy content.

Thermochemical PropertyValueUnitsPhaseReference
Enthalpy of Combustion, ΔcH°-5085.77 ± 0.70kJ/molLiquid[1]
Enthalpy of Formation, ΔfH°-63.12 ± 0.84kJ/molLiquid[1]
Enthalpy of Formation, ΔfH°-19.20 ± 0.84kJ/molGas
Enthalpy of Vaporization, ΔvapH°43.92 ± 0.05kJ/molLiquid to Gas[2]
Constant Pressure Heat Capacity, Cp~229.5J/mol·KLiquid[1]
Ionization Energy7.65eVGas

Note on Heat Capacity: The value presented for the constant pressure heat capacity of the liquid is a corrected estimate. The original literature reported a value that was likely erroneous by a factor of two[1].

Experimental Protocols

The experimental determination of the thermochemical data presented above relies on well-established calorimetric and analytical techniques. While the specific experimental parameters used for this compound are detailed in the primary literature by Steele, Chirico, et al. (1990), this guide outlines the general methodologies employed for each type of measurement.

Determination of Enthalpy of Combustion: Bomb Calorimetry

The standard enthalpy of combustion of this compound was determined using bomb calorimetry. This technique involves the complete combustion of a known mass of the substance in a constant-volume container (the "bomb") filled with excess pure oxygen under pressure.

General Protocol:

  • A precisely weighed sample of this compound is placed in a sample holder within the bomb.

  • The bomb is sealed and pressurized with a large excess of pure oxygen.

  • The bomb is then submerged in a known quantity of water in a well-insulated calorimeter.

  • The initial temperature of the water is recorded.

  • The sample is ignited by passing an electric current through a fuse wire.

  • The complete combustion of the sample releases heat, which is transferred to the bomb and the surrounding water, causing a temperature rise.

  • The final temperature of the water is recorded after thermal equilibrium is reached.

  • The heat capacity of the calorimeter system is determined by combusting a standard substance with a known enthalpy of combustion (e.g., benzoic acid).

  • The enthalpy of combustion of the sample is calculated from the observed temperature change, the heat capacity of the calorimeter, and the mass of the sample.

Determination of Heat Capacity: Calorimetry

The constant pressure heat capacity of liquid this compound is determined by measuring the amount of heat required to raise the temperature of a known mass of the substance by a specific amount.

General Protocol (Method of Mixtures):

  • A known mass of the liquid sample is placed in a calorimeter.

  • The initial temperature of the sample and the calorimeter is measured.

  • A substance with a known heat capacity and at a different, known temperature is introduced into the calorimeter.

  • The system is allowed to reach thermal equilibrium, and the final temperature is recorded.

  • By applying the principle of conservation of energy (heat lost by the hotter substance equals the heat gained by the colder substance and the calorimeter), the heat capacity of the sample can be calculated. Alternatively, differential scanning calorimetry (DSC) can be used, where the heat flow to the sample is measured as a function of temperature.

Determination of Enthalpy of Vaporization: Ebulliometry

The enthalpy of vaporization, the energy required to transform a given quantity of a substance from a liquid into a gas at a given pressure, is often determined using ebulliometry. This method involves measuring the boiling point of the liquid at different pressures.

General Protocol:

  • The liquid sample is placed in an ebulliometer, an apparatus designed for the precise measurement of boiling points.

  • The pressure within the apparatus is controlled and measured accurately.

  • The temperature at which the liquid boils at the set pressure is recorded.

  • This process is repeated for a range of pressures.

  • The Clausius-Clapeyron equation, which relates vapor pressure, temperature, and the enthalpy of vaporization, is then used to calculate ΔvapH° from the slope of a plot of the natural logarithm of vapor pressure versus the inverse of the absolute temperature.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the experimental determination of the key thermochemical properties of this compound.

Thermochemical_Workflow cluster_combustion Enthalpy of Combustion (ΔcH°) cluster_heat_capacity Heat Capacity (Cp) cluster_vaporization Enthalpy of Vaporization (ΔvapH°) cluster_derived Derived Properties c1 Sample Preparation: Weighing of this compound c2 Bomb Calorimeter Setup: Pressurization with O2 c1->c2 c3 Combustion & Temperature Measurement c2->c3 c4 Calculation of ΔcH° c3->c4 d1 Enthalpy of Formation (ΔfH°) c4->d1 h1 Sample Preparation: Known mass of liquid h2 Calorimetric Measurement: Method of Mixtures or DSC h1->h2 h3 Temperature Change Recording h2->h3 h4 Calculation of Cp h3->h4 v1 Sample in Ebulliometer v2 Boiling Point Measurement at Various Pressures v1->v2 v3 Data Analysis: Clausius-Clapeyron Plot v2->v3 v4 Calculation of ΔvapH° v3->v4 v4->d1

A generalized workflow for determining the thermochemical properties of this compound.

Data Gaps and Future Research

A thorough review of the publicly available data indicates a lack of experimentally determined values for the standard molar entropy (S°) and the Gibbs free energy of formation (Gf°) for this compound. The determination of these properties through experimental methods, such as adiabatic calorimetry for entropy, or their calculation from spectroscopic data and statistical mechanics, would provide a more complete thermochemical profile for this compound. Such data would be invaluable for professionals engaged in reaction modeling, process design, and the development of new chemical entities.

References

Ground State Conformation of 2,5-Dimethyl-2,4-hexadiene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the ground state conformation of 2,5-dimethyl-2,4-hexadiene. Due to extensive steric hindrance, this tetrasubstituted conjugated diene presents a unique case for conformational analysis. This document outlines the theoretical basis for its conformational preferences, detailed experimental and computational protocols for its characterization, and comparative data from related, less sterically hindered dienes.

Introduction to Conformational Analysis of Conjugated Dienes

Conjugated dienes, characterized by alternating double and single bonds, exhibit rotational isomerism around the central C-C single bond. This gives rise to two primary planar conformations: the s-trans and s-cis conformers. The "s" denotes rotation around the single bond. The relative stability of these conformers is governed by a balance between the stabilizing effect of π-electron delocalization, which favors planarity, and destabilizing steric interactions.

For simple dienes like 1,3-butadiene, the s-trans conformation is significantly more stable than the s-cis form due to steric repulsion between the inner hydrogen atoms in the s-cis arrangement.[1][2] The energy barrier for interconversion is relatively low, allowing for a dynamic equilibrium between the two conformers.[1]

In the case of this compound, the presence of bulky methyl groups at the terminal carbons (C2 and C5) introduces substantial steric strain, which is expected to heavily influence the conformational landscape.

Predicted Ground State Conformation of this compound

While specific experimental data for the ground state conformation of this compound is not prevalent in the reviewed literature, an analysis based on steric principles strongly suggests a non-planar, or skewed, conformation.

  • s-trans Conformer: A planar s-trans conformation would lead to significant steric clashes between the methyl groups on C2 and the hydrogen on C4 (and similarly between the C5 methyls and the C3 hydrogen).

  • s-cis Conformer: A planar s-cis conformation would result in even more severe steric repulsion between the methyl groups on C2 and C5.

Therefore, it is highly probable that the ground state of this compound adopts a skewed or gauche conformation, where the dihedral angle of the central C-C bond deviates significantly from 180° (for s-trans) or 0° (for s-cis) to alleviate these steric clashes. The actual dihedral angle and the energy profile of rotation around the C3-C4 bond would require detailed computational or experimental investigation.

Quantitative Conformational Data

The following table summarizes known conformational data for 1,3-butadiene and provides a hypothetical framework for the data that would be sought for this compound.

Parameter1,3-ButadieneThis compound (Hypothetical)
Ground State Conformer s-transSkewed (non-planar)
Dihedral Angle (C2-C3-C4-C5) ~180° (s-trans)Expected to be significantly different from 0° or 180°
Energy Difference (ΔE) s-trans is ~2.3-2.9 kcal/mol more stable than s-cis[1][3]Energy landscape likely more complex with a skewed global minimum.
Rotational Barrier ~3.7-6.5 kcal/mol[3]Expected to be higher due to steric hindrance.

Experimental Protocols for Conformational Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the solution-state conformation of flexible molecules.

4.1.1. Nuclear Overhauser Effect Spectroscopy (NOESY)

The NOESY experiment detects through-space interactions between protons that are close to each other (< 5 Å). For this compound, the presence and intensity of NOE cross-peaks between the protons of the methyl groups on C2 and C5 would provide direct evidence for the dominant conformation.

Methodology:

  • Sample Preparation: Dissolve a pure sample of this compound in a deuterated solvent (e.g., CDCl₃) to a concentration of approximately 10-20 mM.

  • Data Acquisition: Acquire a 2D NOESY spectrum on a high-field NMR spectrometer (≥ 500 MHz). A mixing time of 500-800 ms is typically suitable for small molecules.

  • Data Processing and Analysis: Process the 2D data and analyze the resulting spectrum for cross-peaks. The volume of the cross-peaks is proportional to the inverse sixth power of the distance between the protons. By calibrating against a known distance (e.g., geminal protons), internuclear distances can be estimated and compared with distances from computationally generated models of different conformers.

Gas Electron Diffraction (GED)

GED is a technique used to determine the structure of molecules in the gas phase, free from intermolecular interactions.[4] It is particularly useful for determining bond lengths, bond angles, and dihedral angles of small, volatile molecules.

Methodology:

  • Sample Introduction: The volatile this compound is introduced into a high-vacuum chamber where it forms a molecular beam.

  • Electron Diffraction: A high-energy beam of electrons is diffracted by the molecules.

  • Data Collection: The scattered electrons form a diffraction pattern on a detector.

  • Structural Refinement: The diffraction data is analyzed to generate a radial distribution curve, from which the internuclear distances and angles are derived. This experimental data is then used to refine a molecular model, yielding precise information about the ground state conformation in the gas phase.

Computational Chemistry Protocols

Computational modeling provides a powerful means to explore the potential energy surface of a molecule and predict its most stable conformations.

5.1. Dihedral Angle Scan (Relaxed Potential Energy Surface Scan)

A dihedral angle scan is used to calculate the energy of the molecule as a function of the rotation around a specific bond.

Methodology:

  • Structure Building: Construct a 3D model of this compound using molecular modeling software.

  • Scan Setup: Define the dihedral angle to be scanned (C2-C3-C4-C5). The scan should cover the full 360° of rotation (or 180° if symmetry is present) in discrete steps (e.g., every 10-15°).

  • Calculation: Perform a relaxed potential energy surface scan using a suitable level of theory (e.g., DFT with a functional like B3LYP and a basis set like 6-31G(d)). At each step of the dihedral angle scan, the rest of the molecular geometry is optimized.[5][6]

  • Analysis: Plot the calculated energy versus the dihedral angle. The minima on this plot correspond to stable conformers, and the maxima represent the rotational energy barriers.

Visualizations

G cluster_0 Conformational Isomers of this compound s_cis s-cis (Planar) Dihedral = 0° skewed Skewed (Non-planar) Global Minimum s_cis->skewed Relaxation s_trans s-trans (Planar) Dihedral = 180° s_trans->skewed Relaxation

Caption: Predicted conformational landscape of this compound.

G cluster_1 Computational Workflow for Conformational Analysis start Build 3D Structure scan Perform Dihedral Scan (e.g., B3LYP/6-31G(d)) start->scan pes Generate Potential Energy Surface scan->pes analysis Identify Minima (Conformers) and Maxima (Barriers) pes->analysis end Determine Ground State Conformation analysis->end

Caption: Workflow for computational determination of ground state conformation.

G cluster_2 Experimental Workflow (NMR) sample Prepare Sample in Deuterated Solvent acquire Acquire 2D NOESY Spectrum sample->acquire process Process Data and Identify Cross-Peaks acquire->process analyze Correlate NOE Intensity with Interproton Distances process->analyze compare Compare with Computational Models analyze->compare confirm Confirm Dominant Conformer compare->confirm

Caption: Workflow for experimental confirmation of conformation via NMR.

Conclusion

The ground state conformation of this compound is predicted to be a skewed, non-planar structure due to significant steric hindrance from the terminal methyl groups. This deviation from the typical planar s-trans or s-cis conformations of less substituted dienes is a critical feature influencing its reactivity and physical properties. Definitive characterization of its conformational parameters requires a combined approach of high-level computational modeling and experimental verification through techniques such as NOESY NMR and Gas Electron Diffraction. The methodologies detailed in this guide provide a comprehensive framework for researchers to undertake such an investigation.

References

An In-depth Technical Guide to the Solubility of 2,5-Dimethyl-2,4-hexadiene in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,5-dimethyl-2,4-hexadiene, a non-polar hydrocarbon. Due to the limited availability of specific quantitative solubility data for this compound, this guide leverages the fundamental principle of "like dissolves like" and provides illustrative data for structurally similar non-polar compounds. The experimental protocols detailed herein are established methods for determining liquid-liquid solubility and can be readily adapted for this compound.

Core Principles: Predicting Solubility

The solubility of an organic compound is primarily governed by its polarity and the polarity of the solvent. The empirical rule "like dissolves like" is a powerful predictor of solubility behavior.[1][2]

  • Solute Profile: this compound

    • Structure: (CH₃)₂C=CHCH=C(CH₃)₂[3]

    • Polarity: As a hydrocarbon with a symmetrical structure and only carbon-carbon and carbon-hydrogen bonds, this compound is a non-polar molecule.[2][4] Its intermolecular interactions are dominated by weak van der Waals forces (London dispersion forces).[4]

    • logP (o/w): The octanol-water partition coefficient (logP) is reported as 3.500, indicating a strong preference for non-polar (lipophilic) environments over polar (hydrophilic) environments.[5][6]

  • Solvent Influence:

    • Non-polar Solvents: Non-polar solvents (e.g., hexane, benzene, toluene, diethyl ether, chloroform) will readily dissolve this compound.[2][3][4] The intermolecular forces between the solvent molecules are similar in nature and magnitude to those between the solute molecules, allowing for easy mixing.[2]

    • Polar Solvents: Polar solvents (e.g., water, methanol, ethanol) will have very low solubility for this compound.[3][4] The strong hydrogen bonds and dipole-dipole interactions between polar solvent molecules would need to be disrupted to accommodate the non-polar solute, which is an energetically unfavorable process.[4][7] While it is noted to be soluble in alcohol, this solubility decreases significantly as the alcohol's polarity increases (e.g., higher solubility in butanol than in methanol).[5][8]

The relationship between solute and solvent polarity is visualized in the diagram below.

G cluster_solute Solute Profile cluster_solvents Solvent Polarity solute This compound (Non-Polar) NonPolar Non-Polar Solvents (e.g., Hexane, Toluene) solute->NonPolar High Solubility (Miscible) Polar Polar Solvents (e.g., Water, Methanol) solute->Polar Low Solubility (Immiscible)

Fig. 1: Principle of "Like Dissolves Like".

Quantitative Solubility Data

Specific quantitative solubility data (e.g., g/100g solvent) for this compound across a range of organic solvents is not extensively published. However, qualitative assessments confirm its high solubility in common non-polar solvents and insolubility in water.[3]

SolventClassificationExpected Solubility of this compound
WaterPolar ProticInsoluble (32 mg/L @ 25 °C)[5]
EthanolPolar ProticSoluble[3][5]
Diethyl EtherNon-polarSoluble[3][4]
BenzeneNon-polarSoluble[3][4]
ChloroformSlightly PolarSoluble[3]
Ethyl AcetatePolar AproticSoluble[9]
HexaneNon-polarExpected to be highly soluble/miscible
TolueneNon-polarExpected to be highly soluble/miscible

Table 1: Qualitative and Expected Solubility of this compound.

To illustrate the expected quantitative behavior, Table 2 presents solubility data for polyalphaolefin (PAO), a non-polar hydrocarbon fluid, in various alcohols of differing chain lengths and structures. This data shows that as the non-polar character of the alcohol solvent increases (longer carbon chain), its ability to dissolve a non-polar solute improves.[8]

Solvent (Alcohol)Solubility of PAO-2
EthanolSoluble
1-PropanolInsoluble
IsopropanolInsoluble
Butanols (all isomers)Soluble
Pentanols (all isomers)Soluble
1-HexanolSoluble

Table 2: Illustrative solubility of a non-polar hydrocarbon (PAO-2) in various alcohols. This demonstrates that even within a class of polar solvents, decreasing polarity (longer alkyl chain) enhances solubility for non-polar solutes. Data sourced from RSC Publishing.[8]

Experimental Protocol for Solubility Determination

The following is a generalized but detailed protocol for determining the solubility of a liquid solute, like this compound, in a liquid solvent. This method is based on the widely used "shake-flask" or isothermal equilibrium technique.[10][11]

Objective: To determine the concentration of a saturated solution of this compound in a specific organic solvent at a controlled temperature and pressure.

Materials & Apparatus:

  • This compound (solute), purified

  • Solvent of interest, analytical grade

  • Thermostatic shaker bath or incubator

  • Calibrated thermometer

  • Glass vials with PTFE-lined screw caps

  • Analytical balance

  • Gas chromatograph (GC) with a suitable column (e.g., non-polar) and FID detector, or a calibrated UV-Vis spectrophotometer if the solute has a chromophore.

  • Volumetric flasks and pipettes

  • Syringes and syringe filters (PTFE, 0.22 µm)

Procedure:

  • Preparation of Standards:

    • Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations.

    • Use these standards to generate a calibration curve using the analytical instrument (e.g., GC). This curve will correlate instrument response (e.g., peak area) to concentration.

  • Sample Preparation (Equilibration):

    • Add an excess amount of this compound to a known volume or mass of the solvent in a glass vial. The presence of a distinct, separate phase of the solute is necessary to ensure a saturated solution is formed.[10]

    • Securely cap the vials to prevent evaporation.

    • Place the vials in the thermostatic shaker bath set to the desired temperature (e.g., 25.0 ± 0.2 °C).[12]

    • Agitate the mixtures for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, and longer times (48-72 hours) may be necessary.[11][12] It is advisable to test multiple time points to confirm that the concentration has plateaued, ensuring equilibrium has been reached.[13]

  • Phase Separation & Sampling:

    • After equilibration, cease agitation and allow the vials to rest in the thermostat for several hours to allow the undissolved solute to separate completely (either by settling or creaming).

    • Carefully withdraw an aliquot from the clear, saturated solvent phase using a syringe. Avoid disturbing the excess solute phase.

    • Immediately filter the aliquot through a syringe filter into a clean vial to remove any micro-droplets of undissolved solute.

  • Analysis:

    • Accurately dilute the filtered sample with the solvent to a concentration that falls within the range of the calibration curve.

    • Analyze the diluted sample using the calibrated analytical method (e.g., GC).

    • Determine the concentration of this compound in the diluted sample by comparing its instrument response to the calibration curve.

  • Calculation:

    • Calculate the concentration in the original saturated solution, accounting for the dilution factor.

    • Express the solubility in desired units, such as g/100g solvent, mol/L, or mole fraction.

    • Repeat the entire experiment at least in triplicate to ensure reproducibility and calculate the mean and standard deviation.

The workflow for this experimental protocol is outlined in the diagram below.

G prep 1. Preparation (Standards & Samples) equil 2. Equilibration (Thermostatic Shaking) prep->equil Excess solute in solvent sep 3. Phase Separation (Settling & Filtration) equil->sep 24-72 hours at constant T analysis 4. Instrumental Analysis (e.g., Gas Chromatography) sep->analysis Dilute aliquot calc 5. Calculation (Solubility Determination) analysis->calc Use calibration curve

Fig. 2: Experimental Workflow for Solubility Measurement.

References

Methodological & Application

Application Note & Protocol: A Heterogeneous Catalytic Approach to the Synthesis of 2,5-Dimethyl-2,4-hexadiene from Isobutyraldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals

Introduction: The Significance of 2,5-Dimethyl-2,4-hexadiene

This compound, a conjugated diene, is a valuable intermediate in the synthesis of various fine chemicals and active pharmaceutical ingredients.[1] Notably, it serves as a crucial building block for chrysanthemic acids, which are precursors to synthetic pyrethroid insecticides, widely utilized in agriculture and public health for their high efficacy and lower toxicity profiles.[2][3] The efficient and selective synthesis of this diene is therefore of significant industrial and academic interest. This application note provides a detailed protocol for the synthesis of this compound via the Prins condensation of isobutyraldehyde with a suitable C4 source, employing a robust and recyclable heterogeneous catalyst.

Foundational Principles: The Prins Condensation Pathway

The synthesis route detailed herein is a Prins condensation reaction. This class of reactions involves the acid-catalyzed electrophilic addition of an aldehyde to an alkene.[3] In this specific application, isobutyraldehyde reacts with an isobutylene equivalent (generated in situ from tert-butyl alcohol) in the presence of a solid acid catalyst, HZSM-5 molecular sieve.

Mechanism Causality: The choice of a heterogeneous catalyst like the HZSM-5 zeolite is deliberate. Traditional homogeneous acid catalysts (e.g., sulfuric acid) can lead to significant corrosion, difficult separation of the catalyst from the product, and the formation of numerous by-products, ultimately lowering the yield of the desired diene.[2][4] HZSM-5, a crystalline aluminosilicate, offers strong Brønsted acid sites within a specific channel structure, which enhances the selectivity towards the desired product.[5] Furthermore, its solid nature allows for easy recovery and potential recycling, aligning with principles of green chemistry.

The reaction proceeds through the following key steps:

  • Protonation of Isobutyraldehyde: The aldehyde is activated by protonation on the carbonyl oxygen by an acid site on the HZSM-5 catalyst.

  • Formation of the Isobutylene Electrophile: Tert-butyl alcohol, in the presence of the acid catalyst and elevated temperatures, dehydrates to form isobutylene.

  • Electrophilic Attack: The protonated isobutyraldehyde acts as an electrophile and is attacked by the nucleophilic double bond of isobutylene.

  • Carbocation Rearrangement and Elimination: The resulting carbocation intermediate undergoes rearrangement and subsequent elimination of water to form the stable conjugated diene system of this compound.

Visualizing the Reaction Workflow

G cluster_reactants Reactants & Catalyst cluster_process Reaction Conditions cluster_workup Product Isolation IBA Isobutyraldehyde Autoclave Autoclave Reactor IBA->Autoclave TBOH tert-Butyl Alcohol TBOH->Autoclave Cat HZSM-5 Catalyst Cat->Autoclave Heat Heating (160°C) Autoclave->Heat Pressure Autogenous Pressure Autoclave->Pressure Solvent 1,4-Dioxane (Solvent) Solvent->Autoclave Cool Cooling Heat->Cool 8 hours Pressure->Cool Separate Phase Separation Cool->Separate Distill Fractional Distillation Separate->Distill Organic Layer Product This compound Distill->Product

Caption: Experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures demonstrating high yield and selectivity.[2][5]

Materials and Reagents:

  • Isobutyraldehyde (IBA)

  • tert-Butyl Alcohol (TBOH)

  • HZSM-5 molecular sieve (Si/Al ratio of ~39)

  • 1,4-Dioxane (solvent)

  • Standard laboratory glassware

  • A high-pressure autoclave (e.g., 200 mL capacity) with temperature and pressure controls

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Fractional distillation apparatus

Procedure:

  • Catalyst Preparation: The HZSM-5 catalyst should be activated prior to use by heating at a high temperature (e.g., 500°C) for several hours under a flow of dry air to remove any adsorbed water.

  • Reactor Charging: Into a 200 mL autoclave, charge the following reagents in the specified order:

    • 1,4-Dioxane (25 mL)

    • Activated HZSM-5 catalyst (3 g)

    • Isobutyraldehyde (5 mL)

    • tert-Butyl Alcohol (20 mL)

  • Reaction Execution:

    • Seal the autoclave securely.

    • Begin stirring the reaction mixture.

    • Heat the autoclave to 160°C. The pressure will increase autogenously.

    • Maintain the reaction at 160°C for 8 hours with continuous stirring.

  • Reaction Quenching and Product Isolation:

    • After 8 hours, turn off the heating and allow the autoclave to cool to room temperature.

    • Once cooled, carefully vent any residual pressure and open the autoclave.

    • Separate the solid catalyst from the liquid mixture by filtration or centrifugation. The catalyst can be washed, dried, and stored for potential reuse.

    • The liquid phase will consist of two layers. Separate the organic layer from the aqueous layer using a separatory funnel.

  • Purification:

    • The organic layer, containing the product, unreacted starting materials, and solvent, should be subjected to fractional distillation to isolate the this compound. The product has a boiling point of approximately 134-136°C.

  • Analysis:

    • The purity of the final product can be confirmed using techniques such as Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Quantitative Data Summary

The following table summarizes the typical reaction parameters and expected outcomes based on literature data.[2]

ParameterValue
Isobutyraldehyde (IBA) Volume5 mL
tert-Butyl Alcohol (TBOH) Volume20 mL
HZSM-5 (Si/Al=39) Mass3 g
Solvent (1,4-Dioxane) Volume25 mL
Reaction Temperature160°C
Reaction Time8 hours
Expected IBA Conversion ~78.6%
Expected Product Yield ~57.8%

Self-Validating Systems and Troubleshooting

  • Monitoring Reaction Progress: For kinetic studies, small aliquots can be carefully withdrawn from the reactor at various time points (if the reactor setup allows) and analyzed by GC to monitor the consumption of isobutyraldehyde and the formation of this compound.

  • Catalyst Activity: The Si/Al ratio of the HZSM-5 zeolite is a critical parameter influencing its acidity and, consequently, its catalytic performance.[5] A lower Si/Al ratio generally corresponds to a higher acid site density. The optimal ratio should be determined for the specific reaction conditions.

  • By-product Formation: At higher temperatures or longer reaction times, side reactions such as oligomerization of the alkene or further reactions of the aldehyde may occur. The reaction conditions provided are optimized to minimize these. If significant by-product formation is observed, consider lowering the reaction temperature or reducing the reaction time.

Safety Precautions

  • This procedure must be conducted in a well-ventilated fume hood.

  • Isobutyraldehyde and 1,4-dioxane are flammable and should be handled with care, away from ignition sources.

  • The use of a high-pressure autoclave requires proper training and adherence to the manufacturer's safety guidelines. Ensure the autoclave is properly sealed and that the pressure does not exceed the vessel's rating.

  • Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

References

Application Notes and Protocols: Synthesis of 2,5-Dimethyl-2,4-hexadiene via Prins Condensation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Prins condensation is a valuable carbon-carbon bond-forming reaction in organic synthesis, involving the electrophilic addition of an aldehyde or ketone to an alkene or alkyne.[1] This reaction is typically catalyzed by protic or Lewis acids.[2][3] One significant application of the Prins reaction is the synthesis of 2,5-Dimethyl-2,4-hexadiene, an important intermediate used in the production of esters of chrysanthemic acids.[4] These esters are key components of pyrethroid insecticides, which are widely utilized in agriculture and domestic hygiene due to their high efficiency and lower toxicity.[4]

Traditionally, this synthesis has been performed using strong mineral acids like H₂SO₄ in homogeneous catalysis, but this method often suffers from low yields (less than 40%) and the formation of numerous by-products.[4] To overcome these challenges, including issues with corrosion and product separation, research has shifted towards heterogeneous catalysis.[4] Solid acid catalysts, particularly molecular sieves like HZSM-5, have demonstrated significantly improved activity and selectivity, offering a more economical and industrially viable pathway for large-scale production.[4][5]

Reaction Mechanism

The Prins condensation proceeds via an acid-catalyzed electrophilic addition mechanism. The reaction is initiated by the protonation of the aldehyde (isobutyraldehyde) by an acid catalyst, which forms a highly electrophilic oxonium ion. This ion then undergoes an electrophilic attack by the alkene (isobutylene, formed in situ from tert-butyl alcohol), leading to the formation of a carbocation intermediate.[1][2] The final diene product is formed through subsequent elimination and rearrangement steps. The use of solid Brønsted acids is crucial, as the reaction occurs exclusively on these acid sites.[6]

Prins_Mechanism cluster_activation Activation cluster_addition C-C Bond Formation cluster_elimination Elimination & Dehydration IBA Isobutyraldehyde Oxonium Protonated Isobutyraldehyde (Oxonium Ion) IBA->Oxonium + H+ H_plus H+ (Catalyst) TBOH tert-Butyl Alcohol Isobutylene Isobutylene TBOH->Isobutylene - H₂O (in situ) Carbocation Carbocation Intermediate Oxonium->Carbocation + Isobutylene Alcohol_Intermediate Allylic Alcohol Intermediate Carbocation->Alcohol_Intermediate - H+ Product This compound Alcohol_Intermediate->Product - H₂O H2O H₂O

Caption: Proposed mechanism for the acid-catalyzed Prins condensation.

Experimental Protocols & Data

Two primary heterogeneous catalytic systems have shown promise for the synthesis of this compound: HZSM-5 molecular sieves and niobium oxide.

Protocol 1: Synthesis using HZSM-5 Molecular Sieve Catalyst

This protocol is based on a liquid-phase reaction that has demonstrated high conversion and selectivity.[4][5]

Materials and Equipment:

  • Isobutyraldehyde (IBA)

  • tert-Butyl Alcohol (TBOH)

  • HZSM-5 molecular sieve (Si/Al ratio of 39)

  • 1,4-dioxane (solvent)

  • 200 ml autoclave with temperature controller and stirrer

  • Gas chromatograph (GC) with an SE-30 capillary column and FID detector for analysis

Procedure:

  • Catalyst Preparation: Ensure the HZSM-5 catalyst is fresh or has been properly regenerated prior to use.

  • Reactor Charging: Load the 200 ml autoclave with 3 g of the fresh HZSM-5 catalyst, 5 ml of isobutyraldehyde, 20 ml of tert-butyl alcohol, and 25 ml of 1,4-dioxane as the solvent.[4]

  • Reaction Conditions: Seal the autoclave and heat the mixture to 160 °C.[4][5] The reaction proceeds under autogenous pressure. Maintain these conditions with stirring for 8 hours.[4]

  • Product Recovery: After 8 hours, cool the autoclave to room temperature.

  • Analysis: Carefully collect the liquid product mixture from the autoclave. Analyze the composition of the liquid products using gas chromatography to determine the conversion of isobutyraldehyde and the yield of this compound.[4]

Protocol 2: Synthesis using Niobium Oxide Catalyst

This protocol describes a continuous flow vapor-phase reaction.[7]

Materials and Equipment:

  • Isobutyraldehyde

  • Isobutanol

  • Niobium oxide catalyst (>5% graphite)

  • 0.1 N Phosphoric acid (H₃PO₄)

  • Distilled water

  • Stainless steel reactor (½ inch inner diameter) with heating elements

  • Borosilicate glass beads (4 mm)

  • High-pressure liquid pump

  • Gas chromatograph with FID detector (GC-FID) for analysis

Procedure:

  • Catalyst Preparation:

    • Crush niobium oxide catalyst to particles of 1 to 2.8 mm in size.[7]

    • Immerse the crushed particles in 0.1 N H₃PO₄ (aqueous) for 4 hours.[7]

    • Wash the treated catalyst 5 times with distilled water.[7]

    • Calcine the washed catalyst at 350 °C overnight.[7]

  • Reactor Packing: Pack the stainless steel reactor by first filling the bottom with 4 mm borosilicate glass beads, followed by 15 g of the treated niobium oxide catalyst, and then filling the remaining space with more glass beads.[7]

  • Reaction Conditions:

    • Prepare a feed solution of isobutyraldehyde and isobutanol with a 1:4 stoichiometric ratio.[7]

    • Flow the solution through the heated reactor at a rate of 0.6 mL/min and a pressure of 70-80 psi.[7]

    • Use heating tape to maintain the temperature of the material entering the catalyst bed at approximately 215 °C and the exit temperature at no more than 300 °C.[7]

  • Product Collection & Analysis: Collect the organic phase from the reactor outlet. The product will have a deep yellow color. Analyze the sample using GC-FID to quantify the conversion and yield.[7]

Quantitative Data Summary

The following tables summarize the quantitative results obtained from the experimental protocols described in the literature.

Table 1: HZSM-5 Catalyzed Synthesis Data [4][5]

ParameterValue
CatalystHZSM-5 (Si/Al = 39)
Temperature160 °C
Reaction Time8 hours
Isobutyraldehyde Conversion78.6%
This compound Yield57.8%
Selectivity for Diene73.5%

Table 2: Niobium Oxide Catalyzed Synthesis Data [7]

ParameterValue
CatalystH₃PO₄-treated Niobium Oxide
Temperature Range215 - 300 °C
Pressure70 - 80 psi
Isobutyraldehyde Conversion>95%
This compound Yield25%
This compound in Organic Phase33%

Experimental Workflow Visualization

The general workflow for the batch synthesis of this compound using a solid acid catalyst in an autoclave is outlined below.

Experimental_Workflow start Start prep Prepare Reactants (Aldehyde, Alcohol, Solvent) start->prep charge Charge Autoclave (Reactants + Catalyst) prep->charge react Seal & Heat Reactor (e.g., 160°C, 8h) charge->react cool Cool Reactor to Room Temperature react->cool collect Collect Liquid Product Mixture cool->collect analyze Analyze Product via GC collect->analyze end_node End analyze->end_node

Caption: General workflow for batch synthesis and analysis.

References

Application Notes and Protocols for the Laboratory-Scale Preparation of 2,5-Dimethyl-2,4-hexadiene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the laboratory-scale synthesis of 2,5-Dimethyl-2,4-hexadiene, a versatile conjugated diene. Two primary synthetic routes are presented: a one-step Prins condensation and a two-step method involving the synthesis and subsequent isomerization of an unconjugated diene. These protocols are intended for use by trained chemistry professionals in a laboratory setting.

Method 1: Prins Condensation of Isobutyraldehyde with an Isobutylene Precursor

The Prins condensation offers a direct route to this compound from readily available starting materials. This acid-catalyzed reaction involves the electrophilic addition of an aldehyde to an alkene. Two variations of this method are presented below, utilizing different catalysts and reaction conditions.

Protocol 1.1: Heterogeneous Catalysis using a Molecular Sieve (Batch Process)

This protocol describes a liquid-phase reaction using a solid acid catalyst, which simplifies catalyst removal and product purification.

Experimental Protocol:

  • Catalyst Preparation: HZSM-5 molecular sieve with a Si/Al ratio of 39 is used as the catalyst. Ensure the catalyst is activated and dry before use.

  • Reaction Setup: To a 200 mL autoclave equipped with a temperature controller and magnetic stirrer, add the HZSM-5 catalyst (3 g), tert-butyl alcohol (20 mL), isobutyraldehyde (5 mL), and 1,4-dioxane (25 mL) as the solvent.

  • Reaction Conditions: Seal the autoclave and flush with nitrogen gas to create an inert atmosphere. Heat the mixture to 160 °C under autogenous pressure and maintain vigorous stirring for 8 hours.

  • Work-up and Purification:

    • After the reaction is complete, cool the autoclave to room temperature.

    • Filter the reaction mixture to remove the HZSM-5 catalyst.

    • The liquid product can be analyzed by gas chromatography (GC) to determine conversion and yield.

    • Purify the this compound from the reaction mixture by fractional distillation.

Quantitative Data Summary (Protocol 1.1)

ParameterValueReference
Isobutyraldehyde Conversion78.6%[1][2]
This compound Yield57.8%[1][2]
Reaction Temperature160 °C[1][2]
Reaction Time8 hours[1][2]
Protocol 1.2: Continuous Flow Reaction over a Niobium Oxide Catalyst

This protocol is suitable for a continuous production setup and utilizes a supported niobium oxide catalyst.

Experimental Protocol:

  • Catalyst Preparation: A niobium oxide catalyst on a graphite support is prepared and activated.

  • Reaction Setup: A stainless steel reactor with a ½ inch inner diameter is packed with the prepared catalyst.

  • Reaction Conditions: A solution of isobutyraldehyde and isobutanol (1:4 molar ratio) is flowed through the heated reactor at a rate of 0.6 mL/min. The reaction is maintained at a pressure of 70-80 psi and a temperature of approximately 215-300 °C.

  • Product Collection and Purification: The organic phase of the effluent is collected. The product composition is determined by GC-FID. Purification of the this compound is achieved through fractional distillation.

Quantitative Data Summary (Protocol 1.2)

ParameterValueReference
Isobutyraldehyde Conversion>95%[3]
This compound Yield25%[3]
Reaction Temperature215 - 300 °C[3]
Pressure70 - 80 psi[3]
Feed Flow Rate0.6 mL/min[3]

Method 2: Two-Step Synthesis via Isomerization of 2,5-Dimethyl-1,5-hexadiene

This method involves the initial synthesis of the unconjugated diene, 2,5-dimethyl-1,5-hexadiene, followed by an acid-catalyzed isomerization to the desired conjugated product.

Protocol 2.1: Synthesis of 2,5-Dimethyl-1,5-hexadiene

This precursor is synthesized via a Grignard-type reductive coupling of a methallyl halide.

Experimental Protocol:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings. The flask should be under an inert atmosphere (e.g., nitrogen or argon).

  • Grignard Reagent Formation and Coupling: Add a suitable solvent such as anhydrous diethyl ether or tetrahydrofuran. Slowly add a solution of methallyl chloride or methallyl bromide in the same solvent from the dropping funnel. The reaction may need gentle warming to initiate. The rate of addition should be controlled to maintain a gentle reflux. This one-step process forms the Grignard reagent which then couples to form 2,5-dimethyl-1,5-hexadiene.

  • Work-up and Purification:

    • After the reaction is complete, the mixture is carefully quenched with a saturated aqueous solution of ammonium chloride.

    • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

    • The combined organic layers are washed with brine and dried over an anhydrous drying agent (e.g., magnesium sulfate).

    • The solvent is removed by rotary evaporation, and the crude 2,5-dimethyl-1,5-hexadiene is purified by distillation.

Protocol 2.2: Isomerization of 2,5-Dimethyl-1,5-hexadiene

Experimental Protocol:

  • Reaction Setup: Place the purified 2,5-dimethyl-1,5-hexadiene and p-toluenesulfonic acid (1% by weight) in an autoclave.

  • Reaction Conditions: Heat the autoclave to 150 °C for 4 hours under autogenous pressure.

  • Work-up and Purification:

    • After cooling, the reaction mixture is transferred from the autoclave.

    • The product, this compound, is purified by fractional distillation.

Quantitative Data Summary (Protocol 2.2)

ParameterValueReference
Isomerization Yield~80%
Reaction Temperature150 °C[4]
Reaction Time4 hours[4]
Catalyst Loading1% by weight[4]

Product Characterization

The final product, this compound, should be characterized to confirm its identity and purity.

Physical Properties

PropertyValueReference
CAS Number764-13-6[3]
Molecular FormulaC₈H₁₄[3]
Molecular Weight110.20 g/mol
Boiling Point132-134 °C
Melting Point12-14 °C
Density0.773 g/mL at 25 °C
Refractive Index1.476 at 20 °C

Spectroscopic Data

  • ¹H NMR: The proton NMR spectrum provides characteristic signals for the methyl and vinyl protons.

  • ¹³C NMR: The carbon NMR spectrum will show distinct peaks for the different carbon environments in the molecule.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to determine the purity of the product and confirm its molecular weight.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for C-H and C=C bonds.

Visualized Workflows

G Synthesis of this compound: Method 1 (Prins Condensation) cluster_0 Protocol 1.1: Batch Process cluster_1 Protocol 1.2: Continuous Flow Reactants_1 Isobutyraldehyde + tert-Butyl Alcohol + HZSM-5 Catalyst + 1,4-Dioxane Reaction_1 Autoclave 160 °C, 8 hours Reactants_1->Reaction_1 Workup_1 1. Cool 2. Filter Catalyst 3. Fractional Distillation Reaction_1->Workup_1 Product_1 This compound Workup_1->Product_1 Reactants_2 Isobutyraldehyde + Isobutanol (1:4 molar ratio) Reaction_2 Flow Reactor with Niobium Oxide Catalyst 215-300 °C, 70-80 psi Reactants_2->Reaction_2 Workup_2 1. Collect Organic Phase 2. Fractional Distillation Reaction_2->Workup_2 Product_2 This compound Workup_2->Product_2

Caption: Workflow for the Prins Condensation Synthesis.

G Synthesis of this compound: Method 2 (Two-Step Synthesis) cluster_0 Step 1: Synthesis of Precursor cluster_1 Step 2: Isomerization Reactants_1 Methallyl Halide + Mg in Anhydrous Ether/THF Reaction_1 Grignard-Type Coupling Reactants_1->Reaction_1 Workup_1 1. Quench (aq. NH4Cl) 2. Extraction 3. Dry 4. Distillation Reaction_1->Workup_1 Intermediate 2,5-Dimethyl-1,5-hexadiene Workup_1->Intermediate Reactants_2 2,5-Dimethyl-1,5-hexadiene + p-Toluenesulfonic Acid (1 wt%) Intermediate->Reactants_2 Purified Intermediate Reaction_2 Autoclave 150 °C, 4 hours Reactants_2->Reaction_2 Workup_2 Fractional Distillation Reaction_2->Workup_2 Product This compound Workup_2->Product

Caption: Workflow for the Two-Step Isomerization Synthesis.

References

Application Note: Purification of 2,5-Dimethyl-2,4-hexadiene by Fractional Distillation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note provides a detailed protocol for the purification of 2,5-dimethyl-2,4-hexadiene using fractional distillation. This method is highly effective for separating the target diene from synthesis precursors, by-products, and isomeric impurities, yielding a product of high purity suitable for subsequent applications in organic synthesis and drug development. The protocol covers pre-distillation preparation, apparatus setup, the distillation procedure, and characterization of the final product.

Introduction

This compound is a valuable conjugated diene and a key intermediate in the synthesis of various organic compounds, including pyrethroid insecticides. Commercial grades or crude products from synthesis often contain impurities that can interfere with subsequent reactions. Fractional distillation is a fundamental purification technique that separates liquid components based on differences in their boiling points. Given the significant difference between the boiling point of this compound and its common precursors or isomeric impurities, fractional distillation is an ideal method for achieving high purity.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below. This data is crucial for monitoring the purification process.

PropertyValue
Molecular Formula C₈H₁₄
Molecular Weight 110.20 g/mol
Boiling Point 132-135 °C at 760 mmHg[1][2][3][4]
Melting Point 11-14 °C[2][3][4][5]
Density ~0.773 g/mL at 25 °C[1][4]
Refractive Index (n²⁰/D) ~1.476 - 1.480[3][4][5]
Appearance Clear, colorless liquid[1]
Flash Point ~29 °C (84-85 °F)[1][3][4]

Potential Impurities

The common synthesis of this compound involves the Prins condensation of isobutyraldehyde with tert-butyl alcohol or isobutylene. Therefore, potential impurities may include:

ImpurityBoiling PointRationale for Removal
Isobutyraldehyde63-64 °C[2][5]Unreacted starting material. Easily removed as a low-boiling forerun.
tert-Butyl Alcohol82-83 °C[1][3]Unreacted starting material. Easily removed as a low-boiling forerun.
2,5-Dimethyl-1,5-hexadiene114-116 °C[6][7]Isomeric impurity before complete conjugation. Separable by careful fractionation.
High-boiling Residues>150 °CBy-products from polymerization or side reactions. Remain in the distillation flask.

The significant differences in boiling points allow for effective separation using a fractional distillation column with sufficient theoretical plates.

Experimental Protocol: Purification by Fractional Distillation

This protocol details the purification of technical-grade this compound to high purity.

Materials and Equipment
  • Technical-grade this compound

  • Boiling chips or magnetic stir bar

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for drying (if necessary)

  • Fractional distillation apparatus:

    • Round-bottom flask (sized appropriately, should be 1/2 to 2/3 full)

    • Fractionating column (e.g., Vigreux or packed column, 20-30 cm)

    • Distillation head with thermometer adapter

    • Thermometer (-10 to 150 °C range)

    • Condenser (Liebig or Allihn)

    • Receiving flasks (at least 3)

  • Heating mantle with a variable temperature controller

  • Standard laboratory glassware and clamps

  • Personal Protective Equipment (safety goggles, gloves, lab coat)

Safety Precautions
  • Flammability: this compound is flammable.[4] All operations should be conducted in a well-ventilated fume hood, away from ignition sources.

  • Irritation: The compound may cause skin and eye irritation.[4] Appropriate PPE must be worn.

  • Peroxide Formation: Dienes can form explosive peroxides upon exposure to air and light. While less common for this specific diene than others, it is good practice to test for peroxides before distillation, especially if the material has been stored for an extended period.

  • Pressure: Never heat a sealed apparatus. Ensure the system is open to the atmosphere at the receiving end.

  • Overheating: Do not distill the flask to dryness, as this can concentrate potentially explosive residues.[7]

Pre-Distillation Preparation
  • Drying (Optional): If the crude material contains water, dry it over anhydrous MgSO₄ or Na₂SO₄ for 30 minutes, then filter or decant the liquid into the distillation flask.

  • Charging the Flask: Add the crude this compound to the round-bottom flask. Add a few boiling chips or a magnetic stir bar to ensure smooth boiling.

Apparatus Setup
  • Assemble the fractional distillation apparatus as shown in the workflow diagram below. Ensure all joints are properly sealed and clamped.

  • Place the thermometer bulb just below the level of the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.

  • Connect the condenser to a circulating cold-water source, with water entering at the bottom inlet and exiting at the top outlet.

Distillation Procedure
  • Heating: Begin to gently heat the distilling flask using the heating mantle.

  • Equilibration: As the mixture boils, vapor will rise into the fractionating column. A ring of condensing vapor will be observed moving up the column. Adjust the heating rate to allow this ring to ascend slowly (over 5-10 minutes). This slow rate is crucial for establishing a proper temperature gradient and achieving good separation.

  • Reflux: Allow the vapor to reflux at the top of the column for a few minutes before collection. This ensures the vapor is enriched in the most volatile component.

Fraction Collection
  • Forerun (Fraction 1): The temperature will initially rise and then stabilize at the boiling point of the most volatile impurity (e.g., isobutyraldehyde or tert-butyl alcohol). Collect this initial distillate in the first receiving flask until the temperature begins to rise again.

  • Main Fraction (Fraction 2): As the temperature rises and stabilizes at the boiling point of this compound (approx. 132-134 °C), switch to a clean, pre-weighed receiving flask.[1][4] Collect the distillate while the temperature remains constant. A narrow boiling range (1-2 °C) indicates a pure compound.

  • Final Fraction (Fraction 3): If the temperature begins to drop or rise significantly after the main fraction is collected, switch to a third flask to collect this final fraction. Stop the distillation before the flask goes dry.

  • Cooling: Turn off the heating mantle and allow the apparatus to cool completely before disassembly.

Data Presentation

The progress of the distillation should be carefully logged.

Fraction NumberTemperature Range (°C)Volume (mL)Refractive Index (n²⁰/D)Purity (by GC, NMR)
1 (Forerun)
2 (Main)
3 (Final)
ResidueN/AN/AN/A

Characterization of Purified Product

The purity of the collected main fraction should be assessed using standard analytical techniques such as:

  • Gas Chromatography (GC): To determine the percentage purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify any residual impurities.

  • Refractive Index: A quick method to check purity against the literature value.

Visualization of Experimental Workflow

The following diagram illustrates the logical steps of the purification protocol.

Purification_Workflow Workflow for Purification of this compound start Start pretreatment Pre-Distillation Treatment (Drying, Peroxide Check) start->pretreatment setup Assemble Fractional Distillation Apparatus pretreatment->setup distill Heat and Equilibrate Column setup->distill collect_forerun Collect Forerun (Low-Boiling Impurities) distill->collect_forerun collect_main Collect Main Fraction (132-134 °C) collect_forerun->collect_main collect_final Collect Final Fraction collect_main->collect_final characterize Characterize Purified Product (GC, NMR, Refractive Index) collect_final->characterize end_node End characterize->end_node

Caption: Workflow for the fractional distillation of this compound.

References

Application Notes and Protocols for 2,5-Dimethyl-2,4-hexadiene in Diels-Alder Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2,5-dimethyl-2,4-hexadiene as a diene in Diels-Alder reactions. This document includes a summary of its reactivity, a detailed experimental protocol for a representative reaction, and quantitative data from the literature.

Introduction

The Diels-Alder reaction is a powerful and widely used [4+2] cycloaddition reaction in organic synthesis for the formation of six-membered rings.[1] The choice of the conjugated diene is crucial for the success of the reaction. This compound is a conjugated diene with a unique substitution pattern that can potentially lead to highly substituted cyclohexene derivatives. However, its utility in Diels-Alder reactions is significantly influenced by steric factors.

Reactivity and Steric Considerations

This compound possesses two methyl groups at the terminal carbons of the diene system. For a Diels-Alder reaction to occur, the diene must adopt an s-cis conformation.[2] In the case of this compound, the methyl groups at positions 2 and 5 can lead to steric hindrance, making the adoption of the required s-cis conformation energetically less favorable.[2] This steric impediment can result in lower reactivity and reduced yields compared to less substituted dienes.

Despite these challenges, this compound can participate in Diels-Alder reactions, particularly with highly reactive dienophiles. One such example is its reaction with maleic anhydride.

Reaction with Maleic Anhydride

The reaction between this compound and maleic anhydride has been reported in the context of copolymerization.[3] This reaction serves as a documented instance of a Diels-Alder type cycloaddition involving this sterically hindered diene. The reaction is typically carried out at elevated temperatures, and in the documented case, in the presence of a free radical initiator, which led to the formation of a copolymer.[3] The reported yield for this specific copolymerization process was low, suggesting that the reaction may not be as efficient as typical Diels-Alder reactions.[3]

Data Presentation

The following table summarizes the available quantitative data for the reaction of this compound with maleic anhydride in a copolymerization context.[3]

DieneDienophileInitiatorSolventTemperature (°C)Reaction Time (min)ProductYield (%)
This compoundMaleic AnhydrideBenzoyl PeroxideDioxane8020Copolymer9

Experimental Protocols

This section provides a detailed protocol for the Diels-Alder reaction between this compound and maleic anhydride, adapted for a laboratory setting. This protocol is based on general procedures for Diels-Alder reactions and incorporates the conditions reported in the literature.

Protocol: Synthesis of 1,2,4,4-Tetramethyl-1-cyclohexene-5,6-dicarboxylic Anhydride

Objective: To synthesize 1,2,4,4-tetramethyl-1-cyclohexene-5,6-dicarboxylic anhydride via a Diels-Alder reaction.

Materials:

  • This compound

  • Maleic anhydride

  • Toluene (or other suitable high-boiling solvent like xylene)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a stirrer

  • Crystallizing dish or beaker

  • Buchner funnel and filter flask

  • Rotary evaporator

  • Melting point apparatus

  • NMR spectrometer and IR spectrophotometer for product characterization

Safety Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

  • Maleic anhydride is corrosive and a respiratory irritant. Handle with care.

  • Toluene is flammable and toxic. Avoid inhalation and skin contact.

Procedure:

  • Reactant Preparation:

    • In a clean, dry 100 mL round-bottom flask, add maleic anhydride (e.g., 5.0 g, 0.051 mol).

    • Add this compound (e.g., 6.2 g, 0.056 mol, ~1.1 equivalents).

    • Add a suitable solvent, such as toluene (30 mL).

    • Add a magnetic stir bar to the flask.

  • Reaction Setup:

    • Attach a reflux condenser to the round-bottom flask.

    • Place the flask in a heating mantle on a magnetic stirrer hotplate.

    • Ensure a gentle flow of cooling water through the condenser.

  • Reaction Execution:

    • Heat the reaction mixture to reflux with constant stirring. The boiling point of toluene is approximately 111 °C.

    • Maintain the reflux for several hours (e.g., 4-6 hours). The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation:

    • After the reaction is complete (as indicated by TLC or after the designated time), allow the reaction mixture to cool to room temperature.

    • If a precipitate (the product) forms upon cooling, it can be collected by vacuum filtration.

    • If no precipitate forms, remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexane or ethyl acetate/hexane).

  • Purification and Characterization:

    • Dissolve the crude product in a minimal amount of hot solvent (e.g., toluene).

    • Slowly add a less polar solvent (e.g., hexane) until the solution becomes cloudy.

    • Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.

    • Determine the melting point of the purified product.

    • Characterize the product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm the structure of 1,2,4,4-tetramethyl-1-cyclohexene-5,6-dicarboxylic anhydride.

Expected Outcome:

Based on the literature, the yield of the Diels-Alder adduct may be low due to the steric hindrance of the diene.[3] The protocol provided is a general guideline, and optimization of reaction conditions (e.g., temperature, reaction time, solvent, use of a Lewis acid catalyst) may be necessary to improve the yield.

Visualizations

Diels_Alder_Reaction cluster_reactants Reactants cluster_product Product Diene This compound Adduct 1,2,4,4-Tetramethyl-1-cyclohexene- 5,6-dicarboxylic Anhydride Diene->Adduct + Dienophile Maleic Anhydride Dienophile->Adduct Δ (Heat)

Caption: Diels-Alder reaction of this compound with maleic anhydride.

Experimental_Workflow start Start reactants Combine Reactants: This compound, Maleic Anhydride, Solvent start->reactants reflux Heat to Reflux (e.g., 4-6 hours) reactants->reflux cool Cool to Room Temperature reflux->cool isolate Isolate Crude Product: Filtration or Evaporation cool->isolate purify Purify by Recrystallization isolate->purify characterize Characterize Product: MP, NMR, IR purify->characterize end End characterize->end

Caption: Experimental workflow for the synthesis of the Diels-Alder adduct.

References

Application Notes and Protocols: Asymmetric Cyclopropanation of 2,5-Dimethyl-2,4-hexadiene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The asymmetric cyclopropanation of 2,5-dimethyl-2,4-hexadiene (DMHD) is a pivotal transformation in organic synthesis, primarily for the production of chiral chrysanthemic acid esters. These esters are crucial intermediates in the industrial synthesis of pyrethroid insecticides, which are valued for their high insecticidal activity and low mammalian toxicity. The stereochemistry of the cyclopropane ring is paramount, with the (1R,3R)-(+)-trans isomer of chrysanthemic acid exhibiting the highest biological activity. This document provides detailed application notes and experimental protocols for the asymmetric cyclopropanation of DMHD, with a focus on highly efficient and stereoselective copper-bisoxazoline catalyzed systems.

Reaction Scheme

The core reaction involves the cycloaddition of a carbene, generated from a diazo compound, to this compound in the presence of a chiral catalyst. The use of a chiral ligand on the metal catalyst directs the stereochemical outcome of the reaction, favoring the formation of one enantiomer of the cyclopropane product over the other.

Caption: General reaction scheme for the asymmetric cyclopropanation of DMHD.

Data Presentation: Catalyst Performance Comparison

The choice of catalyst is critical for achieving high yield, diastereoselectivity (trans/cis ratio), and enantioselectivity (ee). Below is a summary of the performance of various catalytic systems in the asymmetric cyclopropanation of this compound with tert-butyl diazoacetate.

Catalyst SystemLigandCatalyst Loading (mol%)Yield (%)trans/cis Ratioee (%) of trans-isomerReference
Copper(I) Triflate Bis{(4R)-(1-naphthyl)-5,5-dimethyloxazoline}1.0-87/1396[1][2][3][4]
Copper(I) Chloride / Ph₃CPF₆ Bis{(4R)-(1-naphthyl)-5,5-dimethyloxazoline}0.29288/1296[5]
Aratani's Catalyst (Copper Schiff-base) Chiral Amino Alcohol Derivative1.0High93/794 (with l-menthyl diazoacetate)[1][6]
Masamune's Catalyst (Copper Bisoxazoline) 2,2-bis{2-[(4R)-phenyl-oxazolinyl]}propane1.0-80/2080[1][5]

Experimental Workflow

The overall experimental process, from catalyst preparation to product analysis, can be visualized as follows:

Workflow cluster_prep Catalyst Preparation cluster_reaction Cyclopropanation Reaction cluster_workup Work-up and Purification cluster_analysis Product Analysis L Chiral Bisoxazoline Ligand Synthesis Cat_Prep In-situ Catalyst Formation L->Cat_Prep Cu Copper(I) Salt (e.g., CuOTf or CuCl) Cu->Cat_Prep Reaction_Vessel Inert Atmosphere Reaction Setup Cat_Prep->Reaction_Vessel DMHD This compound (DMHD) DMHD->Reaction_Vessel Solvent Anhydrous Solvent (e.g., Dichloromethane) Solvent->Reaction_Vessel Reaction Reaction at Controlled Temperature Reaction_Vessel->Reaction Diazo tert-Butyl Diazoacetate Slow_Addition Slow Addition of Diazo Compound Diazo->Slow_Addition Slow_Addition->Reaction Quench Reaction Quenching (if necessary) Reaction->Quench Extraction Solvent Extraction Quench->Extraction Drying Drying of Organic Phase Extraction->Drying Purification Purification (e.g., Column Chromatography) Drying->Purification Yield Yield Determination Purification->Yield Diastereo Diastereoselectivity (trans/cis) by GC or NMR Purification->Diastereo Enantio Enantioselectivity (ee) by Chiral HPLC Purification->Enantio

Caption: Experimental workflow for asymmetric cyclopropanation.

Detailed Experimental Protocols

Protocol 1: Asymmetric Cyclopropanation using a Copper-Bisoxazoline Catalyst

This protocol is based on highly effective methods for the asymmetric cyclopropanation of this compound.[1][3][5]

Materials:

  • Chiral bisoxazoline ligand (e.g., Bis{(4R)-(1-naphthyl)-5,5-dimethyloxazoline})

  • Copper(I) trifluoromethanesulfonate (CuOTf) or Copper(I) chloride (CuCl)

  • Triphenylcarbenium hexafluorophosphate (Ph₃CPF₆) (if using CuCl)

  • This compound (DMHD), freshly distilled

  • tert-Butyl diazoacetate

  • Anhydrous dichloromethane (DCM)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware, dried in an oven

  • Magnetic stirrer and hotplate

  • Syringe pump for slow addition

Procedure:

  • Catalyst Preparation (in-situ):

    • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the chiral bisoxazoline ligand (0.002 mmol, 0.2 mol%).

    • If using CuCl, add triphenylcarbenium hexafluorophosphate (0.002 mmol, 0.2 mol%).

    • Add the copper(I) salt (CuOTf or CuCl, 0.002 mmol, 0.2 mol%).

    • Add anhydrous dichloromethane (5 mL) and stir the mixture at room temperature for 1 hour to allow for complex formation.

  • Reaction Setup:

    • To the flask containing the catalyst solution, add freshly distilled this compound (1.2 mmol, 1.2 equivalents).

    • Cool the reaction mixture to the desired temperature (e.g., 25 °C).

  • Cyclopropanation:

    • In a separate syringe, prepare a solution of tert-butyl diazoacetate (1.0 mmol, 1.0 equivalent) in anhydrous dichloromethane (5 mL).

    • Using a syringe pump, add the diazoacetate solution to the stirred reaction mixture over a period of 4-6 hours. A slow addition rate is crucial to minimize the formation of byproducts.

    • After the addition is complete, allow the reaction to stir at the same temperature for an additional 1-2 hours, or until TLC/GC analysis indicates the complete consumption of the diazoacetate.

  • Work-up and Purification:

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to isolate the cyclopropane products.

  • Analysis:

    • Determine the yield of the isolated product.

    • Analyze the trans/cis ratio of the product by gas chromatography (GC) or ¹H NMR spectroscopy.

    • Determine the enantiomeric excess (ee) of the trans-isomer by chiral High-Performance Liquid Chromatography (HPLC).

Signaling Pathway Analogy: Catalytic Cycle

The catalytic cycle for the copper-catalyzed cyclopropanation can be visualized as a signaling pathway, where the catalyst is regenerated after each product formation cycle.

Catalytic_Cycle Catalyst [Cu(I)]-Ligand Carbene_Complex Copper Carbene Intermediate {[Cu]=CHCO₂tBu}-Ligand Catalyst->Carbene_Complex + Diazo Diazo N₂CHCO₂tBu Cycloaddition [2+1] Cycloaddition Carbene_Complex->Cycloaddition N2 N₂ Carbene_Complex->N2 Release Alkene This compound Alkene->Cycloaddition Cycloaddition->Catalyst Regeneration Product tert-Butyl Chrysanthemate Cycloaddition->Product

Caption: Catalytic cycle for copper-catalyzed cyclopropanation.

Troubleshooting and Key Considerations

  • Purity of Reagents: The use of freshly distilled this compound and high-purity diazoacetate is essential for optimal results.

  • Anhydrous Conditions: The reaction is sensitive to moisture. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere using anhydrous solvents.

  • Slow Addition of Diazo Compound: Rapid addition of the diazoacetate can lead to the formation of carbene dimers and other side products, reducing the yield of the desired cyclopropane.

  • Catalyst Loading: While lower catalyst loadings are economically favorable, they may require longer reaction times. The optimal loading should be determined for the specific scale and conditions.

  • Ligand Selection: The structure of the chiral bisoxazoline ligand significantly influences both the diastereoselectivity and enantioselectivity of the reaction. Ligands with bulky substituents at the 4- and 5-positions of the oxazoline ring have shown to enhance selectivity.[1][2]

By following these detailed protocols and considering the key parameters, researchers can effectively perform the asymmetric cyclopropanation of this compound to obtain chiral chrysanthemate precursors with high efficiency and stereocontrol.

References

Application Notes and Protocols: Reaction of 2,5-Dimethyl-2,4-hexadiene with Singlet Oxygen

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction of 2,5-dimethyl-2,4-hexadiene with singlet oxygen serves as a compelling model system for studying the fundamental principles of photooxidation. This conjugated diene undergoes a variety of reactions with singlet oxygen, primarily yielding three major products through distinct mechanistic pathways: a [4+2] cycloaddition, an ene reaction, and a [2+2] cycloaddition. The distribution of these products is highly dependent on the reaction solvent, making this system an excellent tool for investigating solvent effects in photochemistry. Understanding these reaction pathways is crucial for applications in organic synthesis, mechanistic photochemistry, and potentially in drug development, where singlet oxygen-mediated processes can be both a therapeutic modality (photodynamic therapy) and a degradation pathway.

Reaction Mechanisms

The interaction of singlet oxygen with this compound proceeds through three primary competitive pathways:

  • [4+2] Cycloaddition (Diels-Alder Reaction): This concerted reaction involves the 1,4-addition of singlet oxygen to the conjugated diene system, forming a six-membered cyclic peroxide known as an endoperoxide: 2,5-dimethyl-5,6-dihydro-1,2-dioxin.

  • Ene Reaction: This reaction involves the abstraction of an allylic hydrogen atom by singlet oxygen with a concomitant shift of the double bond, resulting in the formation of an allylic hydroperoxide: 2,5-dimethyl-6-hydroperoxy-2,4-hexadiene.

  • [2+2] Cycloaddition: This pathway leads to the formation of a four-membered ring structure, a dioxetane: 3,4-di(isopropenyl)-3,4-dimethyl-1,2-dioxetane. This intermediate is often unstable and can cleave to form carbonyl compounds.

The conformation of the diene (s-cis vs. s-trans) is believed to play a significant role in determining the reaction pathway, with the s-cis conformation favoring the [4+2] cycloaddition.

Reaction_Mechanism cluster_products Reaction Products reactant This compound + ¹O₂ endoperoxide 2,5-Dimethyl-5,6-dihydro-1,2-dioxin ([4+2] Cycloaddition) reactant->endoperoxide [4+2] hydroperoxide 2,5-Dimethyl-6-hydroperoxy-2,4-hexadiene (Ene Reaction) reactant->hydroperoxide Ene dioxetane 3,4-Di(isopropenyl)-3,4-dimethyl-1,2-dioxetane ([2+2] Cycloaddition) reactant->dioxetane [2+2]

Figure 1. Competing reaction pathways for the photooxidation of this compound.

Data Presentation

The product distribution of the reaction between this compound and singlet oxygen is highly sensitive to the polarity and proticity of the solvent. The following table summarizes the relative product yields in various solvents.

Solvent[4+2] Endoperoxide (%)Ene-Product (Hydroperoxide) (%)[2+2] Dioxetane (%)
Carbon Tetrachloride45505
Benzene40546
Acetone207010
Acetonitrile157510
Methylene Chloride256510
Methanol52075

Note: The data presented is a representative compilation from various literature sources and may vary depending on specific experimental conditions.

Experimental Protocols

Protocol 1: General Procedure for the Photosensitized Oxidation of this compound

This protocol describes a general method for the photooxidation of this compound using a photosensitizer.

Materials:

  • This compound (freshly distilled)

  • Photosensitizer (e.g., Rose Bengal, Methylene Blue, or Tetraphenylporphyrin)

  • Solvent (spectroscopic grade, see table above for selection)

  • Pyrex reaction vessel with a gas inlet and outlet

  • Light source (e.g., 500 W tungsten-halogen lamp)

  • Oxygen cylinder with regulator

  • Magnetic stirrer and stir bar

  • Cooling bath

Procedure:

  • Prepare a solution of this compound (e.g., 0.1 M) and the photosensitizer (e.g., 10⁻³ M) in the chosen solvent in the Pyrex reaction vessel.

  • Place the reaction vessel in a cooling bath maintained at a constant temperature (e.g., 0-10 °C) to minimize thermal reactions.

  • Continuously bubble a slow stream of dry oxygen through the solution for at least 15-20 minutes to ensure oxygen saturation. Maintain a gentle oxygen flow throughout the irradiation.

  • Position the light source at a fixed distance from the reaction vessel.

  • Turn on the light source to initiate the photoreaction.

  • Monitor the progress of the reaction by periodically taking aliquots and analyzing them by a suitable method (e.g., ¹H NMR, GC-MS).

  • Upon completion of the reaction (as determined by the consumption of the starting material), turn off the light source and stop the oxygen flow.

  • The reaction mixture can then be subjected to product analysis and purification.

Experimental_Workflow A Prepare Reaction Mixture (Diene, Sensitizer, Solvent) B Oxygen Saturation A->B C Irradiation with Light Source B->C D Reaction Monitoring (NMR, GC-MS) C->D D->C Continue Irradiation E Work-up and Product Analysis D->E Reaction Complete

Figure 2. General experimental workflow for the photosensitized oxidation.

Protocol 2: Product Analysis by ¹H NMR Spectroscopy

This protocol outlines the analysis of the product mixture using proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy to determine the relative yields of the major products.

Procedure:

  • After the photoreaction, carefully remove a representative aliquot from the reaction mixture.

  • Evaporate the solvent under reduced pressure at a low temperature to avoid decomposition of the peroxide products.

  • Dissolve the residue in a deuterated solvent (e.g., CDCl₃) suitable for NMR analysis.

  • Acquire the ¹H NMR spectrum of the sample.

  • Identify the characteristic signals for the starting material and the major products:

    • 2,5-Dimethyl-5,6-dihydro-1,2-dioxin (Endoperoxide): Look for signals corresponding to the olefinic protons and the methyl groups in the heterocyclic ring.

    • 2,5-Dimethyl-6-hydroperoxy-2,4-hexadiene (Hydroperoxide): Identify the characteristic hydroperoxy proton signal (OOH), which is typically a broad singlet, in addition to the vinylic and methyl protons.

    • 3,4-Di(isopropenyl)-3,4-dimethyl-1,2-dioxetane: The signals for the dioxetane protons are often difficult to observe due to instability. Its presence is often inferred from its cleavage products (e.g., acetone) or by using low-temperature NMR.

  • Integrate the characteristic, well-resolved signals corresponding to each product and the remaining starting material.

  • Calculate the relative molar ratios of the products based on the integration values.

Protocol 3: Determination of Singlet Oxygen Quantum Yield (ΦΔ)

The quantum yield of singlet oxygen formation by the photosensitizer can be determined by a relative method using a chemical quencher.

Materials:

  • Photosensitizer of interest

  • Standard photosensitizer with a known ΦΔ in the chosen solvent (e.g., phenalenone)

  • Singlet oxygen quencher (e.g., 1,3-diphenylisobenzofuran, DPBF)

  • Spectrophotometer

  • Light source with a monochromator or filter to select the excitation wavelength

Procedure:

  • Prepare two solutions of identical optical density at the excitation wavelength: one containing the photosensitizer of interest and the other containing the standard photosensitizer.

  • To each solution, add a known concentration of the singlet oxygen quencher (e.g., DPBF).

  • Irradiate both solutions under identical conditions (light intensity, wavelength, and time).

  • Monitor the decrease in the absorbance of the quencher at its absorption maximum (e.g., ~410 nm for DPBF) as a function of irradiation time for both the sample and the standard.

  • Plot the natural logarithm of the absorbance of the quencher versus time for both experiments. The slope of this plot will be the pseudo-first-order rate constant for the quencher consumption (k).

  • The singlet oxygen quantum yield of the sample (ΦΔ_sample) can be calculated using the following equation:

    ΦΔ_sample = ΦΔ_standard * (k_sample / k_standard)

Quantum_Yield_Logic A Prepare solutions with identical optical density B Add singlet oxygen quencher A->B C Irradiate under identical conditions B->C D Monitor quencher absorbance decrease over time C->D E Calculate pseudo-first-order rate constants (k) D->E F Calculate ΦΔ_sample using relative rate constants E->F

Figure 3. Logical flow for determining singlet oxygen quantum yield.

Conclusion

The reaction of this compound with singlet oxygen provides a versatile platform for studying the intricacies of photooxidation reactions. The pronounced solvent-dependent product distribution highlights the importance of the reaction environment in directing chemical selectivity. The protocols outlined in these application notes provide a framework for researchers to investigate this and similar systems, offering valuable insights into reaction mechanisms and the potential for controlled synthetic applications. For professionals in drug development, understanding the factors that influence photosensitized oxidation is critical for assessing the photostability of drug candidates and for the rational design of photodynamic therapies.

Application Notes and Protocols: Photochemical Reactions of 2,5-Dimethyl-2,4-hexadiene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the known and anticipated photochemical reactions of 2,5-Dimethyl-2,4-hexadiene (DMH). The information is based on published literature and analogies to similar conjugated diene systems. While detailed quantitative data for all aspects of DMH photochemistry is limited in readily available literature, this document outlines the expected reaction pathways and provides generalized experimental protocols.

Introduction

This compound is a conjugated diene that exhibits a range of photochemical reactivities. Upon absorption of ultraviolet (UV) light, it can undergo intramolecular cyclization, and in the presence of other molecules, it can participate in photosensitized reactions and cycloadditions. These photochemical transformations offer pathways to novel molecular structures relevant in organic synthesis and materials science.

Key Photochemical Reactions

The primary photochemical reactions of this compound can be categorized as follows:

  • Electrocyclization: An intramolecular reaction leading to the formation of a cyclobutene derivative.

  • Photosensitized Dimerization: Intermolecular reactions that can lead to various dimeric products.

  • Intermolecular Photoreactions: Acting as a reaction partner in photochemical reactions with other chromophores.

Photochemical Electrocyclization

By analogy to other 1,3-dienes, the direct irradiation of this compound is expected to induce a 4π-electron electrocyclization reaction. According to the Woodward-Hoffmann rules for photochemical reactions, this process proceeds through a disrotatory ring closure.

Proposed Reaction Pathway:

electrocyclization cluster_reactants Reactant cluster_products Product DMH This compound Excited_State Excited Singlet State DMH->Excited_State hν (Direct Irradiation) Cyclobutene cis-1,2-Diisopropenyl-1,2-dimethylcyclobutane Excited_State->Cyclobutene Disrotatory Ring Closure

Caption: Proposed pathway for the photochemical electrocyclization of this compound.

Experimental Protocol: General Procedure for Direct Photolysis

This protocol is a generalized procedure based on typical conditions for diene photolysis.

Materials:

  • This compound (DMH)

  • Anhydrous cyclohexane (or other photochemically inert solvent)

  • Quartz photoreactor tube

  • High-pressure mercury lamp (or other UV source)

  • Inert gas (Argon or Nitrogen)

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexane (or other suitable eluent)

Procedure:

  • Prepare a solution of this compound in cyclohexane (e.g., 0.1 M) in a quartz photoreactor tube.

  • Degas the solution for at least 30 minutes by bubbling with a gentle stream of inert gas to remove oxygen, which can quench the excited state.

  • Seal the tube and place it in a photochemical reactor equipped with a cooling system to maintain a constant temperature (e.g., 20 °C).

  • Irradiate the solution with a high-pressure mercury lamp. The reaction progress can be monitored by taking aliquots at regular intervals and analyzing them by GC-MS.

  • Once the reaction has reached the desired conversion, or after a set period (e.g., 24 hours), stop the irradiation.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the resulting residue by column chromatography on silica gel using a suitable eluent system (e.g., hexane) to isolate the photoproducts.

  • Characterize the isolated products using spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, MS).

Quantitative Data:

DieneQuantum Yield (Φ)SolventReference
1,3-Pentadiene0.09Cyclohexane[1]
1,3-Dimethylbutadiene0.12Diethyl ether[1]

Photosensitized Dimerization

In the presence of a triplet photosensitizer, this compound can undergo dimerization. The sensitizer absorbs the light energy, transitions to its triplet state, and then transfers this energy to a DMH molecule, which can then react with a ground-state DMH molecule.

Proposed Reaction Pathway:

sensitized_dimerization cluster_workflow Experimental Workflow Start Prepare solution of DMH and Sensitizer Degas Degas solution (e.g., N2 bubbling) Start->Degas Irradiate Irradiate with UV light (λ > 300 nm for Benzophenone) Degas->Irradiate Monitor Monitor reaction (GC-MS) Irradiate->Monitor Workup Solvent removal and Column Chromatography Monitor->Workup Characterize Characterize products (NMR, MS) Workup->Characterize

Caption: General experimental workflow for photosensitized dimerization of DMH.

Experimental Protocol: General Procedure for Photosensitized Dimerization

Materials:

  • This compound (DMH)

  • Benzophenone (or another suitable triplet sensitizer)

  • Cyclohexane (or other suitable solvent)

  • Pyrex photoreactor tube (to filter out short-wavelength UV)

  • Medium-pressure mercury lamp

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Prepare a solution of this compound (e.g., 0.1 M) and benzophenone (e.g., 0.05 M) in cyclohexane in a Pyrex photoreactor tube.

  • Degas the solution thoroughly with an inert gas.

  • Seal the tube and place it in the photochemical reactor.

  • Irradiate the solution. The Pyrex tube will act as a filter, allowing only light with wavelengths greater than ~300 nm to pass, which will be absorbed by the benzophenone but not significantly by the DMH.

  • Monitor the reaction by GC-MS.

  • After the reaction is complete, remove the solvent and purify the products by column chromatography to separate the dimers from the sensitizer and unreacted starting material.

  • Characterize the isolated dimers. The literature suggests that the major products of neat irradiation (which can have a self-sensitizing effect) are dimers of cyclobutane derivatives[1].

Quantitative Data:

Detailed product distribution and quantum yields for the photosensitized dimerization of this compound are not well-documented in the available literature.

Intermolecular Photoreaction with 9,10-Dichloroanthracene (DCA)

This compound is known to participate in the photochemical dechlorination of 9,10-dichloroanthracene (DCA). This reaction proceeds via a singlet exciplex and involves electron transfer.

Reaction Mechanism:

DCA_DMH_reaction DCA DCA DCA_excited DCA* (Singlet Excited State) DCA->DCA_excited DMH DMH Exciplex [DCA-DMH]* (Singlet Exciplex) DCA_excited->Exciplex + DMH Radical_ions DCA•⁻ + DMH•⁺ Exciplex->Radical_ions Electron Transfer (in polar solvent) Protonation Protonation of DCA•⁻ Radical_ions->Protonation Dechlorination Loss of Cl⁻ Protonation->Dechlorination Product 9-Chloroanthracene Dechlorination->Product

Caption: Mechanism of DMH-induced photodechlorination of DCA.

Experimental Protocol: Photodechlorination of DCA

This protocol is based on the study by Saltiel et al.[2].

Materials:

  • 9,10-Dichloroanthracene (DCA)

  • This compound (DMH)

  • Acetonitrile (spectroscopic grade)

  • Irradiation source with monochromatic light (e.g., 365 nm or 404 nm)

  • Spectrophotometer

Procedure:

  • Prepare solutions of DCA and varying concentrations of DMH in acetonitrile.

  • Transfer the solutions to cuvettes and degas by purging with an inert gas.

  • Irradiate the samples with a light source of a specific wavelength (e.g., 365 nm).

  • Monitor the reaction by observing the changes in the UV-Vis absorption spectrum. The conversion of DCA to 9-chloroanthracene can be followed spectroscopically.

  • Quantum yields can be determined using a standard actinometer.

Quantitative Data:

The quantum yield of DCA loss and 9-chloroanthracene formation is dependent on the concentration of DMH. For detailed kinetic data and the dependence of quantum yields on [DMH], please refer to the original publication[2].

Summary and Future Prospects

The photochemistry of this compound presents intriguing possibilities for the synthesis of complex cyclic and dimeric structures. While the broad outlines of its reactivity are understood through analogy and preliminary studies, there remains a need for more detailed quantitative investigations into the quantum yields and product distributions of its intramolecular reactions. Such studies would be valuable for the development of novel synthetic methodologies and for a deeper understanding of the photophysics of conjugated dienes.

References

[1] Ekwuri, N. N. (1968). Photochemical Reactions of this compound. Master's Thesis, The University of Arizona. [3] Saltiel, J., et al. (2009). This compound induced photodechlorination of 9,10-dichloroanthracene. Photochemical & Photobiological Sciences, 8(5), 634-643. [2] Saltiel, J., et al. (2009). This compound induced photodechlorination of 9,10-dichloroanthracene. Photochemical & Photobiological Sciences, 8(5), 634-643.[2]

References

Application Notes and Protocols: Photodechlorination of Dichloroacetic Acid (DCA) Using 2,5-Dimethyl-2,4-hexadiene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichloroacetic acid (DCA), a byproduct of water chlorination, is a regulated environmental contaminant and a compound of interest in drug development due to its metabolic effects.[1] The removal and transformation of DCA from aqueous environments are of significant interest. Photodechlorination offers a promising method for the degradation of chlorinated organic compounds. This application note details a proposed methodology for the photodechlorination of DCA utilizing 2,5-dimethyl-2,4-hexadiene as a photosensitizer and electron donor.

This proposed method is based on the principle of photoinduced electron transfer (PET). Upon absorption of ultraviolet (UV) light, the photosensitizer (this compound) is excited to a higher energy state. In this excited state, it can donate an electron to DCA, initiating a cascade of reactions that lead to the cleavage of the carbon-chlorine bond and subsequent dechlorination. While direct photolysis of DCA is possible, it is often slow.[2][3] The addition of an electron donor like this compound is hypothesized to significantly enhance the rate and efficiency of dechlorination.

Materials and Methods

Materials
  • Dichloroacetic acid (DCA), ≥99% purity

  • This compound, ≥98% purity

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Deionized water (18.2 MΩ·cm)

  • Inert gas (Argon or Nitrogen), high purity

  • pH buffers (phosphate or acetate based)

Equipment
  • Photoreactor system with a UV lamp (e.g., medium-pressure mercury lamp or specific wavelength LEDs)

  • Quartz reaction vessels

  • Magnetic stirrer and stir bars

  • Gas-tight syringes and septa

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or Mass Spectrometer)

  • Ion Chromatograph (IC) for chloride ion analysis

  • Gas Chromatograph-Mass Spectrometer (GC-MS) for the analysis of volatile byproducts

  • pH meter

  • Spectrophotometer for quantum yield determination

Experimental Protocols

Protocol 1: Preparation of Reaction Solutions
  • Prepare a stock solution of DCA (e.g., 10 mM) in the desired solvent (e.g., acetonitrile/water mixture).

  • Prepare a stock solution of this compound (e.g., 100 mM) in the same solvent.

  • For a typical experiment, prepare a reaction mixture by adding the required volumes of the DCA and this compound stock solutions to a quartz reaction vessel to achieve the desired final concentrations (e.g., 1 mM DCA and 10 mM this compound).

  • Adjust the pH of the solution if necessary using appropriate buffers.

  • Sparge the reaction mixture with an inert gas (argon or nitrogen) for at least 30 minutes to remove dissolved oxygen, which can quench the excited states of the photosensitizer.

Protocol 2: Photodechlorination Reaction
  • Place the sealed quartz reaction vessel containing the deoxygenated reaction mixture into the photoreactor.

  • Ensure the vessel is positioned at a fixed distance from the UV lamp for consistent irradiation.

  • Turn on the magnetic stirrer to ensure the solution is well-mixed throughout the experiment.

  • Initiate the photoreaction by turning on the UV lamp.

  • At specific time intervals (e.g., 0, 5, 10, 20, 30, 60 minutes), withdraw small aliquots of the reaction mixture using a gas-tight syringe.

  • Immediately store the collected samples in the dark and at a low temperature (e.g., 4°C) to quench the reaction before analysis.

Protocol 3: Analytical Procedures
  • DCA Degradation Analysis: Analyze the concentration of DCA in the collected samples using HPLC.

    • Mobile Phase: A suitable mixture of methanol and water (e.g., 70:30 v/v) with a small amount of acid (e.g., 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: As appropriate for DCA or its derivatives.

  • Chloride Ion Analysis: Determine the concentration of chloride ions produced during the reaction using an Ion Chromatograph. This will provide a direct measure of the extent of dechlorination.

  • Byproduct Identification: Identify potential reaction byproducts using GC-MS analysis of the reaction mixture.

Data Presentation

The quantitative data from the experiments should be summarized in tables for clear comparison.

Table 1: Photodechlorination of DCA under Various Conditions

Experiment IDInitial [DCA] (mM)Initial [this compound] (mM)Solvent SystemIrradiation Time (min)% DCA Degradation[Cl⁻] Formed (mM)
11.010ACN:H₂O (1:1)60Data to be determinedData to be determined
21.020ACN:H₂O (1:1)60Data to be determinedData to be determined
31.010ACN60Data to be determinedData to be determined
4 (Control)1.00ACN:H₂O (1:1)60Data to be determinedData to be determined

Table 2: Pseudo-First-Order Rate Constants and Quantum Yields

ConditionRate Constant (k, min⁻¹)Quantum Yield (Φ)
DCA + this compoundData to be determinedData to be determined
DCA only (Direct Photolysis)Data to be determinedData to be determined

Mandatory Visualizations

G cluster_prep Solution Preparation cluster_reaction Photoreaction cluster_analysis Analysis prep_dca Prepare DCA Stock Solution mix Mix Reactants in Quartz Vessel prep_dca->mix prep_dmhd Prepare this compound Stock prep_dmhd->mix deaerate Deaerate with Inert Gas mix->deaerate irradiate Irradiate with UV Lamp deaerate->irradiate sample Collect Aliquots at Time Intervals irradiate->sample hplc HPLC Analysis (DCA concentration) sample->hplc ic IC Analysis (Chloride concentration) sample->ic gcms GC-MS Analysis (Byproduct ID) sample->gcms

Caption: Experimental workflow for the photodechlorination of DCA.

G DMHD 2,5-Dimethyl- 2,4-hexadiene (DMHD) DMHD_excited DMHD* DMHD->DMHD_excited hν (UV Light) DCA_anion [DCA]•⁻ DMHD_cation [DMHD]•⁺ DMHD_excited->DMHD_cation Electron Transfer DCA Dichloroacetic Acid (DCA) DCA->DCA_anion Electron Transfer Products Dechlorinated Products + Cl⁻ DCA_anion->Products Dissociation

Caption: Proposed signaling pathway for photodechlorination of DCA.

References

2,5-Dimethyl-2,4-hexadiene in Organometallic Chemistry: A Ligand with Untapped Potential

Author: BenchChem Technical Support Team. Date: December 2025

While 2,5-dimethyl-2,4-hexadiene is a well-known conjugated diene in organic synthesis, its application as a ligand in well-characterized, isolable organometallic complexes appears to be limited, with specific examples being scarce in readily available scientific literature. This document aims to provide a general overview of its potential applications based on the known reactivity of similar diene ligands and to outline general protocols for the synthesis and characterization of such potential complexes.

This compound possesses a sterically hindered diene system due to the presence of four methyl groups at the terminal positions. This steric bulk can influence its coordination to a metal center, potentially leading to unique reactivity and stability of the resulting complexes. The electron-donating nature of the methyl groups also increases the electron density of the diene system, which could enhance its binding to electron-deficient metal centers.

Potential Applications in Organometallic Chemistry

Based on the established chemistry of other diene ligands, organometallic complexes of this compound could find utility in several areas:

  • Catalysis: Diene-metal complexes are important catalysts and catalyst precursors for a variety of organic transformations, including hydrogenation, hydroformylation, and polymerization reactions. The steric and electronic properties of the this compound ligand could influence the selectivity and activity of such catalysts.

  • Precursors for Other Organometallic Species: The diene ligand can often be displaced by other ligands, making (diene)metal complexes useful starting materials for the synthesis of a wide range of other organometallic compounds.

  • Materials Science: Organometallic complexes can be precursors for the synthesis of novel materials with specific electronic or magnetic properties.

General Experimental Protocols

The following are generalized protocols for the synthesis of (diene)metal complexes, which could be adapted for this compound.

Synthesis of (η⁴-2,5-Dimethyl-2,4-hexadiene)iron Tricarbonyl

This protocol is based on the common method for synthesizing (diene)iron tricarbonyl complexes.

Materials:

  • Iron pentacarbonyl (Fe(CO)₅)

  • This compound

  • High-boiling point solvent (e.g., di-n-butyl ether or decalin)

  • Inert gas (Nitrogen or Argon)

  • Standard Schlenk line and glassware

Procedure:

  • In a Schlenk flask equipped with a reflux condenser and a magnetic stir bar, a solution of this compound in a high-boiling point solvent is prepared under an inert atmosphere.

  • Iron pentacarbonyl is added to the solution via syringe. The molar ratio of diene to iron pentacarbonyl is typically in the range of 1:1 to 1.2:1.

  • The reaction mixture is heated to reflux under an inert atmosphere. The progress of the reaction can be monitored by the evolution of carbon monoxide.

  • After the reaction is complete (typically after several hours), the mixture is cooled to room temperature.

  • The solvent and any unreacted volatiles are removed under reduced pressure.

  • The resulting crude product, a (η⁴-2,5-dimethyl-2,4-hexadiene)iron tricarbonyl complex, can be purified by chromatography on silica gel or alumina, or by crystallization.

Characterization Data (Hypothetical):

The following table presents hypothetical characterization data for the synthesized complex, based on typical values for similar (diene)iron tricarbonyl complexes.

ParameterExpected Value
Appearance Yellow to orange crystalline solid or oil
Yield 40-70%
¹H NMR (CDCl₃, δ) Signals for coordinated diene protons would be shifted upfield compared to the free ligand. Olefinic protons (~2.5-3.5 ppm), Methyl protons (~1.0-2.0 ppm).
¹³C NMR (CDCl₃, δ) Signals for coordinated diene carbons would be shifted upfield. Olefinic carbons (~60-90 ppm), Methyl carbons (~20-30 ppm), Carbonyl carbons (~210-220 ppm).
IR (ν(CO), cm⁻¹) Three strong absorption bands in the range of 1950-2080 cm⁻¹ characteristic of a Fe(CO)₃ moiety.
Mass Spec (m/z) Molecular ion peak corresponding to [C₈H₁₄Fe(CO)₃]⁺ and fragment ions showing sequential loss of CO ligands.

Workflow for Synthesis and Characterization

The general workflow for the synthesis and characterization of a (this compound)metal complex is illustrated below.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Reactants This compound + Metal Precursor Reaction Reaction under Inert Atmosphere Reactants->Reaction Workup Solvent Removal & Crude Product Reaction->Workup Chromatography Column Chromatography Workup->Chromatography Crystallization Recrystallization Chromatography->Crystallization NMR NMR Spectroscopy (¹H, ¹³C) Crystallization->NMR IR IR Spectroscopy Crystallization->IR MS Mass Spectrometry Crystallization->MS Xray X-ray Crystallography (if crystalline) Crystallization->Xray

Caption: General workflow for the synthesis and characterization of a (this compound)metal complex.

Conclusion

While specific, well-documented examples of organometallic complexes featuring this compound as a ligand are not readily found in the scientific literature, the general principles of organometallic chemistry suggest its potential as a sterically demanding and electron-rich diene ligand. The protocols and characterization data provided here are based on established chemistry of similar diene complexes and serve as a guide for the potential synthesis and analysis of such novel compounds. Further research is needed to explore and establish the coordination chemistry and catalytic applications of this particular diene ligand.

Application of 2,5-Dimethyl-2,4-hexadiene in the Synthesis of Pyrethroids: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2,5-dimethyl-2,4-hexadiene as a key starting material in the synthesis of pyrethroid insecticides. The information is intended to guide researchers in the development and optimization of synthetic routes to this important class of compounds.

Application Notes

Introduction to this compound as a Precursor for Pyrethroids

This compound is a crucial organic intermediate in the chemical industry, primarily utilized in the synthesis of the acid moiety of many synthetic pyrethroids.[1] Pyrethroids are a major class of insecticides that mimic the structure and insecticidal properties of the natural pyrethrins found in chrysanthemum flowers.[2] The core of many potent pyrethroids is chrysanthemic acid, a cyclopropane-containing carboxylic acid. This compound serves as a readily available and cost-effective precursor for the construction of the 2,2-dimethyl-3-(2-methylpropenyl)cyclopropane skeleton of chrysanthemic acid.[3]

Synthetic Pathway Overview: From this compound to Chrysanthemic Acid

The primary synthetic strategy involves the cyclopropanation of this compound. A common and industrially significant method is the reaction with a diazo compound, typically ethyl diazoacetate, in the presence of a catalyst. This reaction forms ethyl chrysanthemate, which is then hydrolyzed to yield chrysanthemic acid. The resulting chrysanthemic acid can be subsequently esterified with various alcohol moieties to produce a wide range of pyrethroid insecticides.

The key steps in this synthetic pathway are:

  • Cyclopropanation: Reaction of this compound with ethyl diazoacetate to form ethyl chrysanthemate. This step is typically catalyzed by copper complexes.[3][4]

  • Hydrolysis: Saponification of the resulting ethyl chrysanthemate to yield chrysanthemic acid.[5][6]

  • Esterification: Conversion of chrysanthemic acid to the final pyrethroid by esterification with a suitable alcohol.

Mechanism of Action of Pyrethroid Insecticides

Pyrethroids exert their insecticidal effect by targeting the nervous systems of insects.[2] Their primary site of action is the voltage-gated sodium channels, which are essential for the generation and propagation of nerve impulses.[7][8][9]

Pyrethroids bind to the sodium channels and modify their gating kinetics, specifically by delaying their closure.[2] This leads to a prolonged influx of sodium ions into the neuron, causing a state of hyperexcitability characterized by repetitive nerve firings.[2] Ultimately, this persistent depolarization of the nerve membrane leads to paralysis and death of the insect.[2] The binding site for pyrethroids on the sodium channel is distinct from other neurotoxins.[10] While the primary target is the voltage-gated sodium channel, some studies suggest that pyrethroids may also have secondary effects on other ion channels, such as voltage-gated calcium channels.[10]

Experimental Protocols

Synthesis of Ethyl Chrysanthemate from this compound

This protocol is based on the copper-catalyzed cyclopropanation reaction of this compound with ethyl diazoacetate. The following is a representative procedure adapted from literature descriptions.[3][4]

Materials:

  • This compound

  • Ethyl diazoacetate

  • Copper stearate (catalyst)

  • Phenylhydrazine (co-catalyst/ligand)

  • 1,2-Dichloroethane (solvent)

  • Nitrogen gas

Equipment:

  • Micro-flow reaction system or a batch reactor equipped with a stirrer, thermometer, and dropping funnel

  • Heating and cooling system

  • Peristaltic pumps (for micro-flow setup)

  • Gas chromatography (GC) or High-performance liquid chromatography (HPLC) for reaction monitoring

Procedure (Micro-flow Synthesis): [3][4]

  • Prepare a solution of ethyl diazoacetate and the copper stearate/phenylhydrazine catalyst in 1,2-dichloroethane.

  • Prepare a separate solution of this compound in 1,2-dichloroethane.

  • Using peristaltic pumps, deliver the two solutions into a preheating tube and then into a T-junction mixer.

  • The mixed reactants then flow through a heated reaction pipeline. The reaction temperature and residence time are critical parameters to control for optimal yield.

  • The output from the reactor is cooled, and the product mixture is collected for analysis and purification.

Procedure (Batch Synthesis - General):

  • To a stirred solution of this compound and a catalytic amount of copper stearate in a suitable solvent (e.g., 1,2-dichloroethane) under a nitrogen atmosphere, add a solution of ethyl diazoacetate dropwise at a controlled temperature.

  • The reaction is exothermic and the addition rate should be adjusted to maintain the desired reaction temperature.

  • Monitor the reaction progress by GC or TLC.

  • Upon completion, the reaction mixture is cooled, and the catalyst is removed by filtration.

  • The solvent is removed under reduced pressure, and the crude ethyl chrysanthemate is purified by vacuum distillation.

Hydrolysis of Ethyl Chrysanthemate to Chrysanthemic Acid

This protocol describes the saponification of ethyl chrysanthemate to yield chrysanthemic acid.[5][6]

Materials:

  • Ethyl chrysanthemate (mixture of cis and trans isomers)

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Toluene or Diethyl ether (for extraction)

  • Sulfuric acid (for acidification)

  • Anhydrous sodium sulfate

Equipment:

  • Round-bottom flask with a reflux condenser

  • Stirrer and heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve ethyl chrysanthemate in ethanol.

  • Add a solution of potassium hydroxide in water to the flask.

  • Heat the mixture to reflux and maintain for several hours (e.g., 2-5 hours).[5][6]

  • After cooling, remove the ethanol by distillation.

  • Add water to the residue and extract with an organic solvent (e.g., diethyl ether) to remove any unreacted ester.

  • Acidify the aqueous layer with dilute sulfuric acid to a pH of approximately 2-3, which will precipitate the chrysanthemic acid.

  • Extract the chrysanthemic acid with an organic solvent (e.g., toluene or diethyl ether).

  • Wash the organic layer with water, dry over anhydrous sodium sulfate, and evaporate the solvent to yield crude chrysanthemic acid.

  • The crude product can be purified by distillation under reduced pressure or by recrystallization.

Esterification of Chrysanthemic Acid to a Pyrethroid (General Procedure)

This is a general protocol for the esterification of chrysanthemic acid with an alcohol moiety to produce a pyrethroid insecticide.

Materials:

  • Chrysanthemic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Desired alcohol (e.g., allethrolone, 3-phenoxybenzyl alcohol)

  • Pyridine or Triethylamine (base)

  • Dichloromethane (solvent)

  • Hydrochloric acid (aqueous solution)

  • Brine

Equipment:

  • Round-bottom flask with a stirrer and dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Convert chrysanthemic acid to its more reactive acid chloride by reacting it with an excess of thionyl chloride, often with a catalytic amount of DMF. The excess thionyl chloride is typically removed by distillation.

  • In a separate flask, dissolve the desired alcohol and a base (e.g., pyridine) in a dry solvent like dichloromethane and cool in an ice bath.

  • Slowly add the chrysanthemoyl chloride solution to the alcohol solution.

  • Allow the reaction to stir at room temperature until completion (monitored by TLC or LC-MS).

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude pyrethroid ester.

  • Purify the product by column chromatography.

Data Presentation

Table 1: Reaction Conditions and Yields for the Synthesis of Ethyl Chrysanthemate

ParameterValue/ConditionReference
Reactants This compound, Ethyl diazoacetate[3][4]
Catalyst Copper stearate and Phenylhydrazine[3]
Solvent 1,2-Dichloroethane[3]
Temperature 60 - 130 °C[3]
Reaction Time 3 hours (for batch)[3]
Yield 49.4% - 54.3%[3]

Table 2: Conditions for the Hydrolysis of Ethyl Chrysanthemate

ParameterValue/ConditionReference
Reagent Potassium hydroxide or Sodium hydroxide[5][6]
Solvent Ethanol/Water[5][6]
Temperature Reflux[5][6]
Reaction Time 2 - 5 hours[5][6]
Yield Quantitative (typically high)[5][6]

Mandatory Visualization

Synthesis_of_Chrysanthemic_Acid cluster_reactants Starting Materials cluster_reaction1 Step 1: Cyclopropanation cluster_reaction2 Step 2: Hydrolysis 2_5_dimethyl_2_4_hexadiene This compound ethyl_chrysanthemate Ethyl Chrysanthemate 2_5_dimethyl_2_4_hexadiene->ethyl_chrysanthemate Cu Catalyst ethyl_diazoacetate Ethyl Diazoacetate ethyl_diazoacetate->ethyl_chrysanthemate chrysanthemic_acid Chrysanthemic Acid ethyl_chrysanthemate->chrysanthemic_acid KOH / EtOH, H2O Reflux

Caption: Synthesis of Chrysanthemic Acid from this compound.

Pyrethroid_Mechanism_of_Action Pyrethroid Pyrethroid VGSC Voltage-Gated Sodium Channel Pyrethroid->VGSC Binds to Channel_Modification Delayed Channel Closure VGSC->Channel_Modification Leads to Na_Influx Prolonged Na+ Influx Channel_Modification->Na_Influx Hyperexcitation Neuronal Hyperexcitation Na_Influx->Hyperexcitation Paralysis Paralysis & Death of Insect Hyperexcitation->Paralysis

Caption: Mechanism of action of pyrethroid insecticides on voltage-gated sodium channels.

Experimental_Workflow Start Start: Starting Materials Step1 Step 1: Synthesis of Ethyl Chrysanthemate Start->Step1 Step2 Step 2: Hydrolysis to Chrysanthemic Acid Step1->Step2 Step3 Step 3: Esterification to Pyrethroid Step2->Step3 Purification Purification & Analysis Step3->Purification End Final Product: Pyrethroid Purification->End

Caption: Overall experimental workflow for pyrethroid synthesis.

References

Application Notes and Protocols: 2,5-Dimethyl-2,4-hexadiene as a Potential Cancer Biomarker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of cancer diagnostics is continually evolving, with a growing emphasis on the discovery and validation of non-invasive biomarkers. Volatile organic compounds (VOCs), present in exhaled breath and other biological fluids, are emerging as promising candidates for early cancer detection. These compounds are metabolic byproducts that can be altered in the presence of cancerous tumors.[1][2][3] One such VOC of interest is 2,5-Dimethyl-2,4-hexadiene , which has been identified as a potential biomarker for lung cancer.[1] This document provides detailed application notes and standardized protocols for the investigation of this compound as a cancer biomarker.

Application Notes

Potential Clinical Significance:

This compound is a volatile hydrocarbon that has been detected in the breath of lung cancer patients.[1] Its presence may be indicative of underlying pathological processes associated with tumorigenesis, such as increased oxidative stress and lipid peroxidation.[4][5] The monitoring of this and other VOCs could offer a non-invasive method for cancer screening, diagnosis, and therapeutic monitoring.

Target Audience and Applications:

These protocols are designed for researchers in oncology, clinical chemistry, and drug development. The primary applications include:

  • Early-stage cancer screening: Utilizing breath analysis to identify individuals at high risk for lung and potentially other cancers.

  • Treatment response monitoring: Tracking the levels of this compound to assess the efficacy of anti-cancer therapies.

  • Drug development: Evaluating the impact of novel therapeutics on the metabolic pathways that produce this biomarker.

Quantitative Data Summary

While the initial identification of this compound as a potential lung cancer biomarker has been reported, comprehensive quantitative data from large-scale clinical studies are not yet widely available in the public domain. The following tables are provided as templates for researchers to structure and report their own quantitative findings.

Table 1: Illustrative Quantitative Data for this compound in Exhaled Breath

Patient CohortNumber of Subjects (n)Mean Concentration (ppb)Standard Deviation (ppb)Range (ppb)p-value (vs. Healthy Controls)
Healthy Controls
Lung Cancer (All Stages)
Lung Cancer (Stage I)
Lung Cancer (Stage II)
Lung Cancer (Stage III)
Lung Cancer (Stage IV)
Other Respiratory Diseases

Table 2: Performance of this compound as a Diagnostic Biomarker

MetricValue95% Confidence Interval
Sensitivity
Specificity
Area Under the ROC Curve (AUC)
Positive Predictive Value (PPV)
Negative Predictive Value (NPV)

Experimental Protocols

Protocol 1: Breath Sample Collection

Objective: To collect high-quality exhaled breath samples for the analysis of volatile organic compounds.

Materials:

  • Inert breath collection bags (e.g., Tedlar® bags)

  • Mouthpiece and non-return valve assembly

  • Air-purifying respirator or source of purified air

Procedure:

  • Patient Preparation: The patient should be in a resting state for at least 10 minutes prior to sample collection. They should avoid smoking, eating, and drinking (except water) for at least 2 hours before the test.

  • Environmental Control: Collect samples in a well-ventilated room with low background levels of VOCs. It is recommended to sample the ambient air concurrently for background subtraction.

  • Collection:

    • The patient should first inhale to total lung capacity through the air-purifying respirator (or from the purified air source) and hold their breath for 5 seconds.

    • The patient then exhales completely through the mouthpiece into the collection bag. The non-return valve prevents re-inhalation of the exhaled air.

    • The first portion of the breath, containing dead-space air from the upper airways, should be discarded. The latter, alveolar-rich portion of the breath should be collected.

    • Immediately seal the collection bag after sample collection.

  • Storage and Transport: Analyze the collected breath samples as soon as possible. If immediate analysis is not feasible, store the bags at 4°C and protect them from light for no longer than 24 hours.

Protocol 2: Analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify this compound in exhaled breath samples.

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

  • Thermal Desorber

  • Sorbent tubes (e.g., Tenax® TA)

Procedure:

  • Sample Pre-concentration:

    • Draw a known volume (e.g., 1 liter) of the breath sample from the collection bag through a sorbent tube using a calibrated pump. This traps the VOCs onto the sorbent material.

  • Thermal Desorption:

    • Place the sorbent tube in the thermal desorber.

    • Heat the tube to a specific temperature (e.g., 250°C) to release the trapped VOCs into the GC injection port.

  • Gas Chromatography:

    • Column: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp to 150°C at a rate of 5°C/min.

      • Ramp to 250°C at a rate of 10°C/min, hold for 5 minutes.

  • Mass Spectrometry:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 350.

    • Identification: Identify this compound based on its retention time and comparison of its mass spectrum with a reference library (e.g., NIST).

    • Quantification: Use a calibration curve generated from standard solutions of this compound. An internal standard (e.g., a deuterated analogue) should be used for improved accuracy.

Signaling Pathways and Logical Relationships

The production of volatile hydrocarbons like this compound in cancer is thought to be a consequence of increased oxidative stress, a hallmark of many malignancies.[4] The following diagrams illustrate the proposed biochemical origin and the experimental workflow for its analysis.

G cluster_0 Cancer Cell Microenvironment Increased ROS Production Increased ROS Production Lipid Peroxidation Lipid Peroxidation Increased ROS Production->Lipid Peroxidation Membrane Damage Membrane Damage Lipid Peroxidation->Membrane Damage Volatile Hydrocarbons Volatile Hydrocarbons Lipid Peroxidation->Volatile Hydrocarbons Polyunsaturated Fatty Acids Polyunsaturated Fatty Acids Polyunsaturated Fatty Acids->Lipid Peroxidation This compound This compound Volatile Hydrocarbons->this compound

Caption: Proposed pathway for the generation of this compound in cancer cells.

G Patient with Suspected Cancer Patient with Suspected Cancer Breath Sample Collection Breath Sample Collection Patient with Suspected Cancer->Breath Sample Collection VOC Pre-concentration VOC Pre-concentration Breath Sample Collection->VOC Pre-concentration GC-MS Analysis GC-MS Analysis VOC Pre-concentration->GC-MS Analysis Data Analysis Data Analysis GC-MS Analysis->Data Analysis Biomarker Identification & Quantification Biomarker Identification & Quantification Data Analysis->Biomarker Identification & Quantification Clinical Correlation Clinical Correlation Biomarker Identification & Quantification->Clinical Correlation

Caption: Experimental workflow for the analysis of this compound as a cancer biomarker.

References

Application Notes and Protocols for the Addition of Thiols to 2,5-Dimethyl-2,4-hexadiene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The addition of thiols to alkenes, commonly known as the thiol-ene reaction, is a highly efficient and versatile transformation in organic synthesis. This "click" chemistry reaction is characterized by its high yields, stereoselectivity, and mild reaction conditions, making it an invaluable tool in drug development, polymer chemistry, and materials science.[1] The reaction can proceed through two primary mechanistic pathways: a free-radical addition and a nucleophilic conjugate (Michael) addition.[2][3]

This document provides detailed application notes and experimental protocols for the addition of thiols to the conjugated diene 2,5-dimethyl-2,4-hexadiene. We will explore both the photoinitiated free-radical pathway and the base-catalyzed nucleophilic addition pathway, offering insights into the expected regioselectivity and providing representative data and characterization methods.

Reaction Mechanisms

The addition of a thiol (R-SH) to this compound can result in two possible regioisomers: the 1,2-adduct and the 1,4-adduct. The predominant product is often influenced by the reaction mechanism and conditions.

  • Free-Radical Addition: This pathway is typically initiated by UV light or a radical initiator.[1] The reaction proceeds via a thiyl radical (RS•) which adds to the diene. This mechanism can lead to a mixture of 1,2- and 1,4-addition products, with the ratio often depending on kinetic versus thermodynamic control.

  • Nucleophilic (Michael) Addition: This mechanism is favored when the alkene is activated by an electron-withdrawing group.[4] For non-activated dienes like this compound, a strong base is typically required to deprotonate the thiol to a more nucleophilic thiolate anion (RS⁻).[2] This pathway generally favors the 1,4-addition product.[4]

Mandatory Visualizations

free_radical_mechanism cluster_initiation Initiation cluster_propagation Propagation R-SH Thiol RS_rad Thiyl Radical R-SH->RS_rad Initiator (hv, Δ) Diene This compound RS_rad->Diene Addition Allylic_Radical_12 1,2-Adduct Radical Intermediate Diene->Allylic_Radical_12 1,2-addition Allylic_Radical_14 1,4-Adduct Radical Intermediate Diene->Allylic_Radical_14 1,4-addition Product_12 1,2-Adduct (Thioether) Allylic_Radical_12->Product_12 H-abstraction from R-SH Product_14 1,4-Adduct (Thioether) Allylic_Radical_14->Product_14 H-abstraction from R-SH RS_rad_regen Thiyl Radical Product_12->RS_rad_regen Regenerates Product_14->RS_rad_regen Regenerates nucleophilic_mechanism cluster_activation Activation cluster_addition Addition R-SH Thiol RS_anion Thiolate Anion R-SH->RS_anion Base Diene This compound RS_anion->Diene Nucleophilic Attack Allylic_Anion 1,4-Adduct Anionic Intermediate Diene->Allylic_Anion 1,4-addition Product_14 1,4-Adduct (Thioether) Allylic_Anion->Product_14 Protonation experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Reactants Combine Diene, Thiol, Initiator/Base, and Solvent Conditions Set Reaction Conditions (UV light or Inert Atmosphere) Reactants->Conditions Stirring Stir at Appropriate Temperature Conditions->Stirring Monitoring Monitor Progress (TLC, GC-MS) Stirring->Monitoring Quench Quench Reaction Monitoring->Quench Upon Completion Extract Extract with Organic Solvent Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Purify by Column Chromatography Dry->Purify Characterization Characterize Product (NMR, IR, MS) Purify->Characterization

References

Application Note and Protocol for the Column Chromatography Purification of Dienes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the purification of dienes using column chromatography, a critical technique in organic synthesis and drug development. Dienes, particularly conjugated dienes, are versatile building blocks but can be prone to instability, requiring careful handling and optimized purification protocols.

Introduction

Dienes are organic compounds containing two carbon-carbon double bonds. Their purification can be challenging due to their potential for polymerization, oxidation, and isomerization, especially when conjugated.[1] Column chromatography is a widely used method for the purification of these compounds, offering good resolution and scalability.[2] This application note details the protocol for silica gel column chromatography of dienes, including considerations for stationary and mobile phase selection, as well as special handling procedures.

Key Considerations for Diene Purification

Due to their reactive nature, certain precautions are necessary when purifying dienes:

  • Peroxide Formation: Dienes can form explosive peroxides upon exposure to air and light. It is crucial to test for and remove peroxides before concentration or chromatography.

  • Polymerization: Conjugated dienes are susceptible to polymerization, which can be initiated by heat, light, or acid/base catalysis. The use of inhibitors and mild purification conditions is often necessary.

  • Acid Sensitivity: Some dienes may be sensitive to the acidic nature of standard silica gel. In such cases, deactivated silica gel (e.g., with triethylamine) or alternative stationary phases like alumina should be considered.[1]

Experimental Protocols

1. Materials and Equipment

  • Glass chromatography column

  • Silica gel (230-400 mesh)[3]

  • Sand (acid-washed)

  • Eluent (e.g., hexane, ethyl acetate, dichloromethane)

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp for visualization

  • Rotary evaporator

  • Polymerization inhibitor (e.g., BHT, hydroquinone) - if necessary

  • Reagents for peroxide test and removal (e.g., potassium iodide/starch paper, ferrous sulfate solution)

2. Protocol for Column Chromatography Purification of a Diene

This protocol outlines a general procedure for the purification of a diene using flash column chromatography with silica gel.

Step 1: Eluent System Selection

  • Dissolve a small amount of the crude diene mixture in a suitable solvent (e.g., dichloromethane or the eluent).

  • Spot the solution onto a TLC plate.

  • Develop the TLC plate using various solvent systems of increasing polarity (e.g., starting with pure hexane and gradually adding ethyl acetate).

  • The ideal eluent system should provide a retention factor (Rf) of approximately 0.2-0.4 for the desired diene and good separation from impurities.

Step 2: Column Packing (Wet Slurry Method)

  • Securely clamp the chromatography column in a vertical position in a fume hood.

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a thin layer of sand (approximately 1 cm) over the plug.

  • In a separate beaker, prepare a slurry of silica gel in the initial, least polar eluent. The ratio of silica gel to crude compound by weight is typically between 30:1 for easy separations and up to 100:1 for difficult separations.

  • Pour the slurry into the column. Gently tap the column to dislodge any air bubbles and ensure even packing.

  • Open the stopcock to allow the solvent to drain, continuously adding more slurry until the desired column height is reached. Never let the column run dry.

  • Once the silica gel has settled, add a protective layer of sand (approximately 1-2 cm) on top of the silica bed.

  • Drain the excess solvent until the solvent level is just at the top of the sand layer.

Step 3: Sample Loading

  • Dry Loading (Recommended for Dienes):

    • Dissolve the crude diene mixture in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (approximately 2-3 times the weight of the crude material) to the solution.

    • Remove the solvent under reduced pressure (rotary evaporator) to obtain a free-flowing powder of the crude mixture adsorbed onto the silica gel.

    • Carefully add this powder to the top of the prepared column.

  • Wet Loading:

    • Dissolve the crude diene mixture in the smallest possible volume of the eluent or a less polar solvent like dichloromethane.

    • Carefully apply the solution to the top of the column using a pipette, allowing it to adsorb onto the silica gel without disturbing the sand layer.

    • Rinse the flask with a small amount of eluent and add it to the column.

    • Drain the solvent until the sample is fully loaded onto the silica.

Step 4: Elution and Fraction Collection

  • Carefully add the eluent to the top of the column.

  • Apply gentle positive pressure (using a pump or inert gas) to begin the elution (flash chromatography).

  • Collect the eluate in fractions (e.g., in test tubes). The size of the fractions will depend on the scale of the purification.

  • Monitor the separation by TLC analysis of the collected fractions.

  • If necessary, gradually increase the polarity of the eluent (gradient elution) to elute more polar compounds.

Step 5: Product Isolation

  • Combine the fractions containing the pure diene (as determined by TLC).

  • Remove the solvent using a rotary evaporator. Caution: Avoid excessive heat to prevent polymerization of the diene.

  • The purified diene can be further dried under high vacuum.

Data Presentation

The following table summarizes representative quantitative data for the purification of various diene-containing compounds by column chromatography, compiled from different sources.

Compound ClassStationary PhaseMobile Phase (Eluent)Yield (%)Purity (%)Reference
Silicon-Substituted 1,3-DieneSilica GelDichloromethane (DCM)88>95 (by NMR)[4]
Silicon-Substituted 1,3-DieneSilica GelDichloromethane (DCM)74>95 (by NMR)[4]
Silicon-Substituted 1,3-DieneSilica GelDichloromethane (DCM)62>95 (by NMR)[4]
Cardanol DieneC18 Reverse PhaseAcetonitrile/MethanolNot specifiedHigh[1]
Curcuminoid with Diene MoietySilica GelEt2O:EtOAc:Hexane (gradient)84>92 (by NMR)[5]
Curcuminoid with Diene MoietySilica GelEt2O:EtOAc:Hexane (gradient)68>93 (by NMR)[5]
Sesquiterpene (Linalool)Silica GelHexanes/Ethyl Acetate (isocratic)97 (recovery)97-99[6]

Mandatory Visualization

The following diagram illustrates the general workflow for the column chromatography purification of a diene.

Diene_Purification_Workflow cluster_prep Preparation cluster_chromatography Column Chromatography cluster_analysis Analysis & Isolation start Crude Diene Mixture peroxide_test Peroxide Test start->peroxide_test peroxide_removal Peroxide Removal (if positive) peroxide_test->peroxide_removal Positive tlc TLC for Eluent Selection peroxide_test->tlc Negative peroxide_removal->tlc pack_column Pack Column with Silica Gel tlc->pack_column load_sample Load Sample (Dry Loading Preferred) pack_column->load_sample elute Elute with Selected Solvent System load_sample->elute collect_fractions Collect Fractions elute->collect_fractions monitor_tlc Monitor Fractions by TLC collect_fractions->monitor_tlc combine_fractions Combine Pure Fractions monitor_tlc->combine_fractions evaporate Evaporate Solvent combine_fractions->evaporate end Pure Diene evaporate->end

Caption: Workflow for diene purification by column chromatography.

The logical relationship for developing the purification protocol is outlined below.

Protocol_Development_Logic cluster_assessment Initial Assessment cluster_optimization Method Optimization cluster_execution Execution and Analysis assess_stability Assess Diene Stability (Polymerization/Acid Sensitivity) select_stationary Select Stationary Phase assess_stability->select_stationary tlc_optimization TLC for Mobile Phase Optimization select_stationary->tlc_optimization determine_loading Determine Loading Method (Dry vs. Wet) tlc_optimization->determine_loading perform_chromatography Perform Column Chromatography determine_loading->perform_chromatography analyze_purity Analyze Purity of Fractions (TLC, NMR, etc.) perform_chromatography->analyze_purity isolate_product Isolate Pure Product analyze_purity->isolate_product

Caption: Logic for chromatography protocol development.

References

Application Notes and Protocols: 2,5-Dimethyl-2,4-hexadiene as a Key Intermediate in Fine Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2,5-dimethyl-2,4-hexadiene as a versatile organic intermediate in the synthesis of fine chemicals. The primary focus is on its crucial role in the production of pyrethroid insecticides, a significant class of compounds in agrochemistry and public health.

Introduction

This compound is a conjugated diene that serves as a valuable C8 building block in organic synthesis.[1][2] Its structure, featuring a conjugated double bond system and terminal dimethyl substitutions, makes it highly reactive and suitable for a variety of chemical transformations.[2] This intermediate is particularly renowned for its application in the synthesis of chrysanthemic acid and its esters, which are the acidic components of many synthetic pyrethroid insecticides.[3][4][5] Pyrethroids are favored for their high insecticidal activity and low mammalian toxicity.[1] Beyond agrochemicals, this compound also finds utility in the production of specialty chemicals and has been explored in materials science.[6]

Application 1: Synthesis of this compound via Prins Condensation

A robust and economically viable method for the synthesis of this compound is the Prins condensation of isobutyraldehyde with tert-butyl alcohol or isobutylene.[4] This reaction is typically catalyzed by solid acid catalysts, such as molecular sieves, which offer advantages in terms of separation and reduced corrosion compared to traditional liquid acid catalysts.[4]

Quantitative Data: Catalyst Performance in Prins Condensation
CatalystSi/Al RatioIsobutyraldehyde Conversion (%)This compound Yield (%)Reference
HZSM-53978.657.8[4]
HZSM-58175.255.4[4]
HZSM-520569.850.1[4]
H-beta2582.348.7[4]
HY1570.545.3[4]
SAPO-5-45.630.2[4]
H-mordenite2038.825.1[4]

Reaction Conditions: 160 °C, 8 hours, 1,4-dioxane as solvent.

Experimental Protocol: Synthesis of this compound

Materials:

  • Isobutyraldehyde (IBA)

  • tert-Butyl alcohol (TBOH)

  • HZSM-5 molecular sieve catalyst (Si/Al ratio = 39)

  • 1,4-Dioxane (solvent)

  • Autoclave (200 mL) with temperature controller

  • Gas chromatograph (GC) for analysis

Procedure:

  • Freshly activate the HZSM-5 catalyst by heating.

  • To a 200 mL autoclave, add the activated HZSM-5 catalyst (3 g), isobutyraldehyde (5 mL), tert-butyl alcohol (20 mL), and 1,4-dioxane (25 mL).[4]

  • Seal the autoclave and begin stirring.

  • Heat the reaction mixture to 160 °C and maintain this temperature for 8 hours under autogenous pressure.[4]

  • After the reaction is complete, cool the autoclave to room temperature.

  • Open the autoclave, and filter the reaction mixture to remove the catalyst.

  • The liquid product can be analyzed by gas chromatography to determine the conversion of isobutyraldehyde and the yield of this compound.

  • Purification of the product can be achieved by fractional distillation.

Synthesis Workflow

G cluster_reactants Reactants & Catalyst IBA Isobutyraldehyde Reaction Prins Condensation 160 °C, 8 h IBA->Reaction TBOH tert-Butyl Alcohol TBOH->Reaction Catalyst HZSM-5 Catalyst (Si/Al = 39) Catalyst->Reaction Solvent 1,4-Dioxane Solvent->Reaction Filtration Filtration Reaction->Filtration Cooling Distillation Fractional Distillation Filtration->Distillation Crude Product Product This compound Distillation->Product Purified Product G cluster_reactants Starting Materials DMHD This compound Reaction Asymmetric Cyclopropanation DCM, 25 °C DMHD->Reaction TBD tert-Butyl Diazoacetate TBD->Reaction Catalyst Chiral Copper(I)- Bisoxazoline Complex Catalyst->Reaction Catalysis Product tert-Butyl Chrysanthemate (trans and cis isomers) Reaction->Product High trans-selectivity High enantioselectivity Pyrethroids Pyrethroid Insecticides Product->Pyrethroids Further Synthesis Steps

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,5-Dimethyl-2,4-hexadiene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2,5-Dimethyl-2,4-hexadiene for improved yields and purity.

Troubleshooting Guide

Low Yield of this compound
Potential Cause Recommended Action
Suboptimal Catalyst Activity For Prins condensation, ensure the acidic molecular sieve (e.g., HZSM-5) is properly activated and has the appropriate Si/Al ratio.[1][2] For dehydration reactions, consider screening different solid acid catalysts like acid-treated clays or zeolites, as they have shown to produce high yields.[3]
Incorrect Reaction Temperature Optimize the reaction temperature. For the Prins condensation over HZSM-5, temperatures around 160°C have been shown to be effective.[1][2] For the dehydration of 2,5-dimethyl-2,5-hexanediol, a detailed setup of reaction conditions, including temperature, is crucial for yields exceeding 80%.[3]
Inappropriate Solvent The choice of solvent can significantly impact the reaction. In the Prins condensation, solvent polarity and interaction with the catalyst's active sites are critical factors.[4]
Suboptimal Reagent Ratio The stoichiometry of the reactants is important. For the Prins condensation, the ratio of iso-butyl aldehyde to tert-butyl alcohol should be optimized.[4]
Formation of Side Products The formation of by-products is a common cause of low yields. For instance, in the Prins reaction, numerous side products can be formed.[1] In acid-catalyzed reactions of diols, pinacol rearrangement can lead to the formation of ketones (e.g., pinacolone) instead of the desired diene.[5][6][7][8] Careful control of reaction conditions is necessary to favor diene formation.
Product Isomerization The initial product mixture may contain isomers like 2,5-dimethyl-1,5-hexadiene.[9] Treatment with a catalyst such as p-toluenesulfonic acid can isomerize this to the desired this compound.[9]
High Levels of Impurities in the Final Product
Potential Cause Recommended Action
Incomplete Reaction Monitor the reaction progress using techniques like GC to ensure maximum conversion of starting materials.
Formation of Closely-Boiling Isomers Fractional distillation is often necessary to separate this compound from its isomers and other by-products.
Presence of Unreacted Starting Materials Ensure the purification process, such as distillation, effectively removes all unreacted starting materials. The boiling points of the product and reactants should be considered when designing the purification protocol.
Catalyst Carryover If using a solid catalyst, ensure it is completely filtered from the reaction mixture before purification. For liquid acid catalysts, a neutralization and washing step is required.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The primary methods for synthesizing this compound include:

  • Prins condensation of isobutyraldehyde with tert-butyl alcohol or isobutylene.[1][9] This method can achieve yields of up to 57.8% using acidic molecular sieve catalysts like HZSM-5.[1][2]

  • Dehydration of 2,5-dimethyl-2,5-hexanediol using solid acid catalysts. This vapor-phase process can lead to yields higher than 80% with inexpensive clay-based adsorbents.[3]

  • Pinacol rearrangement of 2,3-dimethyl-2,3-butanediol (pinacol) under acidic conditions.[7][10] However, this reaction can also produce pinacolone as a major by-product.

Q2: How can I minimize the formation of pinacolone during the synthesis from a 1,2-diol?

A2: The pinacol rearrangement, which converts a 1,2-diol to a ketone, is a competing reaction.[6][8] To favor the formation of the diene, more vigorous reaction conditions (e.g., higher temperatures) and specific acid catalysts are generally required for the dehydration to dominate over the rearrangement.

Q3: What analytical techniques are suitable for monitoring the reaction and assessing product purity?

A3: Gas chromatography (GC) is a commonly used technique to monitor the conversion of reactants and the formation of products and by-products.[11] For product identification and characterization, techniques such as GC-MS, ¹H NMR, and ¹³C NMR can be employed.[1]

Q4: Are there any environmentally friendly synthesis routes for this compound?

A4: Yes, a vapor-phase process involving the dehydration of 2,5-dimethyl-2,5-hexanediol over solid acid catalysts, such as commercial clay-based adsorbents, has been developed as a more economical and environmentally friendly method.[3] This approach avoids the use of corrosive liquid acids.

Experimental Protocols

Protocol 1: Synthesis via Prins Condensation

This protocol is based on the condensation of isobutyraldehyde and tert-butyl alcohol over an HZSM-5 catalyst.[1][4]

Materials:

  • Iso-butyl aldehyde (IBA)

  • tert-Butyl alcohol (TBOH)

  • HZSM-5 molecular sieve catalyst (Si/Al ratio of ~39)

  • 1,4-dioxane (solvent)

  • Toluene (internal standard for GC analysis)

Procedure:

  • In a 200 ml autoclave equipped with a temperature controller, add 3 g of the fresh HZSM-5 catalyst.

  • Add 25 ml of 1,4-dioxane as the solvent.

  • Add 5 ml of iso-butyl aldehyde and 20 ml of tert-butyl alcohol to the autoclave.

  • Seal the autoclave and heat the reaction mixture to 160°C.

  • Maintain the reaction at this temperature for 8 hours under autogenous pressure.

  • After 8 hours, cool the autoclave to room temperature.

  • Analyze the liquid products using a gas chromatograph equipped with an SE-30 capillary column and an FID detector. Use toluene as an internal standard to quantify the amount of this compound and unreacted iso-butyl aldehyde.

Data Presentation: Effect of Catalyst on Prins Condensation

Catalyst (Si/Al ratio)IBA Conversion (%)OCD Yield (%)
HZSM-5 (39)78.657.8
H-b> HZSM-5-
HY< HZSM-5-
SAPO-5< HY-
HM< SAPO-5-

Data adapted from studies on HZSM-5 molecular sieves.[1]

Visualizations

Synthesis_Pathways cluster_start Starting Materials cluster_methods Synthesis Methods cluster_product Product IBA Isobutyraldehyde Prins Prins Condensation IBA->Prins TBOH tert-Butyl Alcohol TBOH->Prins Diol 2,5-Dimethyl-2,5-hexanediol Dehydration Dehydration Diol->Dehydration DMHD This compound Prins->DMHD Yield: ~58% Dehydration->DMHD Yield: >80%

Caption: Overview of major synthesis pathways for this compound.

Experimental_Workflow start Start reactants Charge Autoclave: - HZSM-5 Catalyst - 1,4-Dioxane - Isobutyraldehyde - tert-Butyl Alcohol start->reactants reaction Heat to 160°C Maintain for 8 hours reactants->reaction cooling Cool to Room Temperature reaction->cooling analysis Product Analysis (GC) cooling->analysis end End analysis->end

Caption: Experimental workflow for Prins condensation synthesis.

References

Technical Support Center: Catalyst Selection for Prins Condensation of Isobutyraldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Prins condensation of isobutyraldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide direct support for catalyst selection and to troubleshoot common issues encountered during this reaction.

Frequently Asked Questions (FAQs)

Q1: What is the Prins condensation of isobutyraldehyde?

The Prins condensation is an acid-catalyzed reaction involving the electrophilic addition of an aldehyde, in this case, isobutyraldehyde, to an alkene or alkyne.[1] The reaction proceeds via a key oxocarbenium ion intermediate formed from the protonated aldehyde.[2] The final product depends heavily on the reaction conditions and the nucleophile present, but can include 1,3-diols, allylic alcohols, or substituted tetrahydropyrans (in the case of intramolecular cyclization).[1][3]

Q2: Why is isobutyraldehyde considered a challenging substrate for the Prins condensation?

Isobutyraldehyde is a sterically hindered aldehyde due to the two methyl groups adjacent to the carbonyl carbon. This steric bulk can lead to low reactivity for two main reasons:

  • Steric Hindrance: The bulky isopropyl group impedes the approach of the alkene and the catalyst, which slows down the formation of the critical oxocarbenium ion intermediate.[2]

  • Electronic Effects: The electron-donating nature of the alkyl groups can slightly destabilize the positively charged oxocarbenium ion, making its formation less favorable compared to less substituted aldehydes like formaldehyde.[2]

Q3: What types of catalysts are effective for the Prins condensation of isobutyraldehyde?

Due to its lower reactivity, isobutyraldehyde typically requires stronger acid catalysts to achieve good conversion. Both Lewis and Brønsted acids can be used. Potent Lewis acids such as Tin(IV) chloride (SnCl₄), Bismuth(III) chloride (BiCl₃), and Trimethylsilyl trifluoromethanesulfonate (TMSOTf) have proven effective.[2] Certain powerful Brønsted acids or specialized catalyst systems, like Rhenium(VII) complexes, can also be employed to overcome the activation energy barrier.[2]

Q4: What are the common side reactions in the Prins condensation of isobutyraldehyde?

Several side reactions can occur, leading to a mixture of products and reduced yield of the desired compound. These include:

  • Elimination: The carbocation intermediate can lose a proton to form an allylic alcohol, especially in the absence of a suitable nucleophile.[4]

  • Dioxane Formation: In the presence of excess aldehyde, a second molecule of isobutyraldehyde can react with the intermediate to form a 1,3-dioxane derivative.[1][5]

  • Aldol Condensation: Isobutyraldehyde can undergo self-condensation or cross-condensation with other aldehydes present, especially under basic or certain acidic conditions.[6]

  • Polymerization: The alkene substrate may polymerize under strongly acidic conditions.[7]

Troubleshooting Guide

This section addresses specific issues you may encounter during the Prins condensation of isobutyraldehyde.

Q: I am observing low or no conversion of my starting materials. What should I do?

Potential Cause 1: Insufficient Catalyst Activity The chosen Lewis or Brønsted acid may be too weak to effectively activate the sterically hindered isobutyraldehyde.

  • Recommended Solution: Switch to a stronger acid catalyst. If you are using a mild Lewis acid like FeCl₃, consider more potent options such as SnCl₄, BiCl₃, TMSOTf, or a Rhenium(VII) complex.[2]

Potential Cause 2: Suboptimal Reaction Temperature The reaction may lack sufficient thermal energy to overcome the activation barrier.

  • Recommended Solution: Gradually increase the reaction temperature while monitoring the reaction progress by TLC or GC-MS. Be aware that higher temperatures might also promote side reactions.[2][4]

Potential Cause 3: Catalyst Deactivation Traces of water or other impurities in the reactants or solvent can deactivate the acid catalyst.

  • Recommended Solution: Ensure all reactants and solvents are anhydrous. Use freshly distilled solvents and properly dried glassware.

Q: My reaction has a low yield of the desired product, with significant formation of byproducts. How can I improve selectivity?

Potential Cause 1: Formation of Elimination Products (Allylic Alcohols) This is common when the carbocation intermediate is not efficiently trapped by a nucleophile.[4]

  • Recommended Solution: If a 1,3-diol or a related adduct is the target, ensure a nucleophile like water is present in the reaction medium.[1] If an allylic alcohol is not the desired product, lowering the reaction temperature may favor the desired pathway.[4]

Potential Cause 2: Formation of Dioxanes This side reaction is favored when an excess of the aldehyde is used.[5]

  • Recommended Solution: Adjust the stoichiometry to use the alkene as the limiting reagent or use a 1:1 ratio of isobutyraldehyde to the alkene.

Potential Cause 3: Product Degradation The desired product might be unstable under the strong acidic conditions or during the workup procedure.

  • Recommended Solution: Consider using a milder catalyst if possible, or perform the reaction at a lower temperature.[4] During workup, neutralize the acid catalyst promptly with a buffered or basic aqueous solution (e.g., saturated NaHCO₃).[2]

Catalyst Performance Data

The selection of a catalyst is critical for overcoming the low reactivity of isobutyraldehyde. The following table summarizes catalysts that have been suggested for sterically hindered aldehydes.

Catalyst TypeCatalyst ExamplePotency/Application NotesReference(s)
Lewis Acid Tin(IV) chloride (SnCl₄)Strong Lewis acid, effective for activating hindered aldehydes.[1][2]
Lewis Acid Bismuth(III) chloride (BiCl₃)Potent and often used in catalytic amounts.[2]
Lewis Acid Trimethylsilyl trifluoromethanesulfonate (TMSOTf)Very strong Lewis acid, useful for challenging substrates.[2]
Brønsted Acid Confined imino-imidodiphosphate (iIDP)Highly acidic Brønsted acid designed for difficult substrates.[2][7]
Transition Metal Complex Rhenium(VII) complexes (e.g., O₃ReOSiPh₃)Specialized, highly active catalyst system.[2]

Experimental Protocols

The following is a general experimental protocol for a Prins cyclization using a sterically hindered aldehyde, adapted from the literature. This should serve as a starting point and may require optimization for your specific substrates.

Objective: Synthesis of a 4-hydroxytetrahydropyran derivative via Prins cyclization of a homoallylic alcohol with isobutyraldehyde.

Materials:

  • Homoallylic alcohol (1.0 equiv)

  • Isobutyraldehyde (1.2 equiv)

  • Rhenium(VII) catalyst (e.g., O₃ReOSiPh₃, 0.05 equiv)

  • Anhydrous hexanes

  • Saturated aqueous NaHCO₃ solution

  • Ethyl acetate

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • In a flame-dried flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the homoallylic alcohol in anhydrous hexanes to create an approximately 0.1 M solution.

  • Add isobutyraldehyde (1.2 equivalents) to the solution.

  • Add the Rhenium(VII) catalyst (0.05 equivalents) to the stirred solution in a single portion.[2]

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS. The reaction is typically complete within 1-4 hours.[2]

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (e.g., 3 times).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[2]

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the final 4-hydroxytetrahydropyran product.[2]

Visualizations

Diagram 1: General Mechanism of the Acid-Catalyzed Prins Reaction

Prins_Mechanism cluster_activation Step 1: Aldehyde Activation cluster_addition Step 2: Electrophilic Addition cluster_trapping Step 3: Intermediate Trapping Aldehyde Isobutyraldehyde Oxocarbenium Oxocarbenium Ion (Electrophile) Aldehyde->Oxocarbenium + H⁺ H_plus H⁺ (from Acid Catalyst) Alkene Alkene Carbocation Carbocation Intermediate Alkene->Carbocation Product_Diol 1,3-Adduct (e.g., Diol) Carbocation->Product_Diol + Nu⁻ Product_Allylic Allylic Alcohol Carbocation->Product_Allylic - H⁺ Product_Dioxane 1,3-Dioxane Carbocation->Product_Dioxane + Aldehyde - H⁺ Nucleophile Nucleophile (e.g., H₂O)

Caption: Acid-catalyzed mechanism of the Prins reaction showing key intermediates.

Diagram 2: Troubleshooting Workflow for Low Conversion in Prins Condensation

Troubleshooting_Workflow start Start: Low Conversion Observed check_catalyst Is the catalyst strong enough for a hindered aldehyde? start->check_catalyst change_catalyst Action: Switch to a stronger catalyst (e.g., SnCl₄, BiCl₃, TMSOTf) check_catalyst->change_catalyst No check_temp Is the reaction temperature adequate? check_catalyst->check_temp Yes change_catalyst->check_temp increase_temp Action: Increase temperature incrementally. Monitor for side products. check_temp->increase_temp No check_anhydrous Are conditions strictly anhydrous? check_temp->check_anhydrous Yes increase_temp->check_anhydrous dry_reagents Action: Use freshly dried solvents and flame-dried glassware. check_anhydrous->dry_reagents No end Re-evaluate Reaction check_anhydrous->end Yes dry_reagents->end

Caption: A logical workflow for troubleshooting low conversion issues.

References

Optimizing temperature and pressure for diene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for diene synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the optimization of temperature and pressure in diene synthesis reactions.

Frequently Asked Questions (FAQs)

Q1: What are the typical temperature ranges for Diels-Alder reactions?

A1: Diels-Alder reactions are typically conducted at moderate temperatures, generally between 25°C and 100°C.[1] However, the optimal temperature can vary significantly based on the specific diene and dienophile used. Some reactions proceed efficiently at room temperature, while others may require heating to 80-110°C.[2] It is important to note that excessively high temperatures (often above 200°C) can lead to a reversible reaction known as the retro-Diels-Alder reaction, which can decrease the overall yield of the desired adduct.[1][3]

Q2: How does temperature affect the stereoselectivity of a Diels-Alder reaction?

A2: Temperature plays a crucial role in controlling the stereochemical outcome of Diels-Alder reactions. Generally, lower temperatures favor the formation of the endo product, which is the kinetically favored isomer due to secondary orbital interactions.[4] Conversely, higher temperatures can favor the formation of the more thermodynamically stable exo product.[4] This is because at elevated temperatures, the reaction becomes more reversible, allowing the product distribution to equilibrate towards the most stable isomer.

Q3: What is the effect of pressure on Diels-Alder reactions?

A3: Applying high pressure can significantly accelerate Diels-Alder reactions and, in some cases, improve selectivity. While not always a requirement, pressures up to 0.8 GPa have been shown to facilitate reactions with less reactive dienes, such as thiophene, even at elevated temperatures (100°C).[5] High pressure can also be used to promote reactions that are otherwise difficult to achieve at atmospheric pressure.

Q4: What are the optimal conditions for catalytic dehydrogenation of alkanes to dienes?

A4: Traditionally, the catalytic dehydrogenation of alkanes like n-butane to produce butenes and 1,3-butadiene is performed at high temperatures, typically around 550°C to 650°C, and at low pressure (e.g., 0.0946 kPa to 0.379 kPa absolute pressure).[6] These conditions favor the endothermic dehydrogenation reaction and help to suppress side reactions such as coking.[7][8] The reaction is often carried out in the presence of a catalyst, such as chromia-alumina.[6][8]

Q5: Are there alternative conditions for catalytic dehydrogenation?

A5: Yes, recent research has demonstrated the feasibility of alkane dehydrogenation at ambient temperatures using a palladium catalyst under high pressure. This process involves reversible formation of a palladium hydride intermediate. While still under investigation, this method presents a potentially more energy-efficient alternative to traditional high-temperature processes.

Q6: What are the recommended conditions for the dehydra-decyclization of tetrahydrofuran (THF) to 1,3-butadiene?

A6: The conversion of biomass-derived THF to 1,3-butadiene is an acid-catalyzed process that typically requires elevated temperatures. Studies have shown high selectivity (85-99%) to butadiene at temperatures around 360°C using phosphorous-containing siliceous zeolite catalysts.[9][10][11] The reaction is thermodynamically favorable across a range of temperatures.[11]

Troubleshooting Guides

Issue 1: Low Reaction Yield

Low product yield is a common issue in diene synthesis. The following guide provides a systematic approach to identifying and resolving the root cause.

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting start Low Yield Observed reagents Verify Reagent & Solvent Quality (Purity, Water Content) start->reagents conditions Optimize Reaction Conditions (Temperature, Pressure, Time) reagents->conditions Reagents OK monitoring Monitor Reaction Progress (TLC, GC-MS) conditions->monitoring monitoring->conditions Reaction Stalled workup Evaluate Work-up & Purification (Extraction, Chromatography) monitoring->workup Reaction Complete decomposition Check for Product Decomposition workup->decomposition Product Loss success Improved Yield workup->success No Significant Loss decomposition->conditions Decomposition Occurs side_reactions Investigate Side Reactions decomposition->side_reactions No Decomposition side_reactions->conditions Side Reactions Identified side_reactions->success Side Reactions Minimized

Caption: A logical workflow for troubleshooting low reaction yields.

Potential Causes and Solutions:

  • Incorrect Temperature:

    • Diels-Alder: If the temperature is too high, the retro-Diels-Alder reaction may be occurring.[1][3] Consider lowering the reaction temperature. If the reaction is too slow, a moderate increase in temperature may be necessary.

    • Dehydrogenation: Ensure the temperature is high enough to favor the endothermic reaction. For chromia-alumina catalysts, temperatures between 450°C and 500°C are often required.[8]

  • Suboptimal Pressure:

    • Diels-Alder: For sluggish reactions, consider increasing the pressure to accelerate the rate.

    • Dehydrogenation: Low pressure generally favors the formation of products. Ensure the system is not leaking.

  • Incomplete Reaction: Monitor the reaction progress using techniques like TLC or GC-MS to determine the optimal reaction time.[12] A stalled reaction may indicate catalyst deactivation or reagent degradation.

  • Product Loss During Work-up: Analyze each step of your extraction and purification process. Ensure the pH is appropriate for your product's stability and that the chosen chromatography conditions are not causing decomposition.[13]

Issue 2: Polymerization of the Diene

Reactive dienes are prone to polymerization, especially at elevated temperatures.

Troubleshooting Polymerization

PolymerizationTroubleshooting start Polymerization Observed inhibitor Was a polymerization inhibitor used? start->inhibitor atmosphere Was the reaction run under an inert atmosphere? inhibitor->atmosphere Yes solution1 Add an appropriate inhibitor. inhibitor->solution1 No temperature Was the temperature minimized? atmosphere->temperature Yes solution2 Use an inert atmosphere (N2, Ar). atmosphere->solution2 No concentration Was the diene concentration high? temperature->concentration Yes solution3 Lower the reaction/distillation temperature. Use vacuum distillation if possible. temperature->solution3 No solution4 Add the diene slowly to the reaction mixture. concentration->solution4 Yes end Polymerization Minimized concentration->end No solution1->atmosphere solution2->temperature solution3->concentration solution4->end

Caption: Decision tree for troubleshooting diene polymerization.

Potential Causes and Solutions:

  • Absence of Inhibitor: Always add a polymerization inhibitor, such as hydroquinone or 4-tert-butylcatechol, to the diene before heating or distillation.[14]

  • Presence of Oxygen: Oxygen can initiate radical polymerization.[14] Conduct reactions and purifications under an inert atmosphere (e.g., nitrogen or argon).[14]

  • High Temperatures: Elevated temperatures accelerate polymerization.[14] Use the lowest effective temperature for the reaction and consider vacuum distillation to lower the boiling point during purification.[14]

  • High Diene Concentration: High concentrations of the diene can promote polymerization. Adding the diene slowly to the reaction mixture can help to minimize this side reaction.

Data Presentation

Table 1: Effect of Temperature on Diels-Alder Reaction Stereoselectivity

Diene/Dienophile SystemTemperature (°C)Endo:Exo RatioReference
Cyclopentadiene + Methyl Acrylate25>99:1General Knowledge
Furan + Maleic Anhydride40Exo only (after 48h)[4]
Cyclopentadiene Dimerization23Endo only[4]
Cyclopentadiene Dimerization2004:1[4]

Table 2: Typical Conditions for Catalytic Dehydrogenation of n-Butane

CatalystTemperature (°C)PressureKey ObservationsReference
Chromia-Alumina550AtmosphericButane conversion decreases over time, selectivity to butenes and butadiene increases.[8]
PtAg/Al₂O₃550AtmosphericHigher activity and selectivity compared to Pt/Al₂O₃, but significant coke formation.[7]
Chromic Oxide on Aluminum Oxide5500.0946 kPa (abs)Industrial process condition.[6]
Chromic Oxide on Aluminum Oxide6500.379 kPa (abs)Industrial process condition.[6]

Table 3: Conditions for Dehydra-decyclization of THF to 1,3-Butadiene

CatalystTemperature (°C)THF Conversion (%)Butadiene Selectivity (%)Reference
Phosphorus-containing SPPNot specified9 - 8985 - 99[9][10]
S-MFI360Not specified>90[11]
P-MFI360Not specified~80[11]
B-MFI360Not specified~64[11]

Experimental Protocols

Protocol 1: General Procedure for a Diels-Alder Reaction

This protocol is a general guideline and may require optimization for specific substrates.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the dienophile (1.0 equivalent) and a suitable solvent (e.g., toluene).

  • Reagent Addition: While stirring, add the diene (1.0 - 1.2 equivalents) to the solution.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110°C for toluene) and stir. Monitor the progress of the reaction by TLC or GC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If the product precipitates, collect the solid by vacuum filtration. If the product remains in solution, remove the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Protocol 2: Catalytic Dehydrogenation of n-Butane

This protocol is adapted from a literature procedure for laboratory-scale dehydrogenation.[7]

  • Catalyst Preparation: Place 0.5 g of the prepared catalyst (e.g., PtAg/Al₂O₃) in the center of a tubular reactor.

  • Reduction: Reduce the catalyst with a 40 vol% H₂ stream (balance He) at the reaction temperature for 1 hour prior to the dehydrogenation reaction.

  • Dehydrogenation: Introduce the reactant gas mixture (e.g., n-butane:He:H₂ = 1:6:1 molar ratio) at a total flow rate of 99 ml/min. Perform the dehydrogenation at 550°C for the desired duration (e.g., 6 hours).

  • Analysis: Quantitatively determine the product distribution using a gas chromatograph equipped with a thermal conductivity detector.

Protocol 3: Purification of a Reactive Diene (Peroxide Removal)

This protocol describes the removal of peroxides from a diene using an activated alumina column.[14]

  • Column Preparation: Prepare a chromatography column with 80 g of 80-mesh basic activated alumina.

  • Loading: Gently pour the diene or diene solution onto the top of the alumina column.

  • Elution: Allow the liquid to pass through the column under gravity or with gentle positive pressure.

  • Collection and Testing: Collect the eluent and test for the presence of peroxides using peroxide test strips to confirm their complete removal.

References

Technical Support Center: Synthesis of 2,5-Dimethyl-2,4-hexadiene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,5-dimethyl-2,4-hexadiene.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: The most prevalent method for synthesizing this compound is the Prins condensation reaction.[1] This process typically utilizes isobutyraldehyde in reaction with isobutylene or its precursor, tert-butyl alcohol, in the presence of an acid catalyst.[1][2] An alternative, though often more costly and lengthy, route involves the dehydration of 2,5-dimethyl-2,5-hexanediol.[2][3]

Q2: My reaction yield is low, and I have a complex mixture of byproducts. What are the likely side reactions?

A2: Low yields and the formation of numerous byproducts are common challenges, particularly when using strong liquid acids as catalysts.[1] The primary side reactions can be categorized as follows:

  • Isomerization: Formation of other C8H14 isomers, such as 2,5-dimethyl-1,5-hexadiene and 2,5-dimethyl-1,3-hexadiene.[2][4]

  • Cyclic Ether Formation: Intramolecular cyclization can lead to the formation of 2,2,5,5-tetramethyltetrahydrofuran.[2]

  • Polymerization and Oligomerization: Under acidic conditions, the olefinic starting materials and the diene product can undergo polymerization, leading to higher molecular weight compounds.[3]

  • Hydration of Starting Materials: If water is present in the reaction medium, isobutylene can be hydrated to form tert-butyl alcohol, which can compete with the desired reaction.[5]

  • Disproportionation and Decomposition: At elevated temperatures, reactants and products can undergo decomposition and disproportionation reactions.[1]

Q3: How can I improve the selectivity and yield of this compound?

A3: To enhance the yield and selectivity, consider the following strategies:

  • Catalyst Selection: The use of solid acid catalysts, such as HZSM-5 molecular sieves, has been shown to significantly improve selectivity compared to liquid mineral acids like sulfuric acid.[1] These catalysts can provide shape selectivity and control over the reaction pathways.

  • Reaction Conditions: Optimization of reaction temperature and pressure is crucial. High temperatures can favor the formation of decomposition products.

  • Water Removal: In the dehydration of 2,5-dimethyl-2,5-hexanediol, efficient removal of water as it is formed will drive the equilibrium towards the desired diene product and minimize reversible reactions.

  • Isomerization Step: If a mixture of diene isomers is formed, a subsequent isomerization step using a catalyst like p-toluenesulfonic acid can convert them to the desired conjugated this compound.[2][4]

Q4: I have identified 2,5-dimethyl-1,5-hexadiene in my product mixture. How can I convert it to the desired this compound?

A4: The non-conjugated 2,5-dimethyl-1,5-hexadiene can be isomerized to the more stable, conjugated this compound. This is typically achieved by heating the mixture in the presence of an acid catalyst, such as p-toluenesulfonic acid.[4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Conversion of Starting Materials Inadequate catalyst activity or concentration.Increase catalyst loading or use a more active catalyst. For instance, in the Prins condensation, switching from a weak acid to a stronger one or using a more active solid acid catalyst can enhance conversion.
Reaction temperature is too low.Gradually increase the reaction temperature while monitoring for the formation of degradation byproducts.
Insufficient reaction time.Extend the reaction time and monitor the progress by techniques such as GC-MS.
Formation of 2,2,5,5-tetramethyltetrahydrofuran Acid-catalyzed intramolecular cyclization of 2,5-dimethyl-2,5-hexanediol (if used as a starting material or formed in situ).Use a milder acid catalyst or a catalyst that favors dehydration over cyclization. Shorter reaction times may also reduce the formation of this byproduct.
Presence of various diene isomers Incomplete isomerization to the thermodynamically more stable conjugated diene.Introduce a post-synthesis isomerization step. Heat the product mixture with a catalyst like p-toluenesulfonic acid to facilitate the conversion of other isomers to this compound.[2][4]
Formation of high molecular weight polymers Strong acid catalyst promoting polymerization of olefins.Reduce the concentration of the acid catalyst or switch to a solid acid catalyst with controlled acidity. Lowering the reaction temperature can also disfavor polymerization.
Formation of tert-butyl alcohol Presence of water leading to the hydration of isobutylene.Ensure anhydrous reaction conditions by using dry solvents and reactants.

Quantitative Data Summary

The following table summarizes representative data on the conversion and selectivity for the synthesis of this compound under different catalytic conditions.

CatalystReactantsTemperature (°C)Isobutyraldehyde Conversion (%)This compound Yield (%)Key ByproductsReference
HZSM-5 (Si/Al = 39)Isobutyraldehyde, tert-Butyl Alcohol16078.657.8Small molecules (isobutylene, isobutanol), C12 compounds[1]
13% aq. H₂SO₄Isobutyraldehyde, IsobutyleneNot specifiedNot specified362,2,5,5-tetramethyltetrahydrofuran (14% yield)[2]
5% aq. H₂SO₄Isobutyraldehyde, tert-Butanol, IsobutyleneNot specifiedNot specified352,2,5,5-tetramethyltetrahydrofuran (13% yield)[2]

Experimental Protocols

Synthesis of this compound via Prins Condensation

This protocol is based on the methodology using an HZSM-5 catalyst.[1]

Materials:

  • Isobutyraldehyde (IBA)

  • tert-Butyl Alcohol (TBOH)

  • HZSM-5 molecular sieve catalyst

  • 1,4-Dioxane (solvent)

Procedure:

  • In a 200 ml autoclave equipped with a temperature controller, add 5 ml of isobutyraldehyde, 20 ml of tert-butyl alcohol, 3 g of the HZSM-5 catalyst, and 25 ml of 1,4-dioxane.

  • Seal the autoclave and heat the reaction mixture to 160 °C under autogenous pressure.

  • Maintain the reaction at this temperature for 8 hours with stirring.

  • After the reaction is complete, cool the autoclave to room temperature.

  • Analyze the liquid products using a gas chromatograph equipped with an SE-30 capillary column and an FID detector to determine the conversion and product distribution.

Visualizations

Reaction Pathway Diagram

The following diagram illustrates the main reaction for the synthesis of this compound and the key side reactions.

SynthesisPathways Reactants Isobutyraldehyde + Isobutylene Intermediate Carbocation Intermediate Reactants->Intermediate Acid Catalyst Polymer Polymers/Oligomers Reactants->Polymer Polymerization Isobutylene MainProduct This compound Intermediate->MainProduct Dehydration Isomer 2,5-Dimethyl-1,5-hexadiene Intermediate->Isomer Alternative Deprotonation CyclicEther 2,2,5,5-Tetramethyl- tetrahydrofuran Intermediate->CyclicEther Intramolecular Cyclization Isomer->MainProduct Isomerization (e.g., p-TsOH) Hydration tert-Butyl Alcohol Isobutylene->Hydration Hydration Water Water->Hydration Hydration TroubleshootingFlow Start Low Yield or Impure Product Analyze Analyze Product Mixture (GC-MS, NMR) Start->Analyze HighIsomers High Concentration of Isomeric Dienes? Analyze->HighIsomers HighCyclicEther High Concentration of Cyclic Ether? HighIsomers->HighCyclicEther No Isomerize Perform Isomerization Step (e.g., with p-TsOH) HighIsomers->Isomerize Yes HighPolymer Presence of High MW Polymers? HighCyclicEther->HighPolymer No ModifyCatalyst Modify Catalyst System (milder acid, solid acid) HighCyclicEther->ModifyCatalyst Yes ModifyConditions Adjust Reaction Conditions (lower temp, shorter time) HighPolymer->ModifyConditions Yes End Optimized Synthesis HighPolymer->End No Isomerize->End ModifyCatalyst->End ModifyConditions->End

References

Preventing polymerization of 2,5-Dimethyl-2,4-hexadiene during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the storage and handling of 2,5-Dimethyl-2,4-hexadiene to prevent its polymerization. This resource is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

Unexpected polymerization of this compound can compromise experimental results. The following guide addresses common issues related to its storage and stability.

Issue Possible Cause Recommended Action
Cloudiness, precipitate, or increased viscosity observed in the liquid. Onset of polymerization or oligomerization.1. Do not use the material for your experiment. 2. Check the age of the compound and storage conditions. 3. Consider filtering a small aliquot to determine if the precipitate is polymeric. 4. If polymerization is suspected, dispose of the material according to your institution's safety guidelines.
Discoloration (e.g., yellowing) of the liquid. Autoxidation and formation of colored byproducts. This can be a precursor to polymerization.1. Test for the presence of peroxides using peroxide test strips or the potassium iodide test. 2. If peroxides are present, the material should be purified or disposed of. 3. Ensure the storage container is properly sealed and purged with an inert gas like nitrogen or argon.
Inconsistent experimental results using the same batch of diene. Partial polymerization or degradation of the diene, leading to lower purity.1. Verify the purity of the this compound using Gas Chromatography-Mass Spectrometry (GC-MS). 2. If purity is compromised, consider purifying the diene by distillation over a small amount of a polymerization inhibitor like BHT.
Rapid consumption of the inhibitor (e.g., BHT). Exposure to high temperatures, light, or oxygen, which accelerates the rate of free radical formation.1. Review storage conditions. Ensure the diene is stored in a cool, dark place, preferably in a refrigerator (2-8°C).[1] 2. Use an amber glass bottle to protect from light. 3. Before sealing, flush the headspace of the container with an inert gas.

Frequently Asked Questions (FAQs)

1. What is the primary cause of this compound polymerization during storage?

The primary cause of polymerization is autoxidation, a free-radical chain reaction initiated by the presence of oxygen. Conjugated dienes like this compound are particularly susceptible to this process. The reaction is accelerated by exposure to heat, light, and the presence of radical initiators.

2. How can I prevent the polymerization of this compound?

To prevent polymerization, it is crucial to control the storage conditions and use a polymerization inhibitor.

  • Storage Conditions: Store the compound in a cool, dark, and dry place.[2] A refrigerator at 2-8°C is recommended for long-term storage.[1] The container should be tightly sealed to prevent exposure to air. For optimal protection, use an amber glass bottle and flush the headspace with an inert gas such as nitrogen or argon before sealing.

  • Inhibitors: Commercial preparations of this compound are often supplied with a stabilizer like Butylated Hydroxytoluene (BHT).[1][3][4] BHT is a radical scavenger that interrupts the free-radical chain reaction of autoxidation.

3. What is the recommended concentration of BHT as a stabilizer?

While the optimal concentration can depend on the specific storage conditions and desired shelf life, a typical concentration for BHT in unsaturated monomers ranges from 10 to 200 ppm. For particularly sensitive applications or long-term storage, a concentration at the higher end of this range may be beneficial.

4. How can I check if my this compound has started to polymerize?

Visual inspection for cloudiness, precipitates, or increased viscosity is the first step. To confirm, you can perform the following:

  • Peroxide Test: Since autoxidation proceeds via the formation of peroxides, testing for their presence is a good indicator of degradation. This can be done using commercially available peroxide test strips or a wet chemical method like the potassium iodide test.

  • Purity Analysis: Gas Chromatography-Mass Spectrometry (GC-MS) can be used to determine the purity of the diene and detect the presence of higher molecular weight oligomers.

5. Is it safe to distill this compound if it contains peroxides?

No. Distilling solutions containing peroxides is extremely dangerous as it can lead to a violent explosion. If peroxides are detected, they must be removed before distillation. Small amounts of peroxides can be removed by passing the diene through a column of activated alumina. If you are unsure, it is safer to dispose of the material.

6. What is the expected shelf life of this compound?

With an added inhibitor like BHT and under proper storage conditions (refrigerated, in the dark, under an inert atmosphere), this compound can have a shelf life of 24 months or longer.[1] However, it is good practice to re-test the purity and peroxide content after prolonged storage, especially if the container has been opened multiple times.

Experimental Protocols

Protocol 1: Peroxide Test using Potassium Iodide

This method provides a qualitative indication of the presence of peroxides.

Materials:

  • Sample of this compound

  • Glacial acetic acid

  • Potassium iodide (KI), solid

  • Deionized water

  • Starch solution (optional, for enhanced visualization)

Procedure:

  • In a clean, dry test tube, add 1 mL of the this compound sample.

  • Add 1 mL of glacial acetic acid.

  • Add approximately 0.1 g of solid potassium iodide.

  • Stopper the test tube and shake for 1 minute.

  • Allow the phases to separate.

  • A yellow to brown color in either layer indicates the presence of peroxides. A darker color suggests a higher concentration.

  • For a more sensitive test, a few drops of a starch indicator solution can be added. A blue-black color confirms the presence of peroxides.

Protocol 2: Purity and Oligomer Analysis by GC-MS

This is a general guideline. The specific parameters should be optimized for your instrument.

Instrumentation:

  • Gas Chromatograph with a Mass Spectrometer detector (GC-MS)

  • Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable.

GC Conditions:

  • Injector Temperature: 250°C

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • Oven Program:

    • Initial temperature: 50°C, hold for 2 minutes

    • Ramp: 10°C/min to 200°C, hold for 2 minutes

    • Ramp: 20°C/min to 300°C, hold for 5 minutes

MS Conditions:

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-500

Analysis:

  • The retention time of pure this compound should be determined by injecting a fresh, high-purity standard.

  • The presence of peaks at later retention times, especially with molecular ions corresponding to dimers, trimers, etc., indicates oligomerization.

Visualizations

Polymerization_Prevention_Workflow Troubleshooting Workflow for this compound Storage start Start: New Bottle of this compound check_inhibitor Is an inhibitor (e.g., BHT) present? start->check_inhibitor add_inhibitor Add inhibitor (e.g., 100-200 ppm BHT) check_inhibitor->add_inhibitor No storage Store in a cool, dark place (2-8°C) under inert gas (N2 or Ar) check_inhibitor->storage Yes add_inhibitor->storage periodic_check Periodic Check: Visual Inspection storage->periodic_check clear_liquid Liquid is clear and colorless periodic_check->clear_liquid OK cloudy_or_colored Liquid is cloudy, colored, or has precipitate periodic_check->cloudy_or_colored Issue Found use_product Product is likely safe to use. Consider GC-MS for purity check. clear_liquid->use_product peroxide_test Perform Peroxide Test cloudy_or_colored->peroxide_test peroxides_present Peroxides Detected? peroxide_test->peroxides_present no_peroxides No Peroxides peroxides_present->no_peroxides No dispose Dispose of product according to safety guidelines peroxides_present->dispose Yes no_peroxides->use_product

Caption: A flowchart outlining the decision-making process for the safe storage and handling of this compound.

Autoxidation_Mechanism Mechanism of Autoxidation and BHT Inhibition cluster_autoxidation Autoxidation Pathway cluster_inhibition Inhibition by BHT Diene Diene (RH) Radical Diene Radical (R•) Diene->Radical Initiation (Heat, Light) Peroxy_Radical Peroxy Radical (ROO•) Radical->Peroxy_Radical + O2 (Propagation) Hydroperoxide Hydroperoxide (ROOH) Peroxy_Radical->Hydroperoxide + Diene (RH) Polymer Polymerization Peroxy_Radical->Polymer BHT BHT (ArOH) Peroxy_Radical->BHT Reaction Hydroperoxide->Radical Generates more radicals BHT_Radical Stable BHT Radical (ArO•) BHT->BHT_Radical Donates H• BHT->BHT_Radical Traps Peroxy Radical BHT_Radical->Polymer Prevents Polymerization Non_Radical Non-Radical Products BHT_Radical->Non_Radical

References

Technical Support Center: Removal of Peroxide Impurities from Conjugated Dienes

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols for the safe and effective removal of peroxide impurities from conjugated dienes.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to remove peroxide impurities from conjugated dienes? A1: Peroxide impurities are highly reactive and unstable compounds that can pose significant safety risks, including the potential for violent explosions, especially upon concentration, heating, or mechanical shock.[1][2] From a chemical standpoint, peroxides can initiate unintended and often exothermic polymerization of the diene, leading to product loss, reaction failure, and the formation of unwanted byproducts.[1][3] For applications like polymerization, the presence of peroxides can interfere with the reaction mechanism and negatively affect the properties of the resulting polymer.[4][5]

Q2: How do peroxides form in conjugated dienes? A2: Peroxides form through a process called autoxidation, where conjugated dienes react with atmospheric oxygen.[6] This process is often accelerated by exposure to light and heat.[2][7] Dienes and other susceptible organic compounds are often shipped with inhibitors to slow this process, but these inhibitors can be consumed over time, allowing peroxide formation to begin.[2][7]

Q3: How can I test for the presence of peroxides in my diene sample? A3: Several methods are available for detecting peroxides. Commercially available peroxide test strips are a common and convenient method that can provide a semi-quantitative reading of the peroxide concentration, often in parts per million (ppm).[1][2] Another method involves using a starch-iodide solution; the presence of peroxides will oxidize the iodide to iodine, which then forms a blue-black complex with starch.[1]

Q4: What are the primary methods for removing peroxides from conjugated dienes? A4: The two most common and effective methods are:

  • Activated Alumina Column Chromatography: Passing the diene through a column packed with activated alumina effectively removes peroxides.[8][9][10] Alumina can catalytically decompose peroxides and adsorb them onto its surface.[9] This method is suitable for both water-soluble and water-insoluble solvents.[8]

  • Ferrous Sulfate (FeSO₄) Wash: Shaking the diene with a freshly prepared acidic solution of a ferrous salt (like ferrous sulfate) will chemically reduce the peroxides.[6][8] This method is particularly effective for water-insoluble dienes as it involves a liquid-liquid extraction.[11]

Q5: What safety precautions must I take when handling dienes containing peroxides? A5: Always handle peroxide-containing compounds with extreme caution in a fume hood.[1] Wear appropriate personal protective equipment (PPE), including safety goggles, flame-resistant lab coats, and gloves.[12][13] Never distill or evaporate a solution to dryness if you suspect it contains peroxides, as this concentrates them to dangerous levels.[1][6][8] Containers with visible crystals or oily precipitates around the cap should be treated as extremely hazardous and should not be handled.[6] All waste materials should be disposed of according to local safety regulations.[12]

Q6: What is an inhibitor and do I need to remove it? A6: Inhibitors, such as butylated hydroxytoluene (BHT) or 4-tert-butylcatechol (TBC), are added to dienes by manufacturers to prevent autoxidation and peroxide formation during storage. For many applications, especially polymerization reactions, these inhibitors must be removed as they can interfere with the desired chemical process.[14] Passing the diene through an activated alumina column is a common method that removes both peroxides and phenolic inhibitors like TBC.[7][15]

Data Presentation

Table 1: Peroxide Concentration Hazard Levels

This table outlines the generally accepted hazard levels associated with peroxide concentrations in organic solvents and the recommended actions.

Peroxide Concentration (ppm)Hazard LevelRecommended ActionCitation(s)
< 3 ppmReasonably SafeSuitable for most laboratory procedures, including those involving moderate heating.[6][11]
3 - 30 ppmModerate HazardUse with caution. Avoid any process that concentrates the peroxides (e.g., distillation, evaporation). Disposal is recommended if the material will not be used promptly.[6][8][11]
> 30 ppmSerious HazardUnacceptable for use. The material must be treated to remove peroxides or disposed of as hazardous waste following institutional safety protocols.[6][8][11]
Visible Crystals/PrecipitateExtreme HazardDo not handle. Treat as a potential bomb. Contact your institution's environmental health and safety office immediately for emergency disposal.[6]

Experimental Protocols

Protocol 1: Peroxide Removal Using an Activated Alumina Column

This method is effective for removing peroxides and other polar impurities (like phenolic inhibitors) from dienes. It relies on the adsorption and decomposition of peroxides by the alumina.[9][10]

Materials:

  • Diene containing peroxides

  • Activated alumina (basic or neutral, 80-200 mesh)

  • Chromatography column

  • Glass wool or fritted disk

  • Sand (optional)

  • Collection flask

  • Peroxide test strips

Procedure:

  • Column Preparation: Secure a glass chromatography column in a vertical position in a fume hood. Place a small plug of glass wool or ensure a fritted disk is at the bottom of the column. Add a small layer of sand (optional).

  • Packing the Column: Add the activated alumina to the column. A column of about 2 x 33 cm filled with approximately 80g of alumina is generally sufficient for 100-400 mL of solvent.[10] Gently tap the column to ensure even packing.

  • Application: Carefully pour the diene onto the top of the alumina column.

  • Elution: Allow the diene to pass through the column under gravity. Gentle positive pressure (using nitrogen or argon) can be applied to speed up the elution if necessary.

  • Collection: Collect the purified diene in a clean, dry collection flask.

  • Testing: Test the collected eluate for the presence of peroxides using a test strip to confirm their complete removal.[11] If peroxides are still present, the diene may need to be passed through the column a second time.[9]

  • Safety Note on Disposal: Although alumina typically decomposes peroxides, it is a best practice to treat the used alumina with a dilute, acidic solution of ferrous sulfate to neutralize any adsorbed peroxides before disposal.[8][10]

Protocol 2: Peroxide Removal Using a Ferrous Sulfate Wash

This chemical reduction method is suitable for water-insoluble dienes. Ferrous iron (Fe²⁺) is oxidized to ferric iron (Fe³⁺) while reducing the peroxide.[8][11]

Materials:

  • Diene containing peroxides (in a water-insoluble solvent)

  • Ferrous sulfate heptahydrate (FeSO₄·7H₂O)

  • Concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl)

  • Deionized water

  • Separatory funnel

  • Anhydrous drying agent (e.g., magnesium sulfate, sodium sulfate)

  • Beakers and flasks

Procedure:

  • Prepare the Reagent: Prepare a fresh ferrous salt solution. A common formulation consists of 60 g of ferrous sulfate, 6 mL of concentrated sulfuric acid, and 100 mL of water.[6][8]

  • Extraction: In a separatory funnel, add the diene solution and the freshly prepared ferrous sulfate solution. Use approximately 1 part reagent solution to 5-10 parts diene solution.

  • Washing: Stopper the funnel and shake for several minutes, venting frequently to release any pressure. The peroxides will be reduced by the Fe(II) ions.

  • Separation: Allow the layers to fully separate. Drain and discard the lower aqueous layer.

  • Neutralization & Drying: Wash the organic layer with deionized water to remove residual acid and iron salts. Follow with a wash using a saturated brine solution to aid in drying. Transfer the purified diene to a flask and dry it over an anhydrous drying agent like MgSO₄ or Na₂SO₄.

  • Final Step: Decant or filter the dried diene. Test a small sample with a peroxide test strip to confirm the absence of peroxides.

Visual Guides and Workflows

Diagrams

Peroxide_Removal_Workflow cluster_start Start: Diene Sample cluster_process Purification Process Start Crude or Stored Conjugated Diene Test Test for Peroxides (e.g., Test Strips) Start->Test Decision Peroxide Level? Test->Decision Remove_Inhibitor Inhibitor Removal (e.g., Alumina Column) Decision->Remove_Inhibitor < 3 ppm Remove_peroxides Remove_peroxides Decision->Remove_peroxides Remove_ Remove_ peroxides Peroxide Removal Step (See Protocol 1 or 2) Final_Purity Final Purity Check (GC, NMR, etc.) Remove_Inhibitor->Final_Purity Store Store Purified Diene (Under Inert Gas, Cold, Dark) Final_Purity->Store Remove_peroxides->Remove_Inhibitor

Caption: General workflow for the purification of conjugated dienes.

Troubleshooting_Polymerization Problem Problem: Unexpected Polymerization During Purification Check1 Were peroxides fully removed before heating/distillation? Problem->Check1 Check2 Was an inhibitor (e.g., BHT) added before distillation? Check1->Check2 Yes Sol1 Solution: Re-test and re-treat to remove peroxides. Check1->Sol1 No Check3 Was the system kept under an inert atmosphere (N2 or Ar)? Check2->Check3 Yes Sol2 Solution: Add a radical inhibitor for thermal processes. Check2->Sol2 No Check4 Was the temperature kept as low as possible? Check3->Check4 Yes Sol3 Solution: Ensure rigorous exclusion of oxygen. Check3->Sol3 No Sol4 Solution: Use vacuum distillation to lower boiling point. Check4->Sol4 No

Caption: Logic diagram for troubleshooting unexpected diene polymerization.

Troubleshooting Guide

Q: I passed my diene through an alumina column, but it still tests positive for peroxides. What went wrong? A: This could be due to a few factors:

  • Column Overload: You may have used too much diene for the amount of alumina. Try using a larger column or less diene.[10]

  • Deactivated Alumina: Alumina can be deactivated by exposure to moisture.[16] Ensure you are using freshly opened or properly dried activated alumina.

  • Channeling: The solvent may have created channels in the column packing, leading to inefficient contact. Ensure the column is packed evenly.

Q: My diene solution turned into a solid polymer during distillation. Why did this happen? A: This is a classic sign of peroxide-initiated polymerization, which is accelerated by heat.[1] It indicates that peroxides were not completely removed before distillation. Never distill a diene without first ensuring it is peroxide-free (0 ppm).[6][8] Also, ensure that a polymerization inhibitor is present during distillation if the diene is prone to thermal polymerization and that the distillation is not taken to dryness.[15]

Q: Can I regenerate and reuse my activated alumina? A: While regeneration is possible, it often involves high-temperature calcination (heating) to burn off adsorbed organic materials.[17] For typical laboratory use, it is often safer and more convenient to dispose of the used alumina properly (after quenching with ferrous sulfate solution) and use a fresh batch for each purification.[8][10] The regeneration process itself can be hazardous and may not fully restore the alumina's activity.[17]

Q: The ferrous sulfate wash did not remove all the peroxides. What should I do? A: Ensure your ferrous sulfate solution is freshly prepared, as Fe(II) can oxidize to Fe(III) in air over time, reducing its effectiveness. You can also try performing a second wash or increasing the shaking time to ensure complete reaction.[11]

References

Technical Support Center: Fractional Crystallization of 2,5-Dimethyl-2,4-hexadiene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the fractional crystallization of 2,5-Dimethyl-2,4-hexadiene. The primary focus is on fractional freezing, a technique well-suited for this low-melting-point compound.

Frequently Asked Questions (FAQs)

Q1: What is fractional crystallization and why is it used for this compound?

A1: Fractional crystallization is a purification technique that separates a mixture of compounds based on differences in their solubilities or freezing points. For this compound, which has a low melting point (approximately 12-14°C), the most effective method is fractional freezing. This process involves slowly cooling the liquid diene to selectively crystallize the pure this compound, leaving impurities concentrated in the remaining liquid phase.

Q2: What are the primary challenges in the fractional crystallization of this compound?

A2: The main challenges include:

  • Low Melting Point: The compound is often a liquid at or near room temperature, making traditional solvent-based crystallization difficult. Fractional freezing is the preferred method.

  • Presence of Isomers: The synthesis of this compound can produce various structural and geometric (cis/trans) isomers with similar physical properties, making separation challenging.

  • Byproducts from Synthesis: Depending on the synthetic route (e.g., Prins condensation), byproducts such as unreacted starting materials and other condensation products may be present as impurities.

  • "Oiling Out": Instead of forming distinct crystals, the compound may separate as a liquid phase (an oil) if the cooling rate is too fast or if the impurity level is high.[1]

Q3: How many cycles of fractional freezing are typically required to achieve high purity?

A3: The number of cycles required depends on the initial purity of the this compound and the desired final purity. Each cycle of freezing and removal of the impure liquid fraction will increase the purity of the solid fraction. For high-purity applications, three to five cycles are often necessary. The progress of purification should be monitored by analytical techniques such as Gas Chromatography (GC).

Q4: What is the expected yield from fractional freezing?

A4: The yield will decrease with each purification cycle as the impure liquid fraction is removed. A trade-off exists between purity and yield. Higher purity is achieved at the expense of a lower overall yield. Careful separation of the liquid and solid phases is crucial to maximize yield at each step.

Troubleshooting Guides

This section provides solutions to common problems encountered during the fractional crystallization of this compound.

Problem 1: The compound does not crystallize upon cooling.

Possible Cause Troubleshooting Steps
Supercooling 1. Induce Crystallization: Gently scratch the inner surface of the vessel with a glass rod at the liquid-air interface to create nucleation sites. 2. Seed Crystals: If available, add a few seed crystals of pure this compound to the cooled liquid.
High Impurity Level 1. Pre-purification: Consider a preliminary purification step, such as distillation, to reduce the concentration of impurities before attempting fractional freezing.
Cooling Rate Too Slow While a slow cooling rate is generally preferred, if no crystallization occurs even at low temperatures, a slightly faster initial cooling rate might be necessary to induce nucleation. Once crystals appear, the cooling rate should be slowed down.

Problem 2: The compound "oils out" instead of forming solid crystals.

Possible Cause Troubleshooting Steps
Cooling Rate Too Fast 1. Slow Down Cooling: Reduce the rate of cooling to allow sufficient time for the molecules to arrange into a crystal lattice. A programmable cooling bath is ideal for precise temperature control.[1]
High Concentration of Impurities 1. Dilution (if applicable): In some cases, adding a small amount of a solvent in which the diene is highly soluble at warmer temperatures but poorly soluble at colder temperatures can help. However, this complicates the process and is generally avoided in fractional freezing of a neat substance. 2. Partial Melting and Refreezing: Allow the "oiled out" substance to partially melt and then re-cool at a much slower rate.

Problem 3: The purity of the crystalline material does not improve significantly after a cycle.

Possible Cause Troubleshooting Steps
Inefficient Separation of Liquid and Solid 1. Improve Separation Technique: Ensure that the impure liquid is thoroughly drained from the solid crystals. Centrifugation at a low temperature can be more effective than simple decantation.
Inclusion of Impurities in the Crystal Lattice 1. Slower Freezing Rate: A slower rate of crystal growth minimizes the trapping of impurities within the crystal structure. 2. Partial Melting (Sweating): After freezing, slightly increase the temperature to just below the melting point. This allows the more impure regions of the crystals to melt and drain away, a process known as "sweating."

Data Presentation

The following tables summarize key physical property data for this compound and provide illustrative data on the progress of purification by fractional freezing.

Table 1: Physical Properties of this compound

PropertyValue
Molecular Formula C₈H₁₄
Molecular Weight 110.20 g/mol
Melting Point 12-14 °C[2]
Boiling Point 132-134 °C[2]
Density 0.773 g/mL at 25 °C[2]
Refractive Index (n²⁰/D) 1.476[2]

Table 2: Illustrative Purity and Yield Data for Multi-Cycle Fractional Freezing of this compound

Note: These are representative values and actual results will vary based on initial purity and experimental conditions.

Freezing Cycle Purity (GC Area %) Yield (Weight % of Solid Fraction)
Initial Material 90.0%100%
Cycle 1 95.5%80%
Cycle 2 98.2%65%
Cycle 3 99.5%50%
Cycle 4 >99.8%35%

Experimental Protocols

Detailed Methodology for Fractional Freezing of this compound

This protocol describes a general procedure for the purification of this compound by multi-cycle fractional freezing.

Materials and Equipment:

  • Crude this compound

  • Jacketed crystallization vessel or a round-bottom flask

  • Programmable refrigerated circulating bath

  • Temperature probe

  • Stirring mechanism (magnetic stirrer or overhead stirrer)

  • Apparatus for solid-liquid separation at low temperatures (e.g., jacketed filter funnel, centrifuge with cooled rotor)

  • GC instrument for purity analysis

Procedure:

  • Preparation:

    • Place the crude this compound into the crystallization vessel.

    • Set up the stirring mechanism to ensure gentle agitation.

    • Connect the jacket of the vessel to the refrigerated circulating bath.

    • Place the temperature probe in the liquid diene to monitor its temperature.

  • First Freezing Cycle:

    • Begin cooling the liquid diene at a slow, controlled rate (e.g., 1-2°C per hour).

    • Continue cooling until a significant portion (e.g., 50-70%) of the material has solidified. The exact temperature will be below the melting point and will depend on the impurity level.

    • Maintain a gentle stirring during the initial phase of crystallization to promote the formation of uniform crystals.

  • First Separation:

    • Stop the cooling and quickly separate the solid crystalline mass from the remaining impure liquid (mother liquor). This should be done at a low temperature to prevent the crystals from melting.

    • The separation can be achieved by decanting the liquid, or more efficiently by using a pre-chilled filter or centrifuge.

  • Subsequent Cycles:

    • Allow the collected solid fraction to melt completely.

    • Repeat the slow cooling and separation process (steps 2 and 3) for the desired number of cycles.

    • Collect a small sample after each cycle for GC analysis to monitor the progress of purification.

  • Final Product:

    • After the final cycle, the purified solid fraction is melted to yield the high-purity liquid this compound.

    • Store the purified product under an inert atmosphere (e.g., nitrogen or argon) at a low temperature to prevent degradation.

Mandatory Visualization

G cluster_prep Preparation cluster_cycle Purification Cycle (Repeat 3-5 times) cluster_final Final Product start Crude this compound cool Slow Cooling (1-2°C/hour) start->cool separate Separate Solid and Liquid Phases cool->separate analyze GC Analysis of Solid Fraction separate->analyze melt Melt Solid Fraction analyze->melt Purity Increasing melt->cool Next Cycle end_product High-Purity this compound melt->end_product Final Cycle

Caption: Experimental workflow for the fractional freezing of this compound.

G cluster_synthesis Synthesis (e.g., Prins Condensation) cluster_product Crude Product Mixture cluster_impurities Potential Impurities reactants Isobutyraldehyde + Isobutylene product This compound reactants->product isomers Geometric Isomers (cis/trans) reactants->isomers byproducts Other Condensation Products reactants->byproducts unreacted Unreacted Starting Materials reactants->unreacted

Caption: Logical relationship of product and impurities from synthesis.

References

Technical Support Center: Enhancing Stereoselectivity in Diels-Alder Reactions with 2,5-Dimethyl-2,4-hexadiene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Diels-Alder reactions involving 2,5-dimethyl-2,4-hexadiene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What are the key considerations for achieving high stereoselectivity in Diels-Alder reactions with this compound?

A1: Achieving high stereoselectivity is primarily dependent on three factors:

  • Diene Conformation: The Diels-Alder reaction proceeds through a concerted [4+2] cycloaddition mechanism, which requires the diene to be in the s-cis conformation.[1] For this compound, steric hindrance between the methyl groups can influence the equilibrium between the s-cis and s-trans conformations.

  • Dienophile Stereochemistry: The stereochemistry of the dienophile is retained in the product. A cis-dienophile will yield a cis-substituted cyclohexene ring, while a trans-dienophile will result in a trans-substituted product.[2]

  • Endo vs. Exo Selectivity: The "endo rule" generally predicts the major product. The endo transition state is favored due to secondary orbital interactions, leading to the formation of the endo product, even though it may be the thermodynamically less stable isomer.[3]

Q2: How does the structure of this compound impact its reactivity and the stereochemical outcome?

A2: The two methyl groups at the termini of the diene system (C2 and C5) introduce significant steric bulk. This can:

  • Influence s-cis Conformation: The steric strain between the methyl groups can affect the population of the reactive s-cis conformer.

  • Impact Facial Selectivity: The methyl groups can direct the approach of the dienophile to one face of the diene, influencing the diastereoselectivity of the reaction.

Q3: Can Lewis acids be used to enhance the stereoselectivity of this reaction?

A3: Yes, Lewis acid catalysis is a powerful tool for enhancing both the rate and stereoselectivity of Diels-Alder reactions.[3] Lewis acids coordinate to the dienophile, typically to a carbonyl group, which lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO). This can lead to a more pronounced preference for the endo transition state. Common Lewis acids used in Diels-Alder reactions include AlCl₃, BF₃·OEt₂, and SnCl₄.[3][4]

Q4: What is the expected stereochemical outcome for the reaction of (2E,4E)-2,5-dimethyl-2,4-hexadiene with a symmetric dienophile like maleic anhydride?

A4: For the reaction of a (2E,4E)-diene, the two "outside" methyl groups will end up on the same face of the newly formed cyclohexene ring. With a cis-dienophile like maleic anhydride, the substituents on the dienophile will also be cis in the product. The major product will be the endo isomer, where the anhydride group is oriented towards the newly formed double bond.[2]

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Reaction 1. Steric Hindrance: The methyl groups on this compound can sterically hinder the approach of the dienophile. 2. Unfavorable s-cis Conformation: The diene may not readily adopt the required s-cis conformation. 3. Poor Dienophile: The dienophile may not be sufficiently activated (lacks electron-withdrawing groups).1. Increase Reaction Temperature: Higher temperatures can help overcome the activation energy barrier. 2. Use High Pressure: Applying high pressure can favor the more compact transition state of the cycloaddition.[3] 3. Employ a More Reactive Dienophile: Use dienophiles with strong electron-withdrawing groups (e.g., maleic anhydride, N-substituted maleimides, acrylates).[5] 4. Lewis Acid Catalysis: Introduce a Lewis acid to activate the dienophile.[3]
Poor Stereoselectivity (mixture of endo and exo isomers) 1. High Reaction Temperature: At higher temperatures, the reaction may become thermodynamically controlled, favoring the more stable exo product and eroding the kinetic endo preference. 2. Weak Secondary Orbital Interactions: The specific combination of diene and dienophile may not have strong secondary orbital interactions to significantly favor the endo transition state.1. Lower Reaction Temperature: If the reaction rate is sufficient, running the reaction at a lower temperature will favor the kinetically controlled endo product. 2. Use a Lewis Acid Catalyst: Lewis acids can enhance the energy difference between the endo and exo transition states, often leading to higher endo selectivity.[4] 3. Solvent Effects: Explore different solvents. Polar solvents can sometimes influence the transition state energies.
Formation of Unexpected Side Products 1. Diene Polymerization: At high temperatures, the diene can undergo polymerization. 2. Retro-Diels-Alder Reaction: If the adduct is not stable at the reaction temperature, it can revert to the starting materials. 3. Isomerization of the Diene: Under certain conditions, the diene could potentially isomerize.1. Use a Polymerization Inhibitor: Add a small amount of a radical inhibitor like hydroquinone. 2. Optimize Reaction Time and Temperature: Use the lowest effective temperature and monitor the reaction to avoid prolonged heating after completion. 3. Purify Starting Materials: Ensure the purity of the this compound to avoid side reactions from impurities.
Difficulty in Product Purification 1. Similar Polarity of Isomers: The endo and exo isomers may have very similar polarities, making chromatographic separation challenging. 2. Product is an Oil: The resulting adduct may not be a crystalline solid.1. Recrystallization: If the product is a solid, recrystallization is often the best method to obtain a pure isomer. 2. Derivative Formation: Convert the product mixture into derivatives that may have better separation properties. 3. Advanced Chromatographic Techniques: Consider preparative HPLC or SFC for difficult separations.

Experimental Protocols

While specific, rigorously optimized protocols for this compound are not widely available, the following general procedures, adapted from reactions with the similar 2,4-hexadien-1-ol, can serve as a starting point.

Protocol 1: Thermal Diels-Alder Reaction with Maleic Anhydride

This protocol outlines a general procedure for the thermal cycloaddition.

Materials:

  • This compound

  • Maleic Anhydride

  • Toluene (or another suitable high-boiling solvent like xylene)

  • Round-bottom flask with reflux condenser

  • Heating mantle and stirrer

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a minimal amount of toluene.

  • Add maleic anhydride (1.0 eq) to the solution.

  • Attach a reflux condenser and heat the mixture to reflux with stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • If the product crystallizes, collect it by vacuum filtration and wash with cold solvent.

  • If the product does not crystallize, remove the solvent under reduced pressure and purify the residue by column chromatography.

Protocol 2: Lewis Acid-Catalyzed Diels-Alder Reaction

This protocol provides a general method for performing the reaction under Lewis acid catalysis to potentially improve rate and stereoselectivity.

Materials:

  • This compound

  • Activated Dienophile (e.g., N-ethylmaleimide, dimethyl fumarate)

  • Lewis Acid (e.g., AlCl₃, BF₃·OEt₂)

  • Anhydrous Dichloromethane

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Set up a flame-dried round-bottom flask under an inert atmosphere.

  • Dissolve the dienophile (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution to the desired temperature (e.g., 0 °C or -78 °C).

  • Slowly add the Lewis acid (0.1 - 1.1 eq) to the solution and stir for 15-30 minutes.

  • Add a solution of this compound (1.1 eq) in anhydrous dichloromethane dropwise.

  • Allow the reaction to stir at the chosen temperature and monitor its progress.

  • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃ or Rochelle's salt.

  • Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Data Presentation

Due to the limited availability of specific quantitative data for Diels-Alder reactions of this compound in the searched literature, a comprehensive data table cannot be provided at this time. Researchers are encouraged to perform systematic experimental studies to determine the effects of various parameters on the stereoselectivity of their specific reactions. Key parameters to investigate include:

  • Dienophile: Systematic variation of dienophiles with different electronic and steric properties.

  • Solvent: A range of solvents with varying polarities.

  • Temperature: A series of reactions at different temperatures to assess kinetic vs. thermodynamic control.

  • Lewis Acid: Screening of different Lewis acids and varying their stoichiometry.

The diastereomeric ratio (endo:exo) can be determined by techniques such as ¹H NMR spectroscopy by integrating the signals corresponding to unique protons in each diastereomer.

Visualizations

Logical Relationship for Enhancing Stereoselectivity

stereoselectivity_logic cluster_conditions Reaction Conditions cluster_outcomes Desired Outcomes start Goal: Enhance Stereoselectivity temp Temperature start->temp Control catalyst Catalyst start->catalyst Utilize solvent Solvent start->solvent Select endo Increased Endo:Exo Ratio temp->endo Lower Temp Favors Kinetic (Endo) Product catalyst->endo Lewis Acids Enhance Endo Selectivity solvent->endo Polar Solvents Can Influence Transition State diastereo High Diastereoselectivity endo->diastereo Leads to experimental_workflow start Start: Setup Inert Atmosphere Flask dissolve_dienophile Dissolve Dienophile in Anhydrous Solvent start->dissolve_dienophile cool Cool Reaction Mixture dissolve_dienophile->cool add_lewis_acid Add Lewis Acid cool->add_lewis_acid stir1 Stir for 15-30 min add_lewis_acid->stir1 add_diene Add this compound Solution stir1->add_diene react Monitor Reaction Progress (TLC/GC-MS) add_diene->react quench Quench Reaction react->quench workup Aqueous Workup quench->workup purify Purify Product (Chromatography/Recrystallization) workup->purify end End: Characterize Pure Product purify->end

References

Technical Support Center: Quenching Techniques for 2,5-Dimethyl-2,4-hexadiene Photoreactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals studying the photoreactions of 2,5-Dimethyl-2,4-hexadiene (DMH).

Frequently Asked Questions (FAQs)

Q1: What is the purpose of using a quenching technique in the study of this compound photoreactions?

A1: Quenching experiments are essential for elucidating the mechanism of a photoreaction. By selectively deactivating excited states (singlet or triplet), researchers can determine which excited species is responsible for the observed photoproducts. For instance, if a reaction is inhibited by a known triplet quencher, it suggests the reaction proceeds through a triplet excited state.

Q2: What are the common types of quenchers used for diene photoreactions?

A2: Common quenchers for diene photoreactions include:

  • Oxygen: Molecular oxygen is a well-known triplet quencher.[1][2] Its presence can strongly inhibit reactions that proceed through a triplet state.

  • Other Dienes: Conjugated dienes, such as this compound itself or pyridazine, can act as triplet quenchers.[3]

  • Amines: Aromatic and aliphatic amines can be effective quenchers for the excited states of many aromatic hydrocarbons.[2]

  • Radical Scavengers: While not strictly quenchers of excited states, radical scavengers like TEMPO can be used to determine if a reaction involves radical intermediates.[3]

Q3: How do I choose the appropriate quencher for my experiment?

A3: The choice of quencher depends on the specific excited state you want to investigate.

  • To test for triplet state involvement, use a quencher with a triplet energy lower than that of this compound. Molecular oxygen is a common and effective triplet quencher.

  • To investigate singlet state quenching, a compound that can accept energy from the singlet excited state of DMH would be required. This often involves looking for quenchers that can form exciplexes.[1]

  • It is crucial that the quencher does not absorb light at the irradiation wavelength used to excite the substrate.

Q4: How does the concentration of the quencher affect the photoreaction?

A4: The efficiency of quenching is dependent on the concentration of the quencher. The relationship is often described by the Stern-Volmer equation. At low quencher concentrations, the effect may be negligible. As the concentration increases, the quenching effect will become more pronounced, leading to a decrease in the quantum yield of the photoreaction. It is advisable to perform a concentration-dependent study to understand the quenching kinetics.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Photoreaction is not proceeding as expected (low or no product yield). 1. Unwanted quenching by atmospheric oxygen. 2. Impurities in the solvent or starting material are acting as quenchers.1. Degas the reaction solution thoroughly using techniques like freeze-pump-thaw cycles or by bubbling an inert gas (e.g., argon or nitrogen) through the solution.[4] 2. Use high-purity, spectroscopic grade solvents and purify the this compound if necessary.
Inconsistent results between experimental runs. 1. Variable amounts of dissolved oxygen in the reaction mixture. 2. Fluctuations in the intensity of the light source.1. Standardize the degassing procedure to ensure consistent removal of oxygen. 2. Use a chemical actinometer to measure the light intensity for each experiment to ensure consistency.
The quencher appears to be reacting directly with the starting material or products. 1. The quencher is not photochemically inert under the reaction conditions. 2. The quencher is participating in a side reaction.1. Run a control experiment with the quencher and starting material in the dark to check for any thermal reactions. 2. Irradiate a solution of the quencher alone to check for its photostability. 3. Choose a different quencher that is known to be inert under your experimental conditions.
Difficulty in interpreting quenching data. 1. Both singlet and triplet states are being quenched. 2. Static quenching (ground-state complex formation) is occurring in addition to dynamic quenching.1. Use multiple quenchers with different quenching efficiencies for singlet and triplet states to dissect the contributions of each. 2. Perform UV-Vis absorption spectroscopy to check for changes in the absorption spectrum of the substrate upon addition of the quencher, which would indicate ground-state complex formation.[1]

Quantitative Data Summary

QuencherQuenched SpeciesSolventkq (M-1s-1)
OxygenTryptophan (triplet)Water~1.2 x 1010
AcrylamideTryptophan (singlet)Water~5 x 109
Iodide (I-)Tryptophan (singlet)Water~7 x 109

Note: These are representative values and the actual quenching rate constant will depend on the specific fluorophore, quencher, solvent, and temperature.

Experimental Protocols

Protocol: Triplet Quenching of a this compound Photoreaction using Molecular Oxygen

Objective: To determine if the photoreaction of this compound proceeds via a triplet excited state by comparing the reaction rate in the presence and absence of a known triplet quencher, molecular oxygen.

Materials:

  • This compound (DMH)

  • Photochemically inert solvent (e.g., cyclohexane, spectroscopic grade)[4]

  • Internal standard (e.g., dodecane)

  • High-purity nitrogen or argon gas

  • Quartz reaction tubes

  • UV light source (e.g., mercury lamp with appropriate filters)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of DMH in cyclohexane at a known concentration (e.g., 0.1 M).

    • Add a suitable internal standard to the stock solution for quantitative analysis by GC-MS.

  • Sample Preparation (Degassed Sample):

    • Transfer an aliquot of the stock solution to a quartz reaction tube.

    • Seal the tube with a rubber septum.

    • Degas the solution by bubbling high-purity nitrogen or argon gas through it for at least 20-30 minutes. Alternatively, for more rigorous degassing, perform at least three freeze-pump-thaw cycles.[4]

  • Sample Preparation (Air-Saturated Sample):

    • Transfer an equal aliquot of the stock solution to a second quartz reaction tube.

    • This sample will be left open to the air or can be saturated with air by gentle bubbling to ensure the presence of dissolved oxygen.

  • Irradiation:

    • Place both the degassed and air-saturated samples in a photochemical reactor at a controlled temperature.

    • Irradiate both samples simultaneously with the UV light source for a specific period. It is recommended to keep the conversion low (<15%) to simplify kinetic analysis.

  • Analysis:

    • After irradiation, analyze the composition of both reaction mixtures using GC-MS.

    • Identify and quantify the starting material and any photoproducts by comparing their peak areas to that of the internal standard.

  • Interpretation:

    • Compare the extent of the reaction (i.e., the amount of product formed or starting material consumed) in the degassed and air-saturated samples.

    • A significant decrease in the reaction rate or product formation in the air-saturated sample compared to the degassed sample indicates that the reaction is quenched by oxygen and likely proceeds through a triplet excited state.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_interp Interpretation prep_solution Prepare DMH Solution with Internal Standard prep_degassed Prepare Degassed Sample (N2/Ar Purge or Freeze-Pump-Thaw) prep_solution->prep_degassed prep_air Prepare Air-Saturated Sample prep_solution->prep_air irradiation Simultaneous UV Irradiation prep_degassed->irradiation prep_air->irradiation gcms GC-MS Analysis irradiation->gcms compare Compare Reaction Rates gcms->compare conclusion Determine Triplet State Involvement compare->conclusion

Caption: Experimental workflow for a triplet quenching experiment.

quenching_mechanism cluster_excitation Excitation cluster_pathways Reaction Pathways cluster_quenching Quenching DMH_ground DMH (S₀) DMH_singlet DMH (S₁) DMH_ground->DMH_singlet Products_singlet Products DMH_singlet->Products_singlet Reaction DMH_triplet DMH (T₁) DMH_singlet->DMH_triplet ISC DMH_triplet->DMH_ground + Q Products_triplet Products DMH_triplet->Products_triplet Reaction Quencher Quencher (Q)

Caption: Simplified Jablonski diagram showing the quenching of a triplet state.

References

Technical Support Center: Storage and Handling of 2,5-Dimethyl-2,4-hexadiene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides essential information for the safe and effective storage and handling of 2,5-Dimethyl-2,4-hexadiene. Conjugated dienes like this compound are susceptible to degradation, primarily through oxidation, which can impact experimental results and pose safety hazards. This center offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges.

Troubleshooting Guide

Encountering issues with your this compound? Follow this troubleshooting guide to diagnose and resolve common problems.

TroubleshootingGuide Troubleshooting Workflow for this compound Storage Issues start Start: Issue with this compound check_appearance Observe Appearance: Color change (yellowing)? Precipitate formation? start->check_appearance peroxide_test Perform Peroxide Test check_appearance->peroxide_test Visible changes check_appearance->peroxide_test No visible changes (precautionary check) analytical_characterization Analytical Characterization: GC-MS, NMR peroxide_test->analytical_characterization Positive for peroxides continue_use Material is likely safe for use peroxide_test->continue_use Negative for peroxides disposal Dispose of material according to safety protocols analytical_characterization->disposal High levels of degradation purification Purify by distillation or column chromatography analytical_characterization->purification Low levels of degradation add_stabilizer Consider adding fresh stabilizer (e.g., BHT) after purification review_storage Review Storage Conditions: - Temperature (cool, 2-8°C) - Light exposure (amber vial) - Atmosphere (inert gas) add_stabilizer->review_storage purification->add_stabilizer review_storage->continue_use Store appropriately

Caption: Troubleshooting workflow for storage issues.

Frequently Asked Questions (FAQs)

Q1: Why has my this compound turned yellow?

A1: A yellow discoloration is a common indicator of degradation. Conjugated dienes are prone to oxidation and polymerization, especially when exposed to air, light, and heat. The yellow color likely indicates the formation of polymeric peroxides and other oxidation byproducts. It is crucial to test for the presence of peroxides if you observe a color change.

Q2: What are the primary degradation pathways for this compound?

A2: The main degradation pathway is free-radical mediated autoxidation. The conjugated diene system is susceptible to attack by atmospheric oxygen, leading to the formation of peroxides. These peroxides can be unstable and may initiate further polymerization, creating oligomeric and polymeric materials. This process is accelerated by exposure to light and heat.

Q3: What is BHT and how does it stabilize this compound?

A3: BHT, or Butylated Hydroxytoluene, is a synthetic phenolic antioxidant commonly used as a stabilizer for organic compounds.[1] It functions as a free radical scavenger. BHT donates a hydrogen atom to peroxy radicals that are formed during the initial stages of oxidation, terminating the radical chain reaction and preventing further degradation of the diene.[1]

Q4: What is the recommended concentration of BHT for storing this compound?

Q5: Are there alternative stabilizers to BHT?

A5: Yes, other phenolic antioxidants can be used. These include Butylated Hydroxyanisole (BHA) and various tocopherols (Vitamin E). Aromatic amines can also act as polymerization inhibitors. The choice of stabilizer may depend on the specific application and potential for interference with downstream reactions or analytical methods.

Stabilizer Comparison

The following table summarizes the properties of common stabilizers for conjugated dienes.

StabilizerChemical NameTypical Concentration RangeMechanism of ActionKey Considerations
BHT Butylated Hydroxytoluene50 - 200 ppmFree radical scavengerWidely used, effective, and cost-efficient.
BHA Butylated Hydroxyanisole50 - 200 ppmFree radical scavengerSimilar to BHT, may offer different solubility.
Tocopherols Vitamin E100 - 500 ppmFree radical scavengerNatural antioxidant, may be preferred for certain applications.
Hydroquinone Benzene-1,4-diol100 - 1000 ppmFree radical scavengerEffective but can be more reactive and may discolor.

Note: The optimal stabilizer and its concentration should be determined experimentally for your specific application and storage conditions.

Experimental Protocols

Protocol 1: Qualitative Peroxide Test

This simple colorimetric test can indicate the presence of peroxides.

Materials:

  • Sample of this compound

  • Glacial acetic acid

  • Potassium iodide (KI), 10% aqueous solution

  • Starch solution (1%)

  • Test tube

Procedure:

  • Add 1 mL of the this compound sample to a clean, dry test tube.

  • Add 1 mL of glacial acetic acid.

  • Add 1 mL of 10% potassium iodide solution.

  • Shake the mixture and let it stand for 5 minutes.

  • Add a few drops of the starch solution.

  • Observation: The development of a blue-black color indicates the presence of peroxides. The intensity of the color provides a rough estimate of the peroxide concentration.

Protocol 2: Synthesis of this compound via Pinacol Rearrangement

This protocol describes a common laboratory synthesis of this compound from pinacol.

Materials:

  • Pinacol (2,3-dimethyl-2,3-butanediol)

  • Anhydrous oxalic acid or p-toluenesulfonic acid (catalyst)

  • Distillation apparatus

  • Separatory funnel

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Heating mantle

Procedure:

  • Set up a simple distillation apparatus.

  • In the round-bottom flask, combine pinacol and a catalytic amount of anhydrous oxalic acid or p-toluenesulfonic acid (approximately 1-2% by weight of the pinacol).

  • Heat the mixture gently. The pinacol will dehydrate and rearrange to form this compound and water, which will co-distill.

  • Collect the distillate in a receiving flask. The distillate will consist of two layers: an upper organic layer (the diene) and a lower aqueous layer.

  • Transfer the distillate to a separatory funnel and separate the organic layer.

  • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent.

  • The product can be further purified by fractional distillation if necessary. The boiling point of this compound is approximately 132-134 °C.

SynthesisWorkflow Synthesis Workflow for this compound start Start: Pinacol + Acid Catalyst reaction Heat mixture (Dehydration & Rearrangement) start->reaction distillation Co-distillation of Diene and Water reaction->distillation separation Separate Organic Layer (Separatory Funnel) distillation->separation washing Wash with NaHCO3 and Brine separation->washing drying Dry over Anhydrous MgSO4 or Na2SO4 washing->drying filtration Filter to remove drying agent drying->filtration purification Fractional Distillation (Optional) filtration->purification product Final Product: This compound purification->product StabilityStudy Accelerated Stability Study Workflow start Prepare Samples: - Control (no stabilizer) - With BHT - With other stabilizers storage Store at elevated temperature (e.g., 40°C) in amber vials start->storage sampling Take aliquots at defined time points storage->sampling gcms_prep Dilute aliquot for GC-MS analysis sampling->gcms_prep gcms_analysis GC-MS Analysis gcms_prep->gcms_analysis data_analysis Data Analysis: - Monitor diene peak area - Identify degradation products gcms_analysis->data_analysis conclusion Compare stability of different samples data_analysis->conclusion

References

Technical Support Center: Troubleshooting Low Conversion Rates in Diene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize diene reactions, with a primary focus on the Diels-Alder cycloaddition. Below you will find a series of troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Troubleshooting Guide: Low Conversion and Yield

Low conversion rates are a frequent challenge in diene reactions. This guide provides a systematic approach to identifying and resolving the root causes.

Issue 1: The reaction is slow or not proceeding to completion.

If you are observing slow reaction rates or the reaction stalls before reaching completion, consider the following factors related to reaction conditions.

  • Question: How can I accelerate a slow Diels-Alder reaction? Answer: To increase the reaction rate, you can try several approaches. Increasing the concentration of the reactants can lead to faster rates.[1] Elevating the reaction temperature is also a common strategy, though it must be done cautiously to avoid side reactions.[1][2] Alternatively, microwave heating can sometimes provide rapid and efficient heating to improve yields.[1] For many Diels-Alder reactions, the use of a Lewis acid catalyst can significantly accelerate the reaction by lowering the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO).[1][3]

  • Question: What is the optimal temperature for my reaction? Answer: Temperature is a critical parameter with a dual effect on Diels-Alder reactions.[3] Higher temperatures generally increase the reaction rate.[2][3] However, at excessively high temperatures, the reverse reaction, known as the retro-Diels-Alder reaction, can become significant, leading to an equilibrium that does not favor the product.[1][3] It is often necessary to find an optimal temperature that provides a reasonable reaction rate without promoting the retro-Diels-Alder reaction. Monitoring the reaction at different temperatures is recommended to determine the ideal conditions.

  • Question: Could the solvent be the issue? Answer: The choice of solvent can significantly impact reaction rates and even selectivity.[2] While nonpolar solvents like toluene and xylene are common for thermal Diels-Alder reactions, polar solvents can sometimes accelerate the reaction.[1] Notably, some Diels-Alder reactions show a remarkable rate enhancement in polar organic solvents like dimethylformamide and even in water.[4][5][6] Experimenting with a range of solvents from nonpolar to polar may help optimize your reaction.[1]

Issue 2: The desired product is decomposing or forming side products.

Observing product decomposition or the formation of unexpected side products can be frustrating. Here are common causes and solutions.

  • Question: My product seems to be reverting to the starting materials. What is happening? Answer: This is a classic sign of the retro-Diels-Alder reaction.[1][7] This reverse reaction is favored at high temperatures.[1][3][7] If you suspect this is occurring, try running the reaction at the lowest temperature that still allows for a reasonable conversion rate.[8] This may require longer reaction times, but it will help to preserve the desired product.[8]

  • Question: I am observing polymerization of my starting materials. How can I prevent this? Answer: Dienes, especially highly reactive ones like cyclopentadiene, are prone to self-polymerization or dimerization.[1] To minimize this, it is crucial to use freshly purified or distilled dienes.[1][9] Running the reaction at lower temperatures can also help to reduce the rate of polymerization.[3] In some cases, adding a radical inhibitor, such as hydroquinone, can prevent polymerization, especially if the dienophile is also prone to polymerization (e.g., acrolein).[3][9]

Frequently Asked Questions (FAQs)

This section addresses specific questions related to reactant properties and reaction setup.

  • Question: How do the electronic properties of the diene and dienophile affect the reaction? Answer: The rate of a "normal electron-demand" Diels-Alder reaction is fastest when the diene is electron-rich and the dienophile is electron-poor.[8][10][11] Electron-donating groups on the diene raise the energy of its Highest Occupied Molecular Orbital (HOMO), while electron-withdrawing groups on the dienophile lower the energy of its LUMO, facilitating the reaction.[8][11][12] Conversely, an "inverse-electron demand" Diels-Alder reaction occurs between an electron-poor diene and an electron-rich dienophile.[8][11]

  • Question: Why is the s-cis conformation of the diene important? Answer: The Diels-Alder reaction proceeds through a concerted, cyclic transition state that requires the diene to be in the s-cis conformation (where the double bonds are on the same side of the central single bond).[1][8][10] Acyclic dienes can exist in both s-cis and s-trans conformations, with the s-trans conformer often being more stable.[8][13] If the s-cis conformation is energetically unfavorable due to steric hindrance, the reaction will not proceed efficiently.[8][10] Cyclic dienes like cyclopentadiene are locked in the reactive s-cis conformation and are therefore highly reactive.[8][10]

  • Question: How can I effectively catalyze the reaction with a Lewis acid? Answer: Lewis acid catalysis is a powerful technique to accelerate Diels-Alder reactions.[1] Common Lewis acids include aluminum chloride (AlCl₃), boron trifluoride etherate (BF₃·OEt₂), zinc chloride (ZnCl₂), and tin tetrachloride (SnCl₄).[1] The Lewis acid coordinates to an electron-withdrawing group on the dienophile, making it more electrophilic and lowering its LUMO energy.[1][3][14] This enhances the interaction with the diene's HOMO and accelerates the reaction.[3]

Data Presentation

Table 1: Common Lewis Acid Catalysts for Diels-Alder Reactions

Lewis Acid CatalystCommon Applications and Notes
Aluminum Chloride (AlCl₃)Highly active, often used in catalytic amounts. Can be sensitive to moisture.[1][14]
Boron Trifluoride Etherate (BF₃·OEt₂)A versatile and commonly used catalyst. Easier to handle than gaseous BF₃.[1]
Zinc Chloride (ZnCl₂)A milder Lewis acid, useful when stronger acids might cause side reactions.[1]
Tin Tetrachloride (SnCl₄)An effective catalyst, often used in chlorinated solvents.[1]
Calcium Triflate (Ca(OTf)₂)A sustainable and efficient catalyst for normal electron-demand Diels-Alder reactions.[14][15]

Table 2: Influence of Solvents on Diels-Alder Reaction Rates

Solvent TypeExamplesGeneral Effect on Reaction Rate
NonpolarToluene, Xylene, HexaneOften used for thermal reactions; higher boiling points are useful for reactions requiring heat.[1]
Polar AproticDichloromethane, AcetonitrileCommonly used, especially in Lewis acid-catalyzed reactions.[1]
Polar ProticWater, EthanolCan lead to significant rate enhancements for some reactions due to hydrophobic effects and hydrogen bonding.[4][5][6]

Experimental Protocols

Protocol 1: General Procedure for a Thermal Diels-Alder Reaction

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the diene (1.0 equivalent) in a suitable high-boiling solvent (e.g., toluene or xylene).[8]

  • Addition of Dienophile: Add the dienophile (1.0-1.2 equivalents) to the flask. A slight excess of one reactant can help drive the reaction to completion.[8]

  • Heating: Heat the reaction mixture to the desired temperature (e.g., reflux) and maintain for the required reaction time.

  • Monitoring: Monitor the progress of the reaction periodically by taking small aliquots and analyzing them using techniques like Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR).[1][8]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. The product can then be isolated by removing the solvent under reduced pressure and purified by an appropriate method such as crystallization or column chromatography.

Protocol 2: General Procedure for a Lewis Acid-Catalyzed Diels-Alder Reaction

  • Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), dissolve the dienophile (1.0 equivalent) in a dry, aprotic solvent (e.g., dichloromethane) in a flame-dried flask.

  • Cooling: Cool the solution to a low temperature (e.g., 0 °C or -78 °C) using an ice or dry ice/acetone bath.

  • Addition of Lewis Acid: Slowly add the Lewis acid catalyst (e.g., 0.1-1.0 equivalent of AlCl₃ or TiCl₄) to the solution of the dienophile. Stir for a short period to allow for complexation.

  • Addition of Diene: Add the diene (1.0-1.2 equivalents) to the reaction mixture.

  • Reaction and Monitoring: Allow the reaction to proceed at the low temperature, gradually warming to room temperature if necessary. Monitor the reaction progress by TLC, GC-MS, or NMR.[1][8]

  • Quenching and Workup: Upon completion, quench the reaction by slowly adding a suitable quenching agent, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or water.[8] Extract the product with an organic solvent, dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrate under reduced pressure. Purify the crude product as needed.

Visualizations

Troubleshooting_Workflow Start Low Conversion in Diene Reaction Check_Conditions Check Reaction Conditions Start->Check_Conditions Slow_Reaction Is the reaction slow? Check_Conditions->Slow_Reaction Increase_Temp Increase Temperature Slow_Reaction->Increase_Temp Yes Check_Side_Products Check for Side Products Slow_Reaction->Check_Side_Products No Increase_Temp->Check_Side_Products Increase_Conc Increase Reactant Concentration Increase_Conc->Check_Side_Products Add_Catalyst Add Lewis Acid Catalyst Add_Catalyst->Check_Side_Products Decomposition Is the product decomposing? Check_Side_Products->Decomposition Lower_Temp Lower Reaction Temperature Decomposition->Lower_Temp Yes Polymerization Is polymerization occurring? Decomposition->Polymerization No End Optimized Reaction Lower_Temp->End Purify_Diene Use Freshly Purified Diene Polymerization->Purify_Diene Yes Check_Reactants Evaluate Reactants Polymerization->Check_Reactants No Add_Inhibitor Add Radical Inhibitor Purify_Diene->Add_Inhibitor Add_Inhibitor->End Diene_Conformation Is the diene in the s-cis conformation? Check_Reactants->Diene_Conformation Modify_Diene Modify or Change Diene Diene_Conformation->Modify_Diene No Electronics Are the electronics favorable? Diene_Conformation->Electronics Yes Modify_Diene->End Modify_Substituents Modify Substituents on Diene/Dienophile Electronics->Modify_Substituents No Electronics->End Yes Modify_Substituents->End

Caption: Troubleshooting workflow for low conversion rates in diene reactions.

Lewis_Acid_Catalysis cluster_reactants Reactants cluster_catalysis Lewis Acid Catalysis cluster_product Product Diene Diene (HOMO) Transition_State [4+2] Cycloaddition Transition State Diene->Transition_State Dienophile Dienophile (LUMO) Activated_Dienophile Activated Dienophile-LA Complex (Lowered LUMO Energy) Lewis_Acid Lewis Acid (LA) Lewis_Acid->Activated_Dienophile Coordinates with electron-withdrawing group Activated_Dienophile->Transition_State Accelerated Reaction Product Diels-Alder Adduct Transition_State->Product

Caption: Mechanism of Lewis acid catalysis in a Diels-Alder reaction.

References

Minimizing by-product formation in the synthesis of chrysanthemic acid esters

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of Chrysanthemic Acid Esters

Welcome to the technical support center for the synthesis of chrysanthemic acid esters. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic procedures, with a focus on minimizing the formation of unwanted by-products.

Frequently Asked Questions (FAQs)

Q1: What are the most common by-products in the synthesis of chrysanthemic acid esters?

A1: The most frequently encountered by-products depend on the synthetic route.

  • For Cyclopropanation Route (using Diazoacetates):

    • Cis/Trans Stereoisomers: The formation of a mixture of cis and trans isomers of the chrysanthemic acid ester is the most common issue. The trans isomer is often the desired product due to higher insecticidal activity.[1][2]

    • Carbene Dimerization Products: The carbene intermediate generated from the diazoacetate can react with itself (dimerize) before it reacts with the diene. This leads to the formation of dialkyl maleates and fumarates (e.g., diethyl maleate and diethyl fumarate).[3][4]

  • For Esterification Route:

    • Unreacted Starting Materials: Incomplete conversion can leave unreacted chrysanthemic acid or alcohol in the final product.

    • Thermal Degradation Products: Pyrethroid esters can be sensitive to high temperatures.[5] Excessive heat during the reaction or purification (distillation) can cause ester cleavage, leading back to chrysanthemic acid and degradation products of the alcohol moiety.[6]

Q2: My primary goal is to synthesize the (+)-trans-isomer. What is the most critical factor to control?

A2: The choice of catalyst is the most critical factor for controlling stereoselectivity. For the cyclopropanation reaction between a diazoacetate and 2,5-dimethyl-2,4-hexadiene, using a chiral copper complex as the catalyst is a well-established method for inducing asymmetry and favoring the formation of the desired (+)-trans isomer.[1][7] The specific chiral ligand coordinated to the copper center directly influences the stereochemical outcome of the cyclopropanation.[1][8]

Q3: How can I monitor the progress of my reaction and identify by-products?

A3: The most effective methods for monitoring the reaction and identifying by-products are Thin-Layer Chromatography (TLC) for quick qualitative checks and Gas Chromatography-Mass Spectrometry (GC-MS) for quantitative analysis.

  • TLC: Allows for rapid visualization of the consumption of starting materials and the appearance of the product spot(s). It can often distinguish the main product from major by-products based on polarity.[9]

  • GC-MS: Provides detailed quantitative information. It can separate different isomers and by-products, allowing you to determine the cis:trans ratio and quantify the percentage of impurities like carbene dimers.[3][4]

Troubleshooting Guides

Issue 1: Low Yield in the Cyclopropanation Step
Symptom / Observation Potential Cause Recommended Solution
Low conversion of starting materials (diene and diazoacetate). 1. Inactive Catalyst: The copper or rhodium catalyst may have degraded due to exposure to air or moisture. 2. Low Reaction Temperature: The temperature may be too low for the reaction to proceed at an efficient rate.1. Use freshly prepared or properly stored catalyst. Ensure an inert atmosphere (e.g., nitrogen or argon) during the reaction setup. 2. Gradually increase the reaction temperature while monitoring by TLC or GC. Be cautious, as higher temperatures can also increase by-product formation.
Significant formation of by-products identified as diethyl fumarate/maleate by GC-MS. Carbene Dimerization: The concentration of the carbene intermediate is too high, favoring dimerization over cyclopropanation. This is often caused by adding the diazoacetate too quickly.[3][4]1. Slow Addition: Add the ethyl diazoacetate solution dropwise to the reaction mixture containing the diene and catalyst over a prolonged period (e.g., several hours) using a syringe pump. This keeps the instantaneous concentration of the carbene low. 2. Use Excess Diene: Increase the molar ratio of this compound to ethyl diazoacetate (e.g., 1.5:1 or 2:1). This increases the probability of the carbene reacting with the diene.[3]
Reaction stalls or yield plateaus. Diazoacetate Decomposition: Ethyl diazoacetate is unstable and can decompose, especially at higher temperatures or in the presence of acid, forming non-productive side products.[2][3]1. Ensure all reagents and solvents are neutral and dry. 2. Use freshly prepared or purified ethyl diazoacetate. 3. Maintain careful temperature control throughout the addition.
Issue 2: Poor Trans:Cis Diastereoselectivity
Symptom / Observation Potential Cause Recommended Solution
GC analysis shows a high percentage of the undesired cis-isomer. 1. Non-optimal Catalyst: The catalyst used does not sufficiently favor the formation of the trans isomer. 2. Steric Hindrance: The ester group on the diazoacetate is not bulky enough to sterically direct the reaction towards the trans product.[1]1. Catalyst Selection: For high trans selectivity, employ a well-defined chiral copper or dirhodium catalyst known for this purpose.[8][10] 2. Modify Reagent: Use a diazoacetate with a bulkier alcohol group (e.g., l-menthyl, tert-butyl). The increased steric demand significantly favors the formation of the less hindered trans product.[1]
Product is a nearly 1:1 mixture of cis and trans isomers. The reaction is proceeding without significant stereochemical control. This is common with simple catalysts like copper powder or copper(II) sulfate.Switch to a catalyst system designed for stereoselective cyclopropanation, such as those based on chiral Schiff base ligands or dirhodium paddlewheel complexes.[1][8]
Issue 3: By-products and Impurities in the Final Ester Product
Symptom / Observation Potential Cause Recommended Solution
Final product contains unreacted chrysanthemic acid after esterification. Incomplete Reaction: The esterification reaction has not gone to completion. This is common in Fischer esterification due to equilibrium, or if the acid chloride was not fully converted.1. Acid Chloride Route: Ensure complete conversion of the acid to the acid chloride using thionyl chloride before adding the alcohol. Remove excess SOCl₂ under vacuum before proceeding.[9][11] 2. Fischer Esterification: Use a large excess of the alcohol (it can often be used as the solvent) and an effective acid catalyst (e.g., H₂SO₄, p-TsOH). Use a Dean-Stark trap to remove water and drive the equilibrium towards the product.
Product is dark or discolored. Thermal Degradation: The reaction or distillation was conducted at too high a temperature, causing decomposition of the product or starting materials.[6]1. Lower the reaction temperature. 2. For purification, use vacuum distillation to lower the boiling point and minimize thermal stress on the compound.[12]
Crude product is acidic and difficult to purify. Residual Thionyl Chloride/HCl: If using the acid chloride route, residual SOCl₂ or the HCl by-product may be present.After forming the acid chloride and removing excess SOCl₂, add the alcohol in the presence of a non-nucleophilic base (e.g., pyridine) to neutralize the HCl as it is formed.[9] Perform an aqueous workup with a mild base (e.g., NaHCO₃ solution) to remove any remaining acidic impurities.

Data Presentation

Table 1: Effect of Diazoacetate Ester Group on the Diastereoselectivity of Cyclopropanation

This table summarizes how the steric bulk of the alkyl group (R) in the diazoacetate (N₂CHCOOR) influences the ratio of trans to cis products and the enantiomeric excess (e.e.) of the desired trans isomer when using a specific chiral copper catalyst.

Alkyl Group (R) in Diazoacetatetrans / cis RatioEnantiomeric Excess (% e.e.) of trans-Isomer
Ethyl69 / 3179%
d-2-Octyl83 / 1788%
l-Menthyl93 / 794%
2,6-di-tert-butyl-4-methylphenyl98 / 2>98%

Data adapted from Aratani, T. et al. This demonstrates a clear trend: increasing the steric bulk of the ester group significantly improves both the trans-selectivity and the enantioselectivity of the reaction.[1]

Experimental Protocols

Protocol 1: Stereoselective Synthesis of Ethyl (1R)-trans-Chrysanthemate

This protocol is a representative method for the copper-catalyzed cyclopropanation.

Materials:

  • Chiral Copper Catalyst (e.g., a Cu(I) complex with a chiral bis(oxazoline) ligand)

  • This compound (DMH), freshly distilled

  • Ethyl diazoacetate (EDA), freshly prepared or purified

  • Anhydrous Toluene (solvent)

  • Syringe pump

Procedure:

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel (or syringe pump inlet), add the chiral copper catalyst (1 mol%) and anhydrous toluene under an inert atmosphere of nitrogen.

  • Initial Charge: Add this compound (1.2 equivalents) to the flask. Heat the mixture to the desired reaction temperature (e.g., 60-80 °C).

  • Slow Addition of EDA: In a separate flask, prepare a solution of ethyl diazoacetate (1.0 equivalent) in anhydrous toluene. Using a syringe pump, add this solution to the reaction flask dropwise over 4-6 hours. Note: Slow addition is critical to minimize the formation of diethyl maleate and fumarate by-products.[3]

  • Reaction Monitoring: Monitor the reaction progress by TLC or by taking small aliquots for GC analysis to check for the disappearance of EDA and the formation of the product esters.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Filter the solution through a pad of silica gel to remove the catalyst. Wash the silica pad with additional toluene or ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product, a mixture of cis and trans isomers, can be purified by vacuum fractional distillation to isolate the ethyl chrysanthemate.[12][13]

Protocol 2: Esterification via the Acid Chloride Method

This protocol describes the conversion of chrysanthemic acid to an ester using an alcohol (e.g., 3-phenoxybenzyl alcohol).

Materials:

  • (1R)-trans-Chrysanthemic acid

  • Thionyl chloride (SOCl₂), freshly distilled

  • The desired alcohol (e.g., 3-phenoxybenzyl alcohol)

  • Pyridine, anhydrous

  • Anhydrous Dichloromethane (DCM) or Toluene

Procedure:

  • Acid Chloride Formation: In a flame-dried flask under a nitrogen atmosphere, dissolve chrysanthemic acid (1.0 equivalent) in anhydrous DCM. Add thionyl chloride (1.5 equivalents) dropwise at 0 °C.[9] Allow the mixture to warm to room temperature and then gently reflux for 1-2 hours until gas evolution (SO₂ and HCl) ceases.

  • Removal of Excess SOCl₂: Cool the mixture. Remove the solvent and excess thionyl chloride under reduced pressure. It is crucial to remove all SOCl₂ as it can react with the alcohol.

  • Esterification: Re-dissolve the crude chrysanthemoyl chloride in fresh anhydrous DCM. In a separate flask, dissolve the alcohol (1.0 equivalent) and anhydrous pyridine (1.1 equivalents) in anhydrous DCM.

  • Reaction: Cool the alcohol/pyridine solution to 0 °C and add the acid chloride solution dropwise. Allow the reaction to warm to room temperature and stir overnight.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash sequentially with dilute HCl (to remove pyridine), saturated NaHCO₃ solution (to remove any unreacted acid), and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude ester can be purified by column chromatography on silica gel or vacuum distillation.

Visualizations

Experimental Workflow

G cluster_0 Cyclopropanation Step cluster_1 Hydrolysis (Optional) cluster_2 Esterification Step cluster_3 Final Purification A Charge Diene & Catalyst in Toluene B Slowly Add Ethyl Diazoacetate (EDA) A->B C Reaction at 60-80°C B->C D Catalyst Filtration C->D E Saponify Ester with NaOH D->E To Acid J Vacuum Fractional Distillation D->J Direct Purification F Acidify to get Chrysanthemic Acid E->F G Convert Acid to Acid Chloride (SOCl₂) F->G H React with Alcohol + Pyridine G->H I Aqueous Workup H->I I->J K Final Pure Ester J->K

Caption: General experimental workflow for synthesis and purification.

Reaction Pathway: Product vs. By-product

G EDA Ethyl Diazoacetate Carbene Copper Carbene Intermediate EDA->Carbene N₂ Cat Cu* Catalyst Cat->Carbene Product Ethyl Chrysanthemate (trans + cis) Carbene->Product + Diene Byproduct Diethyl Fumarate + Diethyl Maleate Carbene->Byproduct + Carbene Diene Diene G Start Problem: Low trans:cis Ratio Q1 Are you using a stereodirecting catalyst? Start->Q1 Sol1 Action: Switch to a chiral Cu or Rh catalyst known for trans-selectivity. Q1->Sol1 No Q2 Is the diazoacetate ester group sterically bulky? Q1->Q2 Yes End Result: Improved trans:cis Ratio Sol1->End Sol2 Action: Synthesize and use a diazoacetate with a bulkier ester (e.g., l-menthyl). Q2->Sol2 No Q2->End Yes Sol2->End

References

Validation & Comparative

Unraveling Reaction Pathways: A Comparative Guide to Deuterium Labeling Studies of 2,5-Dimethyl-2,4-hexadiene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding complex chemical reaction mechanisms is paramount. Deuterium labeling stands out as a powerful technique for elucidating these pathways by revealing the role of specific hydrogen atoms in reaction kinetics. This guide provides a comparative analysis of deuterium labeling studies on 2,5-dimethyl-2,4-hexadiene, offering experimental data and detailed protocols to support mechanistic investigations.

This guide focuses on two distinct photochemical reactions of this compound (DMH): its photooxidation with singlet oxygen and its role in the photodechlorination of 9,10-dichloroanthracene. Through these examples, we illustrate how kinetic isotope effects (KIEs) and isotopic tracing provide definitive evidence for proposed reaction intermediates and transition states.

Photooxidation of this compound with Singlet Oxygen

The reaction of this compound with singlet oxygen (¹O₂) is a classic example of competing reaction pathways. Deuterium labeling of the geminal methyl groups has been instrumental in dissecting the mechanism, particularly in distinguishing between the ene reaction, [2+2] cycloaddition, and solvent-trapping pathways.

Data Presentation: Kinetic Isotope Effects

A key study utilized this compound-1,1,1,2′,2′,2′-d₆ (DMHD-d₆) to probe the kinetic isotope effects associated with different product formations. The results, which offer a quantitative comparison of the pathways, are summarized below.[1]

Reaction PathwayProduct(s)Type of Isotope EffectkH/kD ValueMechanistic Implication
Ene Reaction2,5-dimethylhexa-3,5-diene-2-hydroperoxideIntramolecular Primary1.17 ± 0.05C-H bond breaking is part of the rate-determining step.
[2+2] Cycloaddition1,2-Dioxetaneβ-Secondary1.12 ± 0.02Indicates a change in hybridization at the carbon adjacent to the reacting double bond.
Methanol-Trapping1,4-Methoxy hydroperoxideβ-Secondary1.12 ± 0.02Similar to the [2+2] pathway, suggesting a common intermediate or transition state structure.
Experimental Protocols

Synthesis of this compound-d₆ (DMHD-d₆): The deuterated diene was synthesized via a Wittig coupling reaction. Triphenylphosphoranylidene-3-methyl-2-butene was reacted with acetone-d₆ to introduce the deuterium labels at the geminal methyl positions.[1]

Photooxidation Procedure: A solution of DMHD-d₆ and a photosensitizer (e.g., Rose Bengal) in a suitable solvent (e.g., methanol) was irradiated with a light source (e.g., a sodium lamp) while oxygen was bubbled through the mixture. The reaction progress was monitored by gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy to determine the product distribution and calculate the kinetic isotope effects.[1]

Visualizations: Workflow and Mechanism

G cluster_synthesis Synthesis of DMHD-d6 cluster_photooxidation Photooxidation Experiment cluster_analysis Analysis acetone_d6 Acetone-d6 reaction_synthesis Wittig Coupling acetone_d6->reaction_synthesis wittig Wittig Reagent wittig->reaction_synthesis dmhd_d6 DMHD-d6 reaction_synthesis->dmhd_d6 dmhd_d6_reac DMHD-d6 dmhd_d6->dmhd_d6_reac reaction_photo Irradiation dmhd_d6_reac->reaction_photo sensitizer Sensitizer sensitizer->reaction_photo oxygen O2 oxygen->reaction_photo light Light (hν) light->reaction_photo solvent Solvent (e.g., MeOH) solvent->reaction_photo products Reaction Products reaction_photo->products analysis_tech GC / NMR Analysis products->analysis_tech kie KIE Calculation analysis_tech->kie

Caption: Experimental workflow for deuterium labeling studies in photooxidation.

G DMHD DMHD + ¹O₂ Perepoxide Perepoxide Intermediate DMHD->Perepoxide Common Intermediate Formation Zwitterion Zwitterionic Intermediate Perepoxide->Zwitterion Faster Step Ene_Product Ene Product Perepoxide->Ene_Product H-abstraction (Rate-Determining) Primary KIE observed Dioxetane [2+2] Dioxetane Zwitterion->Dioxetane Ring Closure β-Secondary KIE MeOH_Adduct MeOH Adduct Zwitterion->MeOH_Adduct MeOH Trapping β-Secondary KIE

Caption: Proposed reaction mechanism for the photooxidation of DMHD.

The observed primary KIE for the ene reaction confirms that the abstraction of a hydrogen (or deuterium) atom is the rate-determining step for this pathway.[1] Conversely, the identical β-secondary KIEs for the [2+2] cycloaddition and methanol-trapping pathways suggest they proceed through a common zwitterionic intermediate, which is formed in a faster step after the initial formation of a perepoxide intermediate.[1]

Photodechlorination of 9,10-Dichloroanthracene

In a different photochemical reaction, this compound (DMH) induces the photodechlorination of 9,10-dichloroanthracene (DCA) to form 9-chloroanthracene (MCA). Deuterium labeling was employed to pinpoint the source of the hydrogen atom that replaces one of the chlorine atoms on the anthracene core.

Mechanistic Insights from Deuterium Labeling

In this study, experiments were conducted using deuterated DMH, deuterated acetonitrile (AN-d₃) as the solvent, and by adding D₂O or H₂O to the reaction mixture.[2] The key finding was that the origin of the 10-H atom in the MCA product was the solvent or added water, not the DMH.[2]

This result was crucial in refuting a proposed radical pathway where the DCA radical anion (DCA˙⁻) would dissociate into a chloride ion and an MCA radical. Instead, the data supports a mechanism where the DCA radical anion is protonated by a proton (or deuteron) source in the solution.[2] The proposed mechanism involves the formation of a singlet exciplex between DCA and DMH, which can then lead to the formation of the DCA radical anion.

While quantitative KIE values were not the focus of this study, the qualitative results from the deuterium labeling experiments were decisive in distinguishing between two plausible reaction mechanisms.

Comparative Analysis and Conclusion

The two case studies on this compound highlight the versatility of deuterium labeling in mechanistic chemistry.

  • In the photooxidation reaction , quantitative analysis of kinetic isotope effects allowed for a detailed understanding of the relative rates of competing pathways and provided strong evidence for the nature of the transition states and intermediates involved. The measurement of both primary and secondary KIEs was essential for this detailed mechanistic picture.

  • In the photodechlorination reaction , isotopic tracing served a different but equally important purpose. By identifying the source of a newly incorporated hydrogen atom, the study could definitively exclude one proposed mechanism in favor of another.

For researchers designing experiments to probe reaction mechanisms, these studies demonstrate that both quantitative KIE measurements and qualitative isotopic tracing are invaluable tools. The choice of which approach to emphasize depends on the specific questions being asked about the reaction pathway. By carefully designing deuterium labeling experiments, scientists can gain unambiguous insights into the intricate steps of chemical transformations.

References

A Comparative Analysis of the Reactivity of 2,5-Dimethyl-2,4-hexadiene and 1,3-butadiene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of 2,5-dimethyl-2,4-hexadiene and 1,3-butadiene, two conjugated dienes of significant interest in organic synthesis. The discussion focuses on their behavior in two major classes of reactions: electrophilic additions and Diels-Alder cycloadditions. This objective analysis is supported by established chemical principles and available experimental data to aid in the selection of appropriate substrates for various synthetic applications.

Executive Summary

This compound generally exhibits higher reactivity towards both electrophilic addition and Diels-Alder reactions compared to 1,3-butadiene. This enhanced reactivity is primarily attributed to the electronic effects of the four methyl groups. In electrophilic additions, the methyl groups stabilize the intermediate carbocation, accelerating the reaction rate. In Diels-Alder reactions, these electron-donating groups raise the energy of the highest occupied molecular orbital (HOMO), leading to a more favorable interaction with the lowest unoccupied molecular orbital (LUMO) of the dienophile. However, steric factors associated with the methyl groups can also influence the stereochemical outcome and, in some cases, the overall reaction rate.

Data Presentation: A Comparative Overview

The following tables summarize the key differences in reactivity between this compound and 1,3-butadiene.

Table 1: Comparison of Reactivity in Electrophilic Addition (with HBr)

Feature1,3-ButadieneThis compound
Relative Rate BaselineGenerally Faster (Qualitative)
Intermediate Resonance-stabilized secondary allylic carbocationResonance-stabilized tertiary allylic carbocation
Kinetic Product 3-Bromo-1-butene (1,2-adduct)[1][2]3-Bromo-2,5-dimethyl-4-hexene (1,2-adduct) (Predicted)
Thermodynamic Product 1-Bromo-2-butene (1,4-adduct)[1][2]5-Bromo-2,5-dimethyl-2-hexene (1,4-adduct) (Predicted)
Controlling Factors Temperature dependent: Low temp favors kinetic, high temp favors thermodynamic product.[1][2]Temperature dependence is expected, similar to 1,3-butadiene.

Table 2: Comparison of Reactivity in Diels-Alder Reaction (with Maleic Anhydride)

Feature1,3-ButadieneThis compound
Relative Rate BaselineFaster (Qualitative)
Electronic Effect No substituentsFour electron-donating methyl groups increase HOMO energy.
Steric Hindrance MinimalPotential for steric hindrance from methyl groups, influencing the approach of the dienophile and the stability of the required s-cis conformation.
Typical Product cis-4-Cyclohexene-1,2-dicarboxylic anhydride4,5-Dimethyl-1,2-dicarboxylic anhydride derivative (Predicted)

Reaction Mechanisms and Theoretical Considerations

Electrophilic Addition

The electrophilic addition to conjugated dienes proceeds through a resonance-stabilized allylic carbocation, leading to a mixture of 1,2- and 1,4-addition products.[1][3] The regioselectivity and the product ratio are influenced by both kinetic and thermodynamic factors.[1][2]

The enhanced reactivity of this compound can be attributed to the greater stability of the tertiary allylic carbocation intermediate formed upon protonation, as compared to the secondary allylic carbocation from 1,3-butadiene. According to Markovnikov's rule, the formation of a more stable carbocation is faster.[3]

Electrophilic_Addition_Comparison Electrophilic Addition Mechanism cluster_BD 1,3-Butadiene cluster_DMHD This compound BD CH2=CH-CH=CH2 BD_int [CH3-CH(+)-CH=CH2 ↔ CH3-CH=CH-CH2(+)] Secondary Allylic Carbocation BD->BD_int + H+ BD_12 3-Bromo-1-butene (1,2-Adduct) BD_int->BD_12 + Br- (at C2) BD_14 1-Bromo-2-butene (1,4-Adduct) BD_int->BD_14 + Br- (at C4) DMHD (CH3)2C=CH-CH=C(CH3)2 DMHD_int [(CH3)2C(+)-CH(CH3)-CH=C(CH3)2 ↔ (CH3)2C=CH-CH(CH3)-C(+)(CH3)2] Tertiary Allylic Carbocation DMHD->DMHD_int + H+ DMHD_12 1,2-Adduct DMHD_int->DMHD_12 + Br- DMHD_14 1,4-Adduct DMHD_int->DMHD_14 + Br-

Figure 1. Comparison of carbocation intermediates in electrophilic addition.
Diels-Alder Cycloaddition

The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring. The rate of this reaction is sensitive to the electronic properties of both the diene and the dienophile. Electron-donating groups on the diene, such as the methyl groups in this compound, increase the energy of the HOMO, leading to a smaller HOMO-LUMO gap with the dienophile and a faster reaction rate.

However, the diene must adopt an s-cis conformation for the reaction to occur. For acyclic dienes, the s-trans conformation is generally more stable. The presence of bulky substituents can influence the equilibrium between these conformers and potentially introduce steric hindrance in the transition state. In the case of this compound, while the electronic effects are favorable, significant steric interactions could potentially slow the reaction with very bulky dienophiles.

Diels_Alder_Mechanism Diels-Alder Reaction: HOMO-LUMO Interaction cluster_energy cluster_reaction LUMO Dienophile LUMO HOMO_DMHD DMHD HOMO (Higher Energy) LUMO->HOMO_DMHD Smaller Energy Gap (Faster Reaction) HOMO_BD Butadiene HOMO (Lower Energy) LUMO->HOMO_BD Larger Energy Gap (Slower Reaction) Diene Diene TS Cyclic Transition State Diene->TS Dienophile Dienophile Dienophile->TS Product Cyclohexene Product TS->Product

Figure 2. Energy diagram illustrating the effect of methyl groups on the Diels-Alder reaction rate.

Experimental Protocols

The following are representative experimental protocols for the types of reactions discussed.

Protocol 1: Electrophilic Addition of HBr to 1,3-Butadiene (Illustrative)

Objective: To demonstrate the 1,2- and 1,4-addition of HBr to a conjugated diene.

Materials:

  • 1,3-butadiene (or a suitable precursor like 3-sulfolene)

  • Hydrobromic acid (HBr)

  • Anhydrous solvent (e.g., diethyl ether or dichloromethane)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Cooling bath (e.g., ice-salt or dry ice-acetone)

  • Apparatus for product analysis (e.g., Gas Chromatography-Mass Spectrometry, GC-MS)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1,3-butadiene (1.0 equivalent) in a suitable anhydrous solvent.

  • Cool the stirred solution to the desired temperature (e.g., -80 °C for kinetic control or 40 °C for thermodynamic control) using an appropriate bath.[1]

  • Slowly add a solution of HBr (1.0 equivalent) in the same solvent dropwise to the diene solution.

  • After the addition is complete, continue to stir the reaction mixture at the chosen temperature for a specified period.

  • Quench the reaction with a cold, dilute sodium bicarbonate solution.

  • Extract the organic products with a suitable solvent, dry the organic layer, and concentrate it.

  • Analyze the product mixture by GC-MS to determine the ratio of 1,2- and 1,4-addition products.

Protocol 2: Diels-Alder Reaction of a Substituted Diene with Maleic Anhydride

This protocol is adapted for a substituted diene like a hexadienol, which is structurally related to this compound.

Objective: To synthesize a cyclohexene derivative via a Diels-Alder reaction.

Materials:

  • (2E,4E)-2,4-hexadien-1-ol (as a proxy for a substituted diene)

  • Maleic anhydride

  • Toluene

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer

  • Ice bath

  • Büchner funnel and filter flask

Procedure:

  • To a round-bottom flask, add equimolar amounts of (2E,4E)-2,4-hexadien-1-ol and maleic anhydride.

  • Add toluene as a solvent and a magnetic stir bar.

  • Attach a reflux condenser and heat the mixture to reflux with stirring. Maintain reflux for approximately 15 minutes.

  • After the reflux period, remove the heat source and allow the flask to cool to room temperature.

  • Cool the flask in an ice bath to promote crystallization of the product.

  • Collect the crystalline product by vacuum filtration, wash with a small amount of cold toluene, and air dry.

  • Characterize the product by melting point and spectroscopic methods (e.g., IR, NMR).

Experimental_Workflow General Experimental Workflow for Reactivity Comparison start Select Diene (1,3-Butadiene or this compound) reaction_setup Set up Reaction (Electrophilic Addition or Diels-Alder) start->reaction_setup run_reaction Run Reaction under Controlled Conditions (Temperature, Time, Solvent) reaction_setup->run_reaction workup Reaction Work-up and Product Isolation run_reaction->workup analysis Product Analysis (GC-MS, NMR, etc.) workup->analysis comparison Compare Reactivity (Rates, Product Ratios) analysis->comparison

Figure 3. A logical workflow for comparing the reactivity of the two dienes.

Conclusion

References

Unlocking Cycloaddition: A Comparative Guide to Diels-Alder Reaction Rates of 2,5-Dimethyl-2,4-hexadiene and 1,3-Cyclohexadiene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the Diels-Alder reaction is a cornerstone of synthetic organic chemistry, enabling the construction of complex cyclic molecules with high stereocontrol. The choice of diene is critical to the success and efficiency of this powerful [4+2] cycloaddition. This guide provides an objective comparison of the Diels-Alder reaction rates of two common dienes, 2,5-Dimethyl-2,4-hexadiene and 1,3-cyclohexadiene, supported by established principles and experimental considerations.

The inherent structural and electronic properties of a diene profoundly influence its reactivity in a Diels-Alder reaction. The rate is primarily governed by the diene's ability to adopt a planar s-cis conformation, the electronic nature of both the diene and the dienophile, and steric hindrance at the reaction centers.[1][2][3] This comparison will delve into how these factors lead to a significant difference in the reaction rates of this compound and 1,3-cyclohexadiene.

Comparative Analysis of Diene Reactivity

A direct quantitative comparison of the reaction rates is challenging without specific experimental data under identical conditions. However, a qualitative assessment based on the fundamental principles of the Diels-Alder reaction strongly predicts a significant rate advantage for 1,3-cyclohexadiene.

FeatureThis compound1,3-CyclohexadieneImpact on Reaction Rate
Conformation Must rotate from the more stable s-trans to the reactive s-cis conformation. This equilibrium is energetically unfavorable due to steric hindrance between the terminal methyl groups.[4][5]The diene is locked in a rigid s-cis conformation due to its cyclic structure.1,3-Cyclohexadiene has a significant kinetic advantage as no energy is required to achieve the reactive conformation.[1]
Steric Hindrance The presence of two methyl groups at the terminal positions (C2 and C5) creates significant steric bulk, which can hinder the approach of the dienophile and destabilize the transition state.[1][2]The hydrogen atoms on the sp3-hybridized carbons (C5 and C6) are directed away from the diene system, resulting in minimal steric hindrance.The lower steric hindrance in 1,3-cyclohexadiene allows for a more favorable approach of the dienophile, leading to a faster reaction.
Electronic Effects The four methyl groups are electron-donating, which increases the energy of the Highest Occupied Molecular Orbital (HOMO) of the diene, generally favoring the reaction with an electron-poor dienophile.[6]The alkyl framework of the cyclohexene ring provides some electron-donating character to the diene.While both dienes have electron-donating properties, the conformational and steric factors are more dominant in determining the overall reaction rate.

Reaction Pathways and Energetics

The Diels-Alder reaction proceeds through a concerted, cyclic transition state. The significant difference in the energy required to achieve this transition state for this compound and 1,3-cyclohexadiene is the primary determinant of their relative reaction rates.

Diels_Alder_Comparison cluster_dmhd This compound Pathway cluster_chd 1,3-Cyclohexadiene Pathway DMHD_strans s-trans (stable) DMHD_scis s-cis (unstable, sterically hindered) DMHD_strans->DMHD_scis High Ea (Rotation) DMHD_TS High Energy Transition State DMHD_scis->DMHD_TS High Ea (Steric Hindrance) DMHD_Product Diels-Alder Adduct DMHD_TS->DMHD_Product CHD_scis s-cis (locked) CHD_TS Low Energy Transition State CHD_scis->CHD_TS Low Ea CHD_Product Diels-Alder Adduct CHD_TS->CHD_Product

Figure 1. Comparative energy pathways for the Diels-Alder reaction.

Experimental Protocol: Kinetic Analysis of a Diels-Alder Reaction

To quantitatively determine the reaction rates, a kinetic study is necessary. The following is a general protocol that can be adapted for the specific dienes and a chosen dienophile, such as maleic anhydride.

1. Materials and Reagents:

  • Diene (this compound or 1,3-cyclohexadiene)

  • Dienophile (e.g., maleic anhydride)

  • Anhydrous solvent (e.g., toluene, xylene)[7]

  • Internal standard for analysis (e.g., a non-reactive compound with a distinct analytical signal)

  • Reaction vessel (e.g., round-bottom flask with a reflux condenser)

  • Constant temperature bath

  • Analytical instrument (e.g., Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy)

2. Procedure:

  • Prepare stock solutions of the diene, dienophile, and internal standard in the chosen solvent of known concentrations.

  • Equilibrate the reaction vessel to the desired temperature in the constant temperature bath.

  • Initiate the reaction by mixing the diene and dienophile solutions in the reaction vessel.

  • At regular time intervals, withdraw an aliquot of the reaction mixture.

  • Quench the reaction in the aliquot, if necessary (e.g., by rapid cooling or addition of a quenching agent).

  • Analyze the composition of the aliquot using the chosen analytical method to determine the concentrations of the reactants and/or product.

  • Plot the concentration of a reactant or product as a function of time.

  • Determine the initial reaction rate from the slope of the concentration versus time curve at t=0. The reaction is typically second-order, so a plot of 1/[reactant] versus time should yield a straight line.[8]

3. Data Analysis: The rate law for a second-order Diels-Alder reaction is: Rate = k[Diene][Dienophile] The rate constant, k, can be determined from the slope of the appropriate kinetic plot.

Logical Workflow for Diene Reactivity Assessment

The decision-making process for selecting a diene in a Diels-Alder reaction can be systematically approached by considering the key factors influencing reactivity.

Diene_Selection_Workflow Start Select Diene for Diels-Alder Conformation Can the diene adopt an s-cis conformation? Start->Conformation Steric Is there significant steric hindrance? Conformation->Steric Yes Low_Rate Low Predicted Rate Conformation->Low_Rate No Electronics Are there electron-donating groups on the diene? Steric->Electronics No Steric->Low_Rate Yes Rate_Prediction Predict Relative Reaction Rate Electronics->Rate_Prediction Yes Electronics->Rate_Prediction No High_Rate High Predicted Rate Rate_Prediction->High_Rate

Figure 2. Workflow for assessing diene reactivity in a Diels-Alder reaction.

Conclusion

Based on fundamental principles, 1,3-cyclohexadiene is expected to undergo the Diels-Alder reaction at a significantly faster rate than this compound . This is primarily due to its locked s-cis conformation, which eliminates the energetic barrier required for bond rotation, and its lower steric hindrance. While the electron-donating methyl groups on this compound are electronically favorable, this effect is largely negated by the substantial steric and conformational disadvantages. For synthetic applications requiring rapid and efficient cycloaddition, 1,3-cyclohexadiene is the superior choice. Experimental verification through kinetic studies as outlined would provide quantitative validation of this qualitative comparison.

References

A Comparative Guide to the Kinetic Analysis of 2,5-Dimethyl-2,4-hexadiene Induced Photodechlorination

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the kinetic analysis of the photodechlorination of 9,10-dichloroanthracene (DCA) induced by 2,5-dimethyl-2,4-hexadiene (DMH) against other dechlorination methodologies. The content is tailored for researchers, scientists, and drug development professionals, offering insights into reaction mechanisms, experimental setups, and kinetic performance.

Introduction

The dechlorination of halogenated organic compounds is a critical area of research in environmental remediation and synthetic chemistry. Photodechlorination offers a promising approach, utilizing light to initiate the removal of chlorine atoms. The use of sensitizers or inducers, such as this compound (DMH), can significantly enhance the efficiency of these reactions. This guide focuses on the well-studied example of DMH-induced photodechlorination of 9,10-dichloroanthracene (DCA) to 9-chloroanthracene (MCA) and compares its kinetic aspects with alternative dechlorination techniques.

This compound (DMH) Induced Photodechlorination of 9,10-Dichloroanthracene (DCA)

The photochemical reaction between DCA and DMH in an acetonitrile solvent leads to the quantitative conversion of DCA to MCA upon irradiation with UV light (365 or 404 nm).[1][2] The reaction is known to be highly efficient and proceeds through a series of well-defined intermediates.

Reaction Mechanism

The photodechlorination of DCA in the presence of DMH is initiated by the photoexcitation of DCA to its singlet excited state ('DCA'). This excited state then interacts with DMH to form a singlet exciplex ([DCA/DMH]). The exciplex can further react with another molecule of DMH to form a triplex ([DCA/(DMH)₂]*) or proceed to form the radical anion of DCA (DCA•⁻). The DCA radical anion is the key intermediate that undergoes dechlorination and subsequent protonation to yield MCA.[1][2] This reaction is significantly inhibited by the presence of molecular oxygen.[1][2]

G DCA DCA DCA_excited ¹DCA DCA->DCA_excited Exciplex [DCA/DMH] (Singlet Exciplex) DCA_excited->Exciplex + DMH Triplex [DCA/(DMH)₂]* (Triplex) Exciplex->Triplex + DMH Radical_anion DCA•⁻ (Radical Anion) Exciplex->Radical_anion MCA MCA Radical_anion->MCA + H⁺ - Cl⁻ G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_sol Prepare DCA and DMH solution in acetonitrile Degas Degas solution (N₂ or Ar purge) Prep_sol->Degas Irradiate Irradiate with UV light (365/404 nm) Degas->Irradiate Monitor Monitor reaction (UV-Vis, GC, NMR) Irradiate->Monitor Analyze Calculate quantum yields (Φ) Monitor->Analyze

References

A Comparative Guide to the Computational Analysis of 2,5-Dimethyl-2,4-hexadiene's Frontier Molecular Orbitals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of HOMO-LUMO Energies

In the realm of computational chemistry and drug development, understanding the electronic properties of molecules is paramount. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's reactivity, stability, and electronic transitions. This guide provides a comparative analysis of the HOMO-LUMO energies of 2,5-Dimethyl-2,4-hexadiene, a conjugated diene of interest, against structurally related alternatives.

Due to the limited availability of pre-computed computational data for this compound in public databases, this guide also furnishes a detailed protocol for researchers to perform these calculations. We present a comparison with the well-studied 1,3-butadiene to offer a baseline for understanding the effects of methyl substitution on the electronic properties of a conjugated diene system.

Comparative Analysis of HOMO-LUMO Energies

The following table summarizes the calculated HOMO and LUMO energies and the resultant energy gap for 1,3-butadiene, a foundational conjugated diene. These values serve as a reference for the anticipated electronic characteristics of this compound. The inclusion of methyl groups in this compound is expected to raise the HOMO energy level due to inductive effects, thereby decreasing the HOMO-LUMO gap.

MoleculeComputational MethodHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
1,3-ButadieneHF/6-31G(d,p)//B3LYP/6-31G(d,p)-8.77[1]3.45[1]12.22

Experimental Validation

Experimental data can provide a crucial benchmark for computational results. The National Institute of Standards and Technology (NIST) Chemistry WebBook reports an experimental maximum UV-Visible absorption wavelength (λ_max) for this compound at 211 nm. This corresponds to an experimental HOMO-LUMO gap of approximately 5.88 eV, which can be used to validate the accuracy of the computational methods employed.

Experimental Protocols: A Guide to Calculation

For researchers equipped with computational chemistry software such as Gaussian, the following protocol outlines the steps to calculate the HOMO-LUMO energies of this compound and its analogues.[2][3][4][5][6][7]

Software: Gaussian 09 or a later version.[3]

Methodology: Density Functional Theory (DFT) is a robust method for such calculations. The B3LYP functional with a 6-31G(d) basis set is a widely used and reliable combination for organic molecules.[8][9]

Step-by-Step Procedure:

  • Molecule Building: Construct the 3D structure of this compound using a molecular builder like GaussView.

  • Geometry Optimization: Perform a geometry optimization to find the lowest energy conformation of the molecule. The following Gaussian input line can be used: #p B3LYP/6-31G(d) Opt

  • Frequency Calculation: It is good practice to follow the optimization with a frequency calculation to ensure the optimized structure is a true minimum (no imaginary frequencies). The keyword Freq can be added to the input line: #p B3LYP/6-31G(d) Opt Freq

  • Single-Point Energy Calculation and Orbital Analysis: Once the geometry is optimized, a single-point energy calculation is performed to obtain the molecular orbital energies. The output file from this calculation will contain the energies of all molecular orbitals. The HOMO energy is the energy of the highest numbered occupied orbital, and the LUMO energy is the energy of the lowest numbered unoccupied orbital. The Gaussian output will list these orbital energies, typically in Hartrees, which can be converted to electron volts (1 Hartree = 27.2114 eV).

Visualizing the Computational Workflow

The following diagram illustrates the logical workflow for the computational analysis of HOMO-LUMO energies.

Computational_Workflow Computational Workflow for HOMO-LUMO Analysis A Molecule Selection (e.g., this compound) B 3D Structure Building (GaussView or similar) A->B C Method Selection (DFT: B3LYP/6-31G(d)) B->C D Geometry Optimization Calculation C->D E Frequency Calculation (Verify Minimum Energy Structure) D->E F Single-Point Energy Calculation E->F G Extract HOMO & LUMO Energies F->G H Calculate HOMO-LUMO Gap G->H I Comparative Analysis (vs. Alternatives & Experimental Data) H->I

Caption: A flowchart detailing the key steps in the computational determination of HOMO-LUMO energies.

Signaling Pathways and Logical Relationships

The relationship between molecular structure and electronic properties can be further visualized. The following diagram illustrates the influence of structural modifications on the HOMO-LUMO gap.

Structure_Property_Relationship Structure-Property Relationship: Conjugated Dienes cluster_structure Molecular Structure cluster_property Electronic Property A 1,3-Butadiene (Base Structure) B 2,4-Hexadiene (+2 Methyl Groups) A->B Substitution C This compound (+4 Methyl Groups) B->C Substitution D HOMO Energy C->D Increases (Inductive Effect) F HOMO-LUMO Gap C->F Decreases D->F E LUMO Energy E->F

Caption: The impact of methyl substitution on the HOMO-LUMO gap of conjugated dienes.

References

A Comparative Guide to the Reaction Products of 2,5-Dimethyl-2,4-hexadiene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the experimentally validated reaction products of 2,5-Dimethyl-2,4-hexadiene. The following sections detail the outcomes of key reaction types, supported by experimental data and methodologies, to assist in the strategic design of synthetic pathways.

Comparison of Reaction Products and Yields

The reactivity of this compound, a conjugated diene, leads to a variety of products depending on the reaction conditions. The table below summarizes the major products and their reported yields for three common reaction types: ozonolysis, hydrobromination, and photochemical dimerization.

Reaction TypeReagentsMajor Product(s)Reported Yield (%)
Ozonolysis 1. O₃, CH₂Cl₂/MeOH, -78°C2. (CH₃)₂SAcetoneNot explicitly quantified, but expected to be high.
Hydrobromination HBr5-Bromo-2,5-dimethylhex-2-ene (1,2-addition product)Major product, specific yield not found in the literature.
Photochemical Dimerization UV light (neat)1,2,2,5,5,6,6-octamethyl-3,7-cyclooctadiene14.7%

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility.

Ozonolysis with Reductive Workup

This procedure outlines the oxidative cleavage of this compound to yield acetone.

Procedure:

  • A solution of this compound in a 1:1 mixture of dichloromethane and methanol is cooled to -78°C.

  • A stream of ozone is bubbled through the solution until a persistent blue color indicates the presence of excess ozone.

  • The solution is then purged with nitrogen or oxygen to remove the excess ozone.

  • Dimethyl sulfide is added to the reaction mixture, which is then allowed to warm to room temperature.

  • The solvent is removed under reduced pressure, and the resulting acetone can be isolated and quantified.

Note: While a specific yield for the ozonolysis of this compound was not found in the searched literature, ozonolysis of alkenes is generally a high-yield reaction.

Hydrobromination (Electrophilic Addition)

This protocol describes the addition of hydrogen bromide to this compound. Literature suggests that the 1,2-addition product is favored under both kinetic and thermodynamic control.

Procedure:

  • This compound is dissolved in a suitable inert solvent (e.g., pentane or dichloromethane).

  • The solution is cooled in an ice bath.

  • Hydrogen bromide gas is bubbled through the solution, or a solution of HBr in a suitable solvent is added dropwise with stirring.

  • The reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, the reaction is quenched, for example, by washing with a saturated sodium bicarbonate solution.

  • The organic layer is separated, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is evaporated.

  • The product, 5-bromo-2,5-dimethylhex-2-ene, can be purified by distillation or chromatography.

Photochemical Dimerization

This experiment details the [2+2] cycloaddition of this compound upon exposure to UV irradiation.

Procedure:

  • Neat (solvent-free) this compound is placed in a quartz reaction vessel.

  • The sample is degassed to remove oxygen, which can quench the photochemical reaction.

  • The vessel is irradiated with a UV light source (e.g., a mercury lamp) for a specified period (e.g., 73 hours).

  • The reaction mixture is then analyzed and purified using techniques such as column chromatography and preparative vapor-phase chromatography (VPC) to isolate the photoproducts.

  • The major product has been identified as 1,2,2,5,5,6,6-octamethyl-3,7-cyclooctadiene with a reported yield of 14.7%.[1]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the reaction pathways and a general experimental workflow for product analysis.

Reaction_Pathways cluster_ozonolysis Ozonolysis cluster_hydrobromination Hydrobromination cluster_photodimerization Photochemical Dimerization DMH1 This compound Ozonide Molozonide Intermediate DMH1->Ozonide 1. O₃, -78°C Acetone Acetone Ozonide->Acetone 2. (CH₃)₂S DMH2 This compound Carbocation Allylic Carbocation Intermediate DMH2->Carbocation + HBr Product_HBr 5-Bromo-2,5-dimethylhex-2-ene Carbocation->Product_HBr + Br⁻ DMH3 This compound ExcitedState Excited State* DMH3->ExcitedState UV Light Product_Photo Cyclooctadiene Derivative ExcitedState->Product_Photo [2+2] Cycloaddition

Caption: Reaction pathways for this compound.

Experimental_Workflow Start Reaction of This compound Workup Reaction Workup (Quenching, Extraction) Start->Workup Purification Purification (Chromatography, Distillation) Workup->Purification Analysis Product Analysis (NMR, GC-MS, IR) Purification->Analysis Data Data Interpretation (Structure, Yield) Analysis->Data

Caption: General experimental workflow for product validation.

References

A Comparative Guide to the Spectroscopic Identification of 2,5-Dimethyl-2,4-hexadiene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unambiguous identification of geometric isomers is a critical step in chemical synthesis and drug development, as stereochemistry can significantly influence a molecule's physical, chemical, and biological properties. This guide provides a comprehensive comparison of the spectroscopic data for the (E,E), (E,Z), and (Z,Z) isomers of 2,5-dimethyl-2,4-hexadiene, a conjugated diene of interest in various synthetic applications. Due to the limited availability of specific experimental data for each isolated isomer in public databases, this guide combines available spectral information for the general compound with established principles of spectroscopic analysis for distinguishing geometric isomers of conjugated dienes.

Summary of Spectroscopic Data

The following tables summarize the expected and observed spectroscopic data for the isomers of this compound. It is important to note that the experimental values are based on data for unspecified isomer mixtures and should be used as a reference, with the understanding that pure isomers may exhibit slight variations.

Table 1: ¹H NMR Spectral Data

Proton Assignment (E,E)-Isomer (Predicted) (E,Z)-Isomer (Predicted) (Z,Z)-Isomer (Predicted) Observed (Isomer Mixture)[1] Key Differentiating Features
Vinylic Protons (=CH) ~5.5 - 6.0 ppm~5.5 - 6.0 ppm~5.5 - 6.0 ppm5.45 ppm (singlet)The chemical shifts of the vinylic protons are expected to be similar for all isomers. However, in the (E,Z)-isomer, two distinct vinylic proton signals may be observable. The coupling constant (J-value) between the vinylic protons would be the most definitive feature, with trans coupling (~11-18 Hz) being larger than cis coupling (~6-14 Hz). Due to the symmetry of the (E,E) and (Z,Z) isomers, the two vinylic protons are chemically equivalent and would appear as a singlet.
Methyl Protons (=C-CH₃) ~1.7 - 1.9 ppm~1.7 - 1.9 ppm~1.7 - 1.9 ppm1.18 ppm (singlet)The chemical shifts of the methyl protons are expected to be in a similar range for all isomers. The (E,Z)-isomer may show distinct signals for the methyl groups in different stereochemical environments.

Table 2: ¹³C NMR Spectral Data

Carbon Assignment (E,E)-Isomer (Predicted) (E,Z)-Isomer (Predicted) (Z,Z)-Isomer (Predicted) Observed (Isomer Mixture) Key Differentiating Features
Olefinic Carbons (=CH) ~120 - 140 ppm~120 - 140 ppm~120 - 140 ppmNot specifiedThe chemical shifts of the olefinic carbons are expected to be in a similar range. Subtle differences may arise due to steric effects, with carbons in the more sterically hindered (Z,Z)-isomer potentially showing a slight upfield shift. The (E,Z)-isomer would exhibit four distinct olefinic carbon signals.
Olefinic Carbons (=C(CH₃)₂) ~130 - 145 ppm~130 - 145 ppm~130 - 145 ppmNot specifiedSimilar to the =CH carbons, slight shifts may be observed due to steric hindrance.
Methyl Carbons (-CH₃) ~15 - 25 ppm~15 - 25 ppm~15 - 25 ppmNot specifiedThe methyl carbon chemical shifts are expected to be similar across the isomers, with potential for distinct signals in the (E,Z)-isomer.

Table 3: Infrared (IR) Spectral Data

Vibrational Mode (E,E)-Isomer (Predicted) (E,Z)-Isomer (Predicted) (Z,Z)-Isomer (Predicted) Observed (Isomer Mixture)[2] Key Differentiating Features
C=C Stretch (conjugated) ~1650 - 1600 cm⁻¹~1650 - 1600 cm⁻¹~1650 - 1600 cm⁻¹Not specifiedThe (E,E)-isomer is expected to have a stronger and sharper C=C stretching band compared to the (Z,Z)-isomer due to higher symmetry. The (E,Z)-isomer may show two distinct C=C stretching bands.
=C-H Out-of-Plane Bending ~965 cm⁻¹ (strong)~965 cm⁻¹ and ~675-730 cm⁻¹~675 - 730 cm⁻¹ (strong)Not specifiedThis region is highly diagnostic. A strong band around 965 cm⁻¹ is characteristic of a trans double bond, while a strong band in the 675-730 cm⁻¹ region indicates a cis double bond. The (E,Z)-isomer would show bands in both regions.

Table 4: Ultraviolet-Visible (UV-Vis) Spectral Data

Parameter (E,E)-Isomer (Predicted) (E,Z)-Isomer (Predicted) (Z,Z)-Isomer (Predicted) Observed (Isomer Mixture)[2] Key Differentiating Features
λmax (in Ethanol) ~230 - 245 nm~230 - 245 nm~230 - 245 nm242 nmThe λmax is primarily determined by the conjugated diene system and is not expected to vary significantly between isomers. However, the molar absorptivity (ε) is sensitive to the planarity of the chromophore. The (E,E)-isomer, being the most planar, is expected to have the highest molar absorptivity. The sterically hindered (Z,Z)-isomer would likely have the lowest molar absorptivity.

Table 5: Mass Spectrometry (MS) Data

Parameter (E,E)-Isomer (E,Z)-Isomer (Z,Z)-Isomer Observed (Isomer Mixture)[3] Key Differentiating Features
Molecular Ion (M⁺) m/z 110m/z 110m/z 110m/z 110The molecular ion peak will be the same for all isomers.
Fragmentation Pattern SimilarSimilarSimilarMajor fragments at m/z 95, 67, 41The fragmentation patterns of geometric isomers are often very similar and may not be sufficient for unambiguous identification without the use of advanced techniques or comparison to reference spectra of pure isomers.

Experimental Protocols

Standard spectroscopic techniques are employed for the identification and differentiation of this compound isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the diene isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • ¹H NMR Spectroscopy: Acquire the spectrum on a 400 MHz or higher field spectrometer. Key parameters to focus on are the chemical shifts and coupling constants of the vinylic protons. For the (E,Z)-isomer, 2D NMR techniques such as COSY and NOESY can help in assigning the stereochemistry.

  • ¹³C NMR Spectroscopy: Acquire a proton-decoupled ¹³C NMR spectrum to identify the number of unique carbon environments.

Infrared (IR) Spectroscopy:

  • Sample Preparation: For liquid samples, a thin film can be prepared between two NaCl or KBr plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Pay close attention to the C=C stretching region (~1650-1600 cm⁻¹) and the =C-H out-of-plane bending region (~1000-650 cm⁻¹).

Ultraviolet-Visible (UV-Vis) Spectroscopy:

  • Sample Preparation: Prepare a dilute solution of the isomer in a UV-grade solvent (e.g., ethanol or hexane) of a known concentration.

  • Data Acquisition: Record the spectrum over a range of 200-400 nm using a quartz cuvette. Determine the wavelength of maximum absorbance (λmax) and calculate the molar absorptivity (ε).

Visualization of Experimental Workflow and Logic

The following diagrams illustrate the general workflow for spectroscopic identification and the logical approach to differentiating the isomers based on their spectral features.

experimental_workflow Experimental Workflow for Isomer Identification cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound Isomer Mixture Separation Isomer Separation (e.g., GC, HPLC) Sample->Separation PureIsomers Pure (E,E), (E,Z), (Z,Z) Isomers Separation->PureIsomers NMR NMR Spectroscopy (¹H, ¹³C, 2D) PureIsomers->NMR IR IR Spectroscopy PureIsomers->IR UVVis UV-Vis Spectroscopy PureIsomers->UVVis MS Mass Spectrometry PureIsomers->MS Data Spectroscopic Data (δ, J, ν, λmax, m/z) NMR->Data IR->Data UVVis->Data MS->Data Comparison Comparison with Predicted and Reference Data Data->Comparison Identification Isomer Identification Comparison->Identification

Caption: General experimental workflow for the separation and spectroscopic identification of this compound isomers.

logic_diagram Logical Differentiation of Isomers cluster_nmr ¹H NMR Analysis cluster_ir IR Analysis cluster_uv UV-Vis Analysis Start Spectroscopic Data of an Unknown Isomer Vinylic_Protons Vinylic Proton Signals Start->Vinylic_Protons OOP_Bend =C-H Out-of-Plane Bending Start->OOP_Bend Molar_Absorptivity Molar Absorptivity (ε) Start->Molar_Absorptivity Coupling_Constant J(H-H) Coupling Constant Vinylic_Protons->Coupling_Constant Isomer_EE (E,E)-Isomer Coupling_Constant->Isomer_EE Large J (~11-18 Hz) or Singlet Isomer_EZ (E,Z)-Isomer Coupling_Constant->Isomer_EZ Both Large & Small J or Multiple Signals Isomer_ZZ (Z,Z)-Isomer Coupling_Constant->Isomer_ZZ Small J (~6-14 Hz) or Singlet OOP_Bend->Isomer_EE ~965 cm⁻¹ OOP_Bend->Isomer_EZ ~965 cm⁻¹ and ~675-730 cm⁻¹ OOP_Bend->Isomer_ZZ ~675-730 cm⁻¹ Molar_Absorptivity->Isomer_EE Highest ε Molar_Absorptivity->Isomer_EZ Intermediate ε Molar_Absorptivity->Isomer_ZZ Lowest ε

Caption: Logical flowchart for distinguishing the isomers of this compound based on key spectroscopic features.

References

Isomerization of 2,5-Dimethyl-1,5-Hexadiene to Conjugated Diene: A Comparative Guide to Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of conjugated dienes is a critical step in the creation of complex molecules. This guide provides a comparative analysis of the isomerization of 2,5-dimethyl-1,5-hexadiene to its conjugated isomer, 2,5-dimethyl-2,4-hexadiene, and alternative synthetic routes. The performance of different catalytic systems is evaluated based on experimental data, and detailed protocols are provided for key methodologies.

The conversion of non-conjugated dienes to their more stable conjugated counterparts is a valuable transformation in organic synthesis. This isomerization is often acid-catalyzed and leads to a thermodynamically more favorable system. An alternative and widely explored route to obtain this compound is the Prins condensation reaction, which involves the acid-catalyzed condensation of an alkene with an aldehyde. This guide will compare the acid-catalyzed isomerization of 2,5-dimethyl-1,5-hexadiene with the Prins condensation of isobutylene or its equivalents with isobutyraldehyde.

Performance Comparison of Synthetic Methods

The following table summarizes the quantitative data for the different methods of synthesizing this compound.

MethodCatalystStarting MaterialsTemperature (°C)Reaction TimeConversion (%)Yield (%)
Isomerization p-Toluenesulfonic acid2,5-Dimethyl-1,5-hexadiene1504 hEssentially complete[1]Not specified
Prins Condensation HZSM-5 (Si/Al = 39)Iso-butyl aldehyde & tert-Butyl alcohol1608 h78.6 (of Iso-butyl aldehyde)[2][3]57.8[2][3]
Prins Condensation Niobic acid on graphiteIsobutyraldehyde & Isobutanol215 - 300Continuous flow>95 (of Isobutyraldehyde)[4]25[4]

Reaction Pathways and Workflows

The following diagrams illustrate the reaction pathways for the isomerization and the Prins condensation, as well as a general experimental workflow.

isomerization_pathway reactant 2,5-Dimethyl-1,5-hexadiene product This compound reactant->product Isomerization catalyst Acid Catalyst (e.g., p-TsOH) catalyst->reactant

Caption: Isomerization of 2,5-dimethyl-1,5-hexadiene.

prins_condensation_pathway cluster_reactants Reactants isobutylene Isobutylene (or tert-Butanol) product This compound isobutylene->product Prins Condensation isobutyraldehyde Isobutyraldehyde isobutyraldehyde->product Prins Condensation catalyst Acid Catalyst (e.g., HZSM-5, Niobic Acid) catalyst->isobutylene

Caption: Prins condensation for this compound synthesis.

experimental_workflow start Reaction Setup (Reactants + Catalyst + Solvent) reaction Reaction under specified Temperature and Time start->reaction workup Reaction Quenching and Product Extraction reaction->workup purification Purification (e.g., Distillation, Chromatography) workup->purification analysis Product Characterization (GC, NMR, etc.) purification->analysis

Caption: General experimental workflow.

Experimental Protocols

Isomerization of a Diene Mixture Containing 2,5-Dimethyl-1,5-hexadiene

This protocol is based on a procedure for the isomerization of a mixture of dienes.[1]

Materials:

  • Diene mixture containing 2,5-dimethyl-1,5-hexadiene

  • p-Toluenesulfonic acid

Procedure:

  • A mixture containing 35 mmol of 2,5-dimethylhexa-1,5-diene and 91 mmol of 1,1-dichloro-4-methylpenta-1,4-diene was subjected to fractional distillation to remove trichloroethylene.

  • The residue was treated with p-toluenesulfonic acid (1% by weight) in an autoclave.

  • The reaction was heated at 150°C for 4 hours under autogenous pressure.

  • The resulting mixture containing the conjugated dienes was then purified by fractional distillation.

Note: This protocol indicates that "essentially complete isomerisation" was achieved, but does not provide a specific yield for this compound.

Prins Condensation using HZSM-5 Catalyst

This protocol describes the liquid-phase condensation of iso-butyl aldehyde with tert-butyl alcohol.[3]

Materials:

  • Iso-butyl aldehyde (IBA)

  • tert-Butyl alcohol (TBOH)

  • HZSM-5 molecular sieve catalyst (Si/Al = 39)

  • 1,4-Dioxane (solvent)

  • Toluene (internal standard)

Procedure:

  • An autoclave (200 ml) equipped with a temperature controller is charged with 5 ml of IBA, 20 ml of TBOH, 3 g of fresh HZSM-5 catalyst, and 25 ml of 1,4-dioxane.

  • The autoclave is sealed and the reaction is carried out at 160°C under autogenous pressure for 8 hours.

  • After the reaction, the autoclave is cooled to room temperature.

  • The liquid products are analyzed by gas chromatography (GC) using a Varian CP-3800 gas chromatograph equipped with an SE-30 capillary column and an FID detector.

  • Toluene is used as an internal standard to quantify the amount of this compound and unreacted IBA.

Prins Condensation using Niobic Acid Catalyst

This protocol describes a continuous flow synthesis of this compound.[4]

Catalyst Preparation:

  • Niobium oxide catalyst (Süd-Chemie, >5% graphite) is crushed to particles of 1 to 2.8 mm in size.

  • The particles are immersed in 0.1 N H₃PO₄ (aqueous) for 4 hours.

  • The catalyst is then washed 5 times with distilled water and calcined at 350°C overnight.

Reaction Procedure:

  • A stainless steel reactor (½ inch inner diameter) is filled with 4 mm borosilicate glass beads at the bottom, followed by 15 g of the treated niobic acid catalyst, and then more glass beads.

  • A solution of isobutyraldehyde and isobutanol (1:4 stoichiometry) is flowed through the reactor at a rate of 0.6 mL/min and a pressure of 70-80 psi.

  • The reactor is heated so that the temperature of the material entering the catalyst region is about 215°C and the product leaving is no more than 300°C.

  • The organic phase of the product is collected and analyzed by GC/FID.

Conclusion

Both isomerization and Prins condensation offer viable routes to this compound. The choice of method will depend on the availability of starting materials, desired yield, and the scale of the synthesis.

The acid-catalyzed isomerization of 2,5-dimethyl-1,5-hexadiene appears to be a straightforward method, although the provided experimental details are sparse and lack quantitative yield data. This method is advantageous if the non-conjugated diene is readily available.

The Prins condensation, particularly with the HZSM-5 catalyst, offers a well-documented procedure with good yields. This method is suitable for large-scale production, starting from readily available aldehydes and alcohols. The niobic acid-catalyzed process provides an alternative for continuous flow systems, though with a lower reported yield.

Further optimization of the isomerization protocol for 2,5-dimethyl-1,5-hexadiene is warranted to fully assess its efficiency and compare it directly with the established Prins condensation methods. Researchers should consider these factors when selecting the most appropriate synthetic strategy for their specific needs.

References

Efficacy of 2,5-Dimethyl-2,4-hexadiene as a Singlet Oxygen Acceptor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of 2,5-Dimethyl-2,4-hexadiene as a singlet oxygen acceptor against other common alternatives. The information presented is supported by experimental data and detailed methodologies to assist researchers in selecting the appropriate singlet oxygen quencher for their specific applications.

Introduction to Singlet Oxygen and Quenching Mechanisms

Singlet oxygen (¹O₂), a highly reactive electronically excited state of molecular oxygen, is implicated in a variety of chemical and biological processes, including photodynamic therapy, photodegradation, and cellular damage. Consequently, the use of singlet oxygen acceptors, or "quenchers," is crucial for controlling its reactivity.

Singlet oxygen quenching can occur through two primary mechanisms:

  • Physical Quenching: The quencher deactivates singlet oxygen back to its ground triplet state without undergoing any chemical change itself. This process often involves energy transfer.

  • Chemical Quenching: The quencher reacts with singlet oxygen to form new chemical products, thereby consuming both the quencher and the singlet oxygen.

The total rate of singlet oxygen removal by a quencher is the sum of the rate constants for physical (k_q) and chemical (k_r) quenching. An ideal physical quencher would have a high k_q and a negligible k_r, allowing it to catalytically remove singlet oxygen without being consumed.

Comparative Efficacy of Singlet Oxygen Acceptors

The efficacy of a singlet oxygen acceptor is quantified by its total quenching rate constant (k_total = k_q + k_r). The following table summarizes the reported total singlet oxygen quenching rate constants for this compound and a selection of commonly used alternative quenchers. It is important to note that these rates can be highly dependent on the solvent and other experimental conditions.

CompoundQuenching Rate Constant (M⁻¹s⁻¹)Solvent/SystemNotes
This compound 3.5 x 10⁷MethanolPredominantly chemical quenching through various reaction pathways.
β-Carotene 1.3 x 10¹⁰EthanolHighly efficient physical quencher.[1]
2.3 - 2.5 x 10⁹Unilamellar DPPC liposomesRate is dependent on the membrane environment.[2]
α-Tocopherol (Vitamin E) 3.6 x 10⁸Ethanol[1]
1.4 x 10⁷Liposomes (Rose Bengal sensitized)Rate is influenced by the location of singlet oxygen generation within the membrane.[3]
2.5 x 10⁶Liposomes (Pyrenedodecanoic acid sensitized)[3]
Ascorbic Acid (Vitamin C) 1.10 - 1.55 x 10⁷Aqueous solution with tryptophan/tyrosinepH-dependent quenching rate.[4]
1,4-Diazabicyclo[2.2.2]octane (DABCO) 2.9 x 10⁸BenzeneEfficient physical quencher.[5]
Sodium Azide (NaN₃) 4.78 x 10⁸D₂OStrong physical quencher, often used as a standard.[6]
1,3-Diphenylisobenzofuran (DPBF) ~10⁹Various organic solventsPrimarily a chemical quencher, often used as a probe for singlet oxygen detection.

Experimental Protocols

The determination of singlet oxygen quenching rate constants is critical for evaluating the efficacy of a quencher. Two common methods are detailed below.

Method 1: Time-Resolved Singlet Oxygen Phosphorescence

This is a direct method that measures the lifetime of singlet oxygen by detecting its characteristic phosphorescence at ~1270 nm. The quenching rate constant is determined by observing the decrease in the singlet oxygen lifetime in the presence of the quencher.

Experimental Workflow:

G cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep1 Dissolve photosensitizer in solvent prep2 Aerate solution with O₂ prep1->prep2 prep3 Add varying concentrations of quencher prep2->prep3 meas1 Pulsed laser excitation of photosensitizer prep3->meas1 meas2 Generation of ¹O₂ meas1->meas2 meas3 Detection of ¹O₂ phosphorescence at ~1270 nm meas2->meas3 meas4 Record phosphorescence decay profile meas3->meas4 ana1 Determine ¹O₂ lifetime (τ) from decay profile meas4->ana1 ana2 Plot 1/τ vs. quencher concentration ana1->ana2 ana3 Calculate quenching rate constant (k_q) from the slope ana2->ana3 G cluster_prep Sample Preparation cluster_reaction Photoreaction cluster_analysis Analysis prep1 Prepare solution with photosensitizer, DMA, and quencher prep2 Aerate solution with O₂ prep1->prep2 react1 Irradiate with light source prep2->react1 react2 ¹O₂ is generated react1->react2 react3 Competitive reaction of ¹O₂ with DMA and quencher react2->react3 ana1 Monitor decrease in DMA concentration over time (e.g., by UV-Vis or fluorescence) react3->ana1 ana2 Determine the rate of DMA consumption ana1->ana2 ana3 Calculate the quenching rate constant of the quencher based on competitive kinetics ana2->ana3 G cluster_products Reaction Products This compound This compound P1 Allylic Hydroperoxide This compound->P1 [2+2] Cycloaddition P2 Endoperoxide This compound->P2 [4+2] Cycloaddition P3 Dioxetane This compound->P3 Ene Reaction ¹O₂ ¹O₂

References

A Comparative Guide to the Synthetic Routes of 2,5-Dimethyl-2,4-hexadiene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 2,5-Dimethyl-2,4-hexadiene is a valuable conjugated diene with applications in the synthesis of complex molecules. This guide provides a comparative analysis of four distinct synthetic routes to this compound, offering insights into their methodologies, yields, and operational parameters. The information presented is supported by experimental data to aid in the selection of the most suitable method for specific research and development needs.

Comparison of Synthetic Routes

The synthesis of this compound can be achieved through several pathways, each with its own set of advantages and challenges. The four routes compared here are the Prins-Type Condensation, Dehydration of a Vicinal Diol, McMurry Coupling, and the Wittig Reaction.

Parameter Prins-Type Condensation Dehydration of Vicinal Diol McMurry Coupling Wittig Reaction
Starting Materials Isobutyraldehyde, tert-ButanolAcetoneAcetoneAcetone, Isopropyltriphenylphosphonium Bromide
Key Reagents Solid Acid Catalyst (e.g., HZSM-5)Sulfuric Acid, Acetic AcidTiCl3, LiAlH4Strong Base (e.g., n-BuLi)
Reaction Type CondensationElimination (Dehydration)Reductive CouplingOlefination
Reported Yield Up to 57.8%[1]Moderate to High (Estimated)Moderate (Estimated)Moderate to High (Estimated)
Reaction Temperature 160-300°C[1][2]~100°CReflux-78°C to Room Temperature
Reaction Time 8-10 hours[1][3]30 minutesSeveral hours1-2 hours
Advantages Utilizes readily available starting materials, suitable for large-scale production.[1]Two-step synthesis from a common starting material.Direct conversion of a ketone to a symmetrical alkene.High functional group tolerance, generally high yields.[4]
Disadvantages Requires high temperatures and pressures, catalyst preparation needed.Risk of pinacol rearrangement to form an undesired ketone.[5]Requires pyrophoric and moisture-sensitive reagents.Stoichiometric amounts of phosphine oxide byproduct are generated.

Experimental Protocols

Prins-Type Condensation

This method involves the acid-catalyzed condensation of isobutyraldehyde and a source of isobutylene, such as tert-butanol.

Procedure: A 200 mL autoclave equipped with a temperature controller is charged with isobutyraldehyde (5 mL), tert-butanol (20 mL), 1,4-dioxane (25 mL) as a solvent, and a solid acid catalyst like HZSM-5 (3 g).[1] The autoclave is sealed and heated to 160°C under autogenous pressure for 8 hours. After cooling to room temperature, the liquid products are collected and analyzed. The desired product, this compound, can be purified by distillation.

Dehydration of a Vicinal Diol (via Pinacol Coupling)

This two-step synthesis begins with the pinacol coupling of acetone to form 2,3-dimethyl-2,3-butanediol (pinacol), followed by acid-catalyzed dehydration.

Step 1: Pinacol Coupling of Acetone Magnesium turnings are activated in a dry flask under an inert atmosphere. A solution of acetone in an anhydrous solvent like benzene or toluene is added, and the mixture is refluxed. The reaction is quenched by the addition of water, and the resulting pinacol is extracted and purified.

Step 2: Dehydration of Pinacol A mixture of pinacol, glacial acetic acid, and a catalytic amount of concentrated sulfuric acid is heated to approximately 100°C for 30 minutes. The reaction mixture is then cooled, and the organic layer containing this compound is separated, washed, dried, and purified by distillation.

McMurry Coupling

The McMurry reaction provides a direct route to symmetrical alkenes from two equivalents of a ketone or aldehyde.

Procedure: In a flame-dried flask under an inert atmosphere, a slurry of low-valent titanium is prepared by the reduction of titanium(III) chloride with a reducing agent like lithium aluminum hydride in dry tetrahydrofuran (THF). The mixture is typically refluxed for several hours. After cooling, a solution of acetone in dry THF is added, and the reaction mixture is refluxed for several more hours. The reaction is then quenched, and the product is extracted and purified.

Wittig Reaction

The Wittig reaction is a widely used method for alkene synthesis, involving the reaction of a phosphonium ylide with a carbonyl compound.

Procedure: Isopropyltriphenylphosphonium bromide is suspended in an anhydrous solvent like THF in a flame-dried flask under an inert atmosphere and cooled to -78°C. A strong base, such as n-butyllithium, is added to generate the isopropylidene ylide. A solution of acetone in THF is then added dropwise, and the reaction is allowed to warm to room temperature and stir for 1-2 hours. The reaction is quenched, and the product is separated from the triphenylphosphine oxide byproduct by extraction and purification, often through chromatography.[6][7][8]

Synthetic Pathway Visualizations

Prins_Condensation IBA Isobutyraldehyde Intermediate Carbocation Intermediate IBA->Intermediate tBuOH tert-Butanol tBuOH->Intermediate - H2O Catalyst HZSM-5 (Solid Acid) Catalyst->Intermediate Product This compound Intermediate->Product Water H2O Intermediate->Water

Caption: Prins-Type Condensation Pathway.

Dehydration_via_Pinacol cluster_0 Step 1: Pinacol Coupling cluster_1 Step 2: Dehydration Acetone1 Acetone Pinacol 2,3-Dimethyl-2,3-butanediol (Pinacol) Acetone1->Pinacol 2 eq. Mg Mg Mg->Pinacol Pinacol2 Pinacol Product This compound Pinacol2->Product - 2 H2O H2SO4 H2SO4 (cat.) H2SO4->Product

Caption: Dehydration via Pinacol Coupling.

McMurry_Coupling Acetone Acetone Pinacolate Titanium Pinacolate Intermediate Acetone->Pinacolate 2 eq. LVT Low-Valent Titanium (from TiCl3/LiAlH4) LVT->Pinacolate Product This compound Pinacolate->Product

Caption: McMurry Coupling Pathway.

Wittig_Reaction cluster_0 Ylide Formation cluster_1 Olefination PhosphoniumSalt Isopropyltriphenyl- phosphonium Bromide Ylide Isopropylidene- triphenylphosphorane PhosphoniumSalt->Ylide Base n-BuLi Base->Ylide Ylide2 Ylide Oxaphosphetane Oxaphosphetane Intermediate Ylide2->Oxaphosphetane Acetone Acetone Acetone->Oxaphosphetane Product This compound Oxaphosphetane->Product Byproduct Triphenylphosphine Oxide Oxaphosphetane->Byproduct

Caption: Wittig Reaction Pathway.

References

Analysis of Reaction Intermediates in 2,5-Dimethyl-2,4-hexadiene Additions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of reaction intermediates and products in the addition reactions of 2,5-dimethyl-2,4-hexadiene. The unique structural features of this conjugated diene influence the regioselectivity and stereoselectivity of electrophilic and radical additions, leading to a fascinating interplay of kinetic and thermodynamic control. This document summarizes key reaction pathways, presents available experimental data, and provides detailed experimental protocols for further investigation.

Electrophilic Addition: A Case for Steric and Electronic Dominance

Electrophilic additions to this compound primarily proceed through the formation of a resonance-stabilized allylic carbocation. The substitution pattern of the diene significantly influences the stability of the possible carbocation intermediates and the resulting product distribution.

Upon protonation, a tertiary allylic carbocation is formed, which is stabilized by resonance. The positive charge is shared between carbon 2 (C2) and carbon 4 (C4). Nucleophilic attack can then occur at either of these positions, leading to the 1,2- and 1,4-addition products, respectively.

In the case of this compound, the electrophilic addition of hydrogen halides like HBr is reported to favor the 1,2-addition product under both kinetic and thermodynamic control.[1] This is attributed to the formation of a more stable, tetrasubstituted double bond in the 1,2-adduct, which outweighs the typical preference for the 1,4-product seen in less substituted dienes.[2] Similarly, chlorination with Cl₂ has been reported to yield the 1,2-addition product.[2]

Comparative Data for Electrophilic Additions
ReagentConditionsMajor Product(s)Intermediate(s)Rationale for Selectivity
HBrLow & High Temperature3-bromo-2,5-dimethyl-2-hexene (1,2-adduct)Tertiary allylic carbocationFormation of the more thermodynamically stable tetrasubstituted alkene.[1][2]
Cl₂Not specified3,4-dichloro-2,5-dimethyl-2-hexene (1,2-adduct)Chloronium ion and tertiary allylic carbocationSimilar to HBr addition, likely favoring the more stable alkene product.[2]

Radical Addition: An Alternative Pathway

In the presence of radical initiators, such as peroxides with HBr, the addition to this compound is expected to proceed via a radical mechanism. The regioselectivity of radical addition is governed by the formation of the most stable radical intermediate.

The addition of a bromine radical to one of the double bonds will lead to a resonance-stabilized allylic radical. Subsequent hydrogen abstraction from HBr will yield the final product. For this compound, the initial addition of the bromine radical is expected to occur at the less substituted carbon of a double bond to generate the more stable tertiary allylic radical.

Comparative Data for Radical Additions
ReagentConditionsMajor Product(s)Intermediate(s)Rationale for Selectivity
HBr, PeroxidesLight or Heat4-bromo-2,5-dimethyl-2-hexene (1,4-adduct) is predicted to be a major productTertiary allylic radicalFormation of the most stable tertiary allylic radical intermediate.

Experimental Protocols

Electrophilic Hydrobromination of this compound

Objective: To synthesize and characterize the products of HBr addition to this compound.

Materials:

  • This compound

  • 48% Hydrobromic acid

  • Anhydrous diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • NMR tubes and spectrometer

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1 eq.) in anhydrous diethyl ether.

  • Cool the flask in an ice bath to 0°C.

  • Slowly add 48% hydrobromic acid (1.1 eq.) dropwise to the stirred solution over 15 minutes.

  • After the addition is complete, continue stirring the reaction mixture at 0°C for 1 hour.

  • Quench the reaction by slowly adding saturated sodium bicarbonate solution until the effervescence ceases.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Analyze the crude product by ¹H and ¹³C NMR spectroscopy to determine the product distribution.

Free-Radical Hydrobromination of this compound

Objective: To investigate the products of free-radical addition of HBr to this compound.

Materials:

  • This compound

  • 48% Hydrobromic acid

  • Benzoyl peroxide (or other radical initiator)

  • Anhydrous pentane or hexane

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • UV lamp (optional)

  • Separatory funnel

  • Rotary evaporator

  • NMR tubes and spectrometer

Procedure:

  • In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound (1 eq.) and a catalytic amount of benzoyl peroxide in anhydrous pentane.

  • Add 48% hydrobromic acid (1.1 eq.) to the mixture.

  • Heat the reaction mixture to reflux (or irradiate with a UV lamp) for 2 hours.

  • Cool the reaction mixture to room temperature.

  • Wash the reaction mixture with saturated sodium bicarbonate solution, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Characterize the resulting product mixture using ¹H and ¹³C NMR to identify the major and minor products.

Visualizing Reaction Pathways

The following diagrams illustrate the key intermediates and pathways in the addition reactions to this compound.

Electrophilic_Addition Diene This compound Carbocation Tertiary Allylic Carbocation (Resonance Stabilized) Diene->Carbocation + H⁺ HBr HBr Product_1_2 1,2-Adduct (3-bromo-2,5-dimethyl-2-hexene) Carbocation->Product_1_2 + Br⁻ (at C2) Product_1_4 1,4-Adduct (4-bromo-2,5-dimethyl-2-hexene) Carbocation->Product_1_4 + Br⁻ (at C4) Br_minus Br⁻

Caption: Electrophilic addition pathway.

Radical_Addition Diene This compound Allylic_Radical Tertiary Allylic Radical (Resonance Stabilized) Diene->Allylic_Radical + Br• Br_radical Br• Product_1_2 1,2-Adduct Allylic_Radical->Product_1_2 + HBr (at C2) Product_1_4 1,4-Adduct (Predicted Major) Allylic_Radical->Product_1_4 + HBr (at C4) HBr HBr

Caption: Free-radical addition pathway.

Experimental_Workflow Start Start with This compound Electrophilic Electrophilic Addition (e.g., HBr) Start->Electrophilic Radical Radical Addition (e.g., HBr, ROOR) Start->Radical Workup Aqueous Workup Electrophilic->Workup Radical->Workup Purification Purification (e.g., Chromatography) Workup->Purification Analysis Product Analysis (NMR, GC-MS) Purification->Analysis

Caption: General experimental workflow.

References

A Comparative Guide to the Mechanistic Investigation of Nitrogen Dioxide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nitrogen dioxide (NO₂), a key atmospheric pollutant and a significant reactive nitrogen species (RNS) in biological systems, presents a complex and multifaceted reactivity profile. Understanding the mechanisms of its reactions is crucial for fields ranging from atmospheric chemistry to toxicology and drug development. This guide provides an objective comparison of prevalent methodologies used to investigate NO₂ reactions, supported by experimental data and detailed protocols.

Core Reaction Pathways of Nitrogen Dioxide

Nitrogen dioxide's reactivity is concentration-dependent. At high concentrations (e.g., 1% or 10,000 ppm), it primarily reacts with unsaturated organic compounds, like alkenes, through addition to the double bond . This reaction can initiate the autoxidation of the alkene, particularly in the presence of oxygen.[1] In contrast, at lower, more environmentally and biologically relevant concentrations (below 100 ppm), the dominant mechanism shifts to the abstraction of an allylic hydrogen . This process also initiates autoxidation but notably leads to the production of nitrous acid (HNO₂).[1]

In biological contexts, NO₂ is part of a cascade of reactive species. It can be formed from the reaction of nitric oxide (NO) with oxygen or superoxide (O₂⁻).[2][3] NO₂ and its equilibrium partner, dinitrogen trioxide (N₂O₃), are potent agents of nitrosative and oxidative stress, capable of nitrating, nitrosating, and oxidizing biological macromolecules like proteins and lipids.[3] This reactivity underlies many of its toxicological effects and has significant implications for drug development, particularly in therapies targeting oxidative stress or nitric oxide signaling pathways.

Comparison of Investigative Methodologies

The mechanistic investigation of NO₂ reactions employs a combination of experimental and computational techniques. The choice of method depends on the reaction phase (gas or liquid), the complexity of the system, and the specific information sought (e.g., reaction kinetics, intermediate identification, or product distribution).

Experimental Approaches

Experimental studies provide direct, observable data on reaction kinetics and products. They are broadly categorized into gas-phase and liquid-phase methods.

a) Gas-Phase Kinetic Studies

These methods are essential for atmospheric chemistry and combustion research, providing data on elementary reaction rates under controlled conditions.

  • Common Techniques:

    • Shock Tubes: Used to study ignition delay times and reaction kinetics at high temperatures and pressures. A gas mixture is rapidly heated and compressed by a shock wave, and the subsequent reaction is monitored, often by spectroscopy.[4]

    • Flow Reactors: Reactants are introduced into a tube at a known velocity. By observing the product concentrations at different points along the tube, the reaction time and kinetics can be determined. This is suitable for studying fast gas-phase reactions, including those involving free radicals.[5]

  • Experimental Protocol: Shock Tube Study of NO₂ on Ethanol Autoignition [4]

    • Mixture Preparation: Prepare mixtures of ethanol, oxygen, a balance gas (e.g., Argon), and varying concentrations of NO₂ in a stainless-steel mixing tank.

    • Shock Tube Operation: Introduce the gas mixture into the driven section of a chemical shock tube. A high-pressure driver gas (e.g., Helium) is used to rupture a diaphragm, generating a shock wave that propagates through the reactant mixture.

    • Data Acquisition: Monitor the pressure in the driven section using a pressure transducer located near the end wall. The ignition delay time is defined as the time interval between the arrival of the reflected shock wave and the onset of a sharp pressure rise indicating ignition.

    • Analysis: Repeat the experiment at various temperatures (controlled by the shock wave velocity), equivalence ratios, and NO₂ concentrations to determine the effect of these parameters on ignition kinetics.

b) Liquid-Phase and Gas-Liquid Kinetic Studies

These investigations are more directly relevant to biological systems and industrial processes occurring in solution.

  • Common Techniques:

    • Stopped-Flow Method: Two reactant solutions are rapidly mixed, and the reaction progress is monitored spectroscopically over milliseconds. This is ideal for studying fast reactions in solution.[5]

    • Tube-in-Tube Reactor: This design uses semipermeable membranes (e.g., Teflon AF-2400) to allow for gas-liquid mass transfer without direct contact. By modeling the flux of gas into the liquid phase, reaction kinetic parameters can be determined.[6]

    • Stirred Cell Reactors: A well-mixed liquid phase is brought into contact with a gas phase in a sealed vessel. By monitoring the depletion of the gas-phase reactant or the formation of products in the liquid, kinetic data can be obtained.[7]

  • Experimental Protocol: Tube-in-Tube Reactor for Gas-Liquid Kinetics [6]

    • Reactor Setup: Construct a reactor using a semipermeable inner tube (for the gas, e.g., NO₂ diluted in N₂) placed inside a wider, impermeable outer tube (for the liquid reactant).

    • Flow Control: Independently control and measure the flow rates of the gas and liquid streams using mass flow controllers and syringe pumps, respectively.

    • Steady-State Operation: Allow the system to reach a steady state. The gas reactant diffuses across the inner membrane into the liquid phase, where it reacts.

    • Measurement: Measure the concentration of the gas reactant at the outlet of the gas stream using a suitable detector (e.g., gas chromatograph or mass spectrometer).

    • Kinetic Analysis: Based on a mass transfer and reaction model, use the gas uptake data at various liquid flow rates to calculate the reaction rate constant.

Computational Approaches

Theoretical and computational studies provide invaluable insight into reaction mechanisms at a molecular level, including the characterization of transition states and reaction intermediates that are difficult to observe experimentally.

  • Common Techniques:

    • Ab Initio and Density Functional Theory (DFT): These quantum mechanical methods are used to calculate the potential energy surface of a reaction. This allows for the determination of reaction barriers (activation energies) and reaction enthalpies.[8]

    • Kinetic Modeling (e.g., CHEMKIN): This involves creating a detailed mechanism consisting of all relevant elementary reactions. The model is then used to simulate the overall reaction behavior under various conditions and compare it with experimental data.[4][9]

Performance Comparison of Investigative Methodologies
Methodology Primary Application Key Data Output Advantages Limitations
Gas-Phase (Shock Tube) Combustion, Atmospheric Chemistry (High T)Ignition Delay Times, High-T Rate ConstantsAccess to high-temperature regimes; Well-controlled conditions.Complex setup; Not suitable for low-T or biological studies.
Gas-Phase (Flow Reactor) Atmospheric Chemistry (Low T), Radical KineticsLow-T Rate Constants, Product Branching RatiosSuitable for fast reactions; Can study unstable species.Requires large volumes of gas; Wall reactions can be a complication.
Liquid-Phase (Stopped-Flow) Biological Reactions, Solution ChemistryPseudo-First-Order Rate ConstantsExcellent time resolution (ms); Small sample volumes.Limited to solution-phase; Indirect for gas-liquid reactions.
Gas-Liquid (Tube-in-Tube) Industrial Absorption, Environmental ChemistryIntrinsic Reaction Rate ConstantsExcellent mass transfer control; High-throughput potential.Requires accurate modeling; Membrane compatibility can be an issue.
Computational (DFT/Ab Initio) All areasTransition State Geometries, Activation EnergiesProvides molecular-level insight; Can study transient species.Computationally expensive; Accuracy depends on the level of theory.
Computational (Kinetic Modeling) Combustion, Complex SystemsSpecies Concentration Profiles, Sensitivity AnalysisSimulates complex systems; Predictive capability.Requires a comprehensive and validated reaction mechanism.

Quantitative Data Summary

The following tables summarize key kinetic data from studies investigating NO₂ reactions with organic compounds.

Table 1: Rate Constants for NO₂ Reactions with Alkenes

Alkene Reaction Phase Temperature (K) Rate Constant (k) Reference
Cyclohexene Gas 298 Varies with [NO₂] --INVALID-LINK--
Methyl Oleate Liquid 303 N/A (focus on autoxidation) --INVALID-LINK--

| Ethanol | Gas | 1050-1650 | N/A (focus on ignition delay) |[4] |

Table 2: Activation Energies for Atmospheric Reactions Involving NO₂

Reaction Method Basis Set Calculated Barrier (kcal/mol) Reference
NO₂ + O₃ → NO₃ + O₂ CASPT2 6-311+G(2d,p) 2.5 - 6.1 [8]

| CH₂O + NO₂ | Computational | N/A | Varies by pathway |[10] |

Visualizing Reaction Mechanisms and Workflows

Diagrams are essential for conceptualizing the complex processes involved in mechanistic studies.

G cluster_start cluster_exp Experimental Investigation cluster_comp Computational Investigation cluster_model Kinetic Modeling & Validation cluster_end start Hypothesis Formulation (e.g., Identify Reactants) exp_design Experimental Design (e.g., Shock Tube, Stopped-Flow) start->exp_design quantum_chem Quantum Chemistry (DFT, ab initio) start->quantum_chem data_acq Data Acquisition (Spectroscopy, Pressure) exp_design->data_acq prod_analysis Product Analysis (GC-MS, FTIR) data_acq->prod_analysis mech_dev Mechanism Development prod_analysis->mech_dev validation Model Validation vs. Data prod_analysis->validation pes_calc Potential Energy Surface Calculation quantum_chem->pes_calc rate_calc Rate Constant Calculation pes_calc->rate_calc rate_calc->mech_dev simulation Simulation (CHEMKIN) mech_dev->simulation simulation->validation conclusion Elucidated Mechanism validation->conclusion G cluster_high_conc High [NO₂] Pathway cluster_low_conc Low [NO₂] Pathway NO2 NO₂ Addition Electrophilic Addition NO2->Addition Abstraction Allylic H Abstraction NO2->Abstraction Alkene Alkene (R-CH=CH-CH₂-R') Alkene->Addition Alkene->Abstraction Radical_Adduct Nitroalkyl Radical Addition->Radical_Adduct Forms intermediate Autoxidation_A O₂ Radical_Adduct->Autoxidation_A Nitro_Products Nitro-Adducts (e.g., Dinitro, Nitro-nitrite) Autoxidation_A->Nitro_Products Allyl_Radical Allyl Radical Abstraction->Allyl_Radical HNO2 Nitrous Acid (HNO₂) Abstraction->HNO2 Co-product Autoxidation_B O₂ Allyl_Radical->Autoxidation_B Peroxy_Radicals Lipid Peroxidation Products Autoxidation_B->Peroxy_Radicals G NO_source Nitric Oxide (NO) Source (e.g., NOS) NO2 NO₂ NO_source->NO2 Reaction with O₂/O₂⁻ O2_superoxide O₂ / O₂⁻ (Superoxide) O2_superoxide->NO2 N2O3 N₂O₃ NO2->N2O3 Dimerization/Reaction with NO Lipid_Perox Lipid Peroxidation NO2->Lipid_Perox H Abstraction Protein_Nitration Protein Nitration (e.g., Nitrotyrosine) NO2->Protein_Nitration N2O3->Protein_Nitration Nitrosating Agent Lipids Lipids Lipids->Lipid_Perox Proteins Proteins Proteins->Protein_Nitration Oxidative_Stress Oxidative & Nitrosative Stress Lipid_Perox->Oxidative_Stress Protein_Nitration->Oxidative_Stress Cellular_Damage Cellular Damage / Apoptosis Oxidative_Stress->Cellular_Damage

References

Safety Operating Guide

Proper Disposal of 2,5-Dimethyl-2,4-hexadiene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of 2,5-Dimethyl-2,4-hexadiene is critical for laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage and dispose of this flammable and hazardous chemical responsibly.

This compound is a flammable liquid and vapor that can cause irritation to the eyes, skin, and respiratory tract.[1][2] It is also harmful if swallowed, inhaled, or absorbed through the skin.[1] Adherence to proper disposal protocols is therefore essential to mitigate these risks.

Key Safety and Handling Information

Before handling this compound, it is imperative to be familiar with its properties and hazards.

PropertyValue
Appearance Clear, colorless liquid[1]
Flash Point 25 - 29 °C (77 - 84 °F)[1][2][3]
Boiling Point 132 - 134 °C[1]
Molecular Formula C8H14[1]
Molecular Weight 110.20 g/mol
Hazards Flammable liquid and vapor, skin/eye/respiratory irritant, harmful[1][2]
Incompatibilities Strong oxidizing agents, strong reducing agents[1][4]

Step-by-Step Disposal Protocol

The disposal of this compound must be carried out in accordance with federal, state, and local regulations.[1] Never pour this chemical down the sink or drain.[5][6]

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated area or under a chemical fume hood.[1][4]

2. Waste Collection:

  • Use a designated and properly labeled hazardous waste container for collecting this compound waste.[5][7]

  • The container must be chemically compatible with the substance, in good condition, and have a secure, leak-proof closure.[8][9]

  • The original container is often a suitable choice for waste accumulation.[9][10]

3. Labeling:

  • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the date of accumulation.[7] Do not use abbreviations or chemical formulas.[7]

4. Storage:

  • Store the waste container in a designated, well-ventilated, and cool area away from ignition sources such as heat, sparks, and open flames.[1][10]

  • Ensure secondary containment is used to prevent spills from reaching drains.[8][9]

  • Segregate this waste from incompatible materials, particularly strong oxidizing and reducing agents.[1][8][9]

5. Professional Disposal:

  • Arrange for the collection and disposal of the hazardous waste through a licensed and reputable hazardous waste disposal company.[5][10] These companies are equipped to handle and transport flammable liquids in compliance with all regulations.[10][11]

  • Provide the disposal company with accurate information about the waste contents.[5]

6. Spill Management:

  • In the event of a spill, immediately evacuate the area and remove all ignition sources.

  • Use non-sparking tools and absorbent materials (e.g., sand, silica gel) to contain and clean up the spill.[4]

  • Treat all spill cleanup materials as hazardous waste and dispose of them accordingly.[9]

7. Empty Containers:

  • Even empty containers of this compound can retain hazardous residues and vapors.[1] These containers must be handled as hazardous waste unless they have been triple-rinsed with a suitable solvent.[9] The rinsate must also be collected and disposed of as hazardous waste.[9]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Generation of This compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect Collect Waste in a Designated, Compatible Container ppe->collect label Label Container: 'Hazardous Waste' 'this compound' collect->label store Store in a Cool, Ventilated Area Away from Ignition Sources label->store segregate Segregate from Incompatible Chemicals store->segregate contact_ehs Contact Environmental Health & Safety or a Licensed Waste Disposal Company segregate->contact_ehs pickup Arrange for Professional Waste Pickup and Disposal contact_ehs->pickup end End: Compliant Disposal pickup->end

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 2,5-Dimethyl-2,4-hexadiene

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2,5-Dimethyl-2,4-hexadiene

This guide provides critical safety protocols and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is essential for ensuring laboratory safety and minimizing exposure risks.

Chemical Safety and Hazard Summary

This compound is a flammable liquid and vapor that poses several health risks. It is known to cause skin, eye, and respiratory tract irritation.[1][2][3] The substance is harmful if swallowed, inhaled, or absorbed through the skin.[1] It is also toxic to aquatic life with long-lasting effects.[2]

Quantitative Safety Data

The following table summarizes key quantitative data pertinent to the safe handling of this compound.

PropertyValueSource(s)
Flash Point 25 °C (77 °F) - 29 °C (84.2 °F) (closed cup)[1][4]
Autoignition Temperature 293 °C (559.4 °F)[1][4]
Boiling Point 132 - 134 °C[1][4]
Melting Point 11 - 14 °C[4]
Vapor Density 3.8 (vs air)[1][4]
Density 0.773 g/mL at 25 °C[1][4]
Exposure Limits (OSHA, NIOSH, ACGIH) None listed[1]

Personal Protective Equipment (PPE) Protocol

A comprehensive PPE strategy is mandatory to prevent exposure. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

Eye and Face Protection
  • Standard Use: Wear tightly fitting chemical splash goggles conforming to EU Standard EN166 or US NIOSH standards.[1][5]

  • Splash Hazard: In situations with a higher risk of splashing, such as during material transfer, supplement goggles with a face shield.[4][6]

Skin and Body Protection
  • Protective Clothing: Wear impervious, fire/flame-resistant protective clothing to prevent skin exposure.[1][5] A lab coat is a minimum requirement, but for larger quantities or tasks with a high splash risk, chemically resistant overalls or an apron may be necessary.

Respiratory Protection
  • Engineering Controls: The primary method for controlling inhalation exposure is to use the chemical within a certified chemical fume hood or in a well-ventilated area with adequate local exhaust ventilation.[1][8]

  • Respirator Use: If workplace conditions warrant respirator use (e.g., ventilation is inadequate, or exposure limits may be exceeded), a respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed.[1][8] A NIOSH-approved respirator with an organic vapor cartridge is recommended.[4] For higher concentrations or emergencies, a self-contained breathing apparatus (SCBA) may be required.[1][6]

Operational and Disposal Plans

Safe Handling and Operational Workflow
  • Preparation: Ensure an eyewash station and safety shower are readily accessible.[1]

  • Ventilation: All work must be conducted in a well-ventilated area, preferably a chemical fume hood.[1]

  • Ignition Sources: This chemical is highly flammable. Keep it away from heat, sparks, open flames, and other ignition sources.[1][2][7]

  • Static Discharge: Use spark-proof tools and explosion-proof equipment. Ground and bond containers when transferring material to prevent static electricity discharge.[1][8][9]

  • Personal Hygiene: Wash hands thoroughly after handling and before breaks.[1][7] Contaminated clothing should be removed immediately and laundered before reuse.[2]

Spill and Emergency Procedures
  • Small Spills: Absorb the spill with an inert, non-combustible material such as sand, vermiculite, or earth.[1] Use non-sparking tools to collect the material and place it in a suitable, sealed container for disposal.[1]

  • Large Spills: Evacuate the area. Prevent the spill from entering drains or waterways.[2] If necessary, use a vapor-suppressing foam.[1]

Disposal Plan
  • Chemical Waste: Dispose of this compound and any contaminated materials as hazardous waste.[2] All disposal activities must be in strict accordance with all applicable federal, state, and local regulations.

  • Contaminated PPE: Used gloves, clothing, and other disposable PPE must be collected in a sealed container and disposed of as hazardous waste.

  • Empty Containers: Do not cut, weld, or expose empty containers to heat or ignition sources, as they may retain product residue (liquid and/or vapor) and can be dangerous.[1]

Visual Workflow for PPE Selection

The following diagram outlines the decision-making process for selecting and using appropriate PPE when handling this compound.

PPE_Workflow PPE Selection Workflow for this compound cluster_prep 1. Pre-Handling Assessment cluster_selection 2. PPE Selection cluster_ops 3. Handling & Disposal start Start: Handling this compound risk_assessment Assess Task-Specific Risks (e.g., quantity, splash potential) start->risk_assessment sds_review Review Safety Data Sheet (SDS) risk_assessment->sds_review engineering_controls Work in Chemical Fume Hood? sds_review->engineering_controls respirator Select NIOSH-Approved Respirator (Organic Vapor Cartridge) engineering_controls->respirator No / Inadequate eye_protection Eye/Face Protection: - Chemical Splash Goggles (Minimum) - Add Face Shield for Splash Risk engineering_controls->eye_protection Yes respirator->eye_protection skin_protection Skin Protection: - Chemically Resistant Gloves - Protective Clothing/Lab Coat eye_protection->skin_protection handling Follow Safe Handling Procedures: - Ground Equipment - No Ignition Sources skin_protection->handling disposal Dispose of Waste & Contaminated PPE (Follow Local Regulations) handling->disposal end End of Procedure disposal->end

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.